1-Bromo-2-(methylsulfinyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylsulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10(9)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNHMHLNXXGWBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7321-58-6 | |
| Record name | 1-bromo-2-methanesulfinylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Bromo-2-(methylsulfinyl)benzene
Abstract
1-Bromo-2-(methylsulfinyl)benzene is a versatile bifunctional aromatic compound that serves as a pivotal intermediate in modern organic synthesis. Its unique electronic and steric properties, arising from the ortho-positioning of a bromine atom and a methylsulfinyl group, enable a wide range of selective chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, key reactivity patterns—including its role as a precursor for benzyne and in directed metalation reactions—and its applications in the synthesis of complex molecules relevant to pharmaceutical and materials science research. Safety protocols and detailed characterization data are also presented to provide a holistic resource for researchers and drug development professionals.
Introduction and Significance
This compound, a substituted aromatic sulfoxide, holds significant value as a chemical building block.[1] The molecule features a bromine atom, which acts as a versatile handle for cross-coupling reactions and a leaving group in nucleophilic aromatic substitution or elimination reactions. Adjacent to it, the methylsulfinyl group is a powerful directing group and a chiral auxiliary.[2][3] This ortho-arrangement allows for sophisticated synthetic strategies that would be challenging with other substitution patterns.
The sulfoxide moiety is strongly electron-withdrawing and can coordinate to metals, making it an excellent directing group for ortho-lithiation (Directed ortho Metalation, DoM).[4] This allows for the selective functionalization of the C6 position of the benzene ring.[1] Furthermore, the combination of the sulfoxide and the adjacent bromine atom facilitates the generation of a highly reactive benzyne intermediate upon treatment with a strong base. These distinct reactivity modes make this compound a powerful precursor for constructing complex, polysubstituted aromatic systems, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[1]
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. Proper storage in a dry, sealed container at room temperature is recommended to ensure its stability.[1]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 7321-58-6 | [1] |
| Molecular Formula | C₇H₇BrOS | [1] |
| Molecular Weight | 219.10 g/mol | [1] |
| Appearance | White to off-white solid | [5] (by analogy) |
| Storage | Sealed in dry, room temperature | [1][6] |
Table 2: Spectroscopic Data (Predicted & Representative)
While a specific, published spectrum for this exact isomer was not found in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
| Technique | Expected Characteristics |
| ¹H NMR | ~2.7-3.0 ppm (s, 3H): Methyl protons (S-CH₃). ~7.2-8.0 ppm (m, 4H): Aromatic protons, exhibiting complex splitting patterns due to their distinct chemical environments and coupling. The proton ortho to both the sulfoxide and bromine (at C6) would likely be the most deshielded. |
| ¹³C NMR | ~40-45 ppm: Methyl carbon (S-CH₃). ~120-145 ppm: Six distinct aromatic carbon signals. The carbon bearing the sulfoxide group (C2) and the carbon bearing the bromine (C1) would be significantly shifted. |
| IR (KBr, cm⁻¹) | ~1030-1050 cm⁻¹: Strong S=O stretching band. ~3050-3100 cm⁻¹: Aromatic C-H stretching. ~1400-1600 cm⁻¹: Aromatic C=C stretching. ~600-800 cm⁻¹: C-Br stretching. |
| Mass Spec. (EI) | M⁺ at m/z 218/220: Isotopic pattern characteristic of one bromine atom. |
Synthesis and Purification
The most direct and common route for the synthesis of this compound is the controlled oxidation of its sulfide precursor, 2-bromophenyl methyl sulfide (2-bromothioanisole).[1]
Causality in Synthesis: The Oxidation Challenge
The core challenge in this synthesis is achieving selective oxidation to the sulfoxide without over-oxidation to the corresponding sulfone. The choice of oxidant and strict control over reaction conditions (temperature, stoichiometry) are paramount.
-
Why use specific oxidants? Oxidants like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone® are effective because they can be precisely measured.[7][8] Hydrogen peroxide in acetic acid is another common method, but it can be more aggressive if not properly cooled.[9]
-
Why is temperature control critical? Sulfide oxidation is an exothermic process. Allowing the temperature to rise significantly increases the rate of the second oxidation step (sulfoxide to sulfone), leading to impurities that can be difficult to separate. Maintaining the reaction at or below room temperature (often 0 °C) is crucial for selectivity.[10]
Detailed Experimental Protocol: Oxidation of 2-Bromothioanisole
This protocol is adapted from established procedures for the oxidation of aryl sulfides.[9][10]
Step 1: Reaction Setup
-
Dissolve 2-bromothioanisole (1.0 eq.) in a suitable solvent like chloroform, dichloromethane, or acetic acid in a round-bottomed flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C using an ice-water bath.
Step 2: Oxidation
-
Slowly add a solution of the oxidant (e.g., 1.0-1.1 equivalents of m-CPBA or 1.0 equivalent of 30% H₂O₂ in acetic acid) dropwise to the cooled sulfide solution over 20-30 minutes.
-
Rationale: Adding the oxidant slowly prevents a sudden temperature spike, ensuring selectivity for the sulfoxide.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 2-4 hours).
Step 3: Work-up and Isolation
-
Once the reaction is complete, quench any remaining oxidant. For m-CPBA, this can be done by washing with a saturated sodium bisulfite solution. For H₂O₂, quenching with a mild reducing agent or careful neutralization is effective.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to remove acidic byproducts) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Step 4: Purification
-
The crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture.[10]
-
Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the interplay between the two ortho substituents, opening pathways for selective functionalization.
Directed ortho-Metalation (DoM)
The sulfoxide group is a powerful Directed Metalation Group (DMG).[3][4] When treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), it directs deprotonation exclusively to the adjacent ortho position (C6).[1]
-
Mechanism Insight: The lithium cation coordinates to the Lewis basic sulfoxide oxygen, positioning the base to abstract the sterically accessible C6 proton. This generates a stabilized aryllithium intermediate that can be trapped by a wide variety of electrophiles (E+), such as aldehydes, ketones, alkyl halides, or silyl chlorides. This provides a highly regioselective method for introducing a third substituent onto the ring.[11][12]
Diagram: Directed ortho-Metalation Workflow
The following diagram illustrates the DoM process for introducing an electrophile at the C6 position.
Caption: Directed ortho-metalation (DoM) of this compound.
Benzyne Formation
Treatment of this compound with a very strong base that is also nucleophilic, such as tert-butyllithium or sodium amide, can lead to the formation of a benzyne intermediate.
-
Mechanism Insight: In this case, the base can abstract the proton at the C3 position, which is ortho to the bromine atom. The resulting carbanion rapidly eliminates the bromide ion, generating the highly strained and reactive 2,3-benzyne (aryne) intermediate. This intermediate can then be trapped by various nucleophiles or dienes (in a [4+2] cycloaddition), providing a powerful method for synthesizing complex fused-ring systems.
Cross-Coupling Reactions
The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This allows for the formation of C-C, C-N, and C-O bonds at the C1 position, enabling the introduction of aryl, alkyl, amino, or alkoxy groups. The sulfoxide group is generally stable under these conditions, making this a viable strategy for further molecular elaboration.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.
-
Hazards: It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important synthetic intermediate whose value lies in the orthogonal reactivity imparted by its bromo and methylsulfinyl substituents. Its ability to undergo selective directed ortho-metalation, participate in cross-coupling reactions, and serve as a benzyne precursor makes it a powerful tool for the construction of highly functionalized aromatic compounds. A thorough understanding of its properties, synthesis, and reactivity patterns, as detailed in this guide, is essential for its effective application in pharmaceutical discovery and advanced materials research.
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Title: ortho-Metalation of enantiopure aromatic sulfoxides and stereocontrolled addition to imines Source: PubMed, National Center for Biotechnology Information URL: [Link]
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Title: Directed ortho metalation Source: Wikipedia URL: [Link]
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Title: ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines Source: ACS Publications, The Journal of Organic Chemistry URL: [Link]
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Title: Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Source: Semantic Scholar URL: [Link]
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Title: Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene Source: PrepChem.com URL: [Link]
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Title: Selective Synthesis of Ortho-substituted 3-Cyclohexyl-2-phenyl-1,3-thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone Source: ResearchGate URL: [Link]
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Title: Advanced Organic Chemistry: 1H NMR spectrum of 1-bromo-2-methylpropane Source: Doc Brown's Chemistry URL: [Link]
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Title: 1H NMR of 1-bromo-2-methylbenzene. Why are these hydrogens chemically equivalent? Source: Reddit URL: [Link]
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Title: Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts Source: ACS Publications, Chemical Reviews URL: [Link]
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Title: Selective Synthesis of Ortho-Substituted 2-Aryl-3-Phenyl-1,3-Thiazolidin-4-one Sulfoxides and Sulfones by S-Oxidation with Oxone® Source: ResearchGate URL: [Link]
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1-Bromo-2-(methylsulfinyl)benzene CAS number 7321-58-6
An In-depth Technical Guide to 1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6)
Introduction: A Strategic Synthetic Intermediate
This compound, registered under CAS number 7321-58-6, is a highly functionalized aromatic compound that has emerged as a strategic building block in modern organic synthesis.[1] Its molecular structure, featuring a bromine atom and a methylsulfinyl group positioned ortho to each other on a benzene ring, provides a unique combination of reactive sites.[1][2] This arrangement is not a random assortment of functional groups; it is a carefully orchestrated platform for advanced chemical transformations. The interplay between the sterically demanding and electronically influential sulfoxide and the versatile bromo "handle" allows for sequential, highly controlled modifications, making it an invaluable precursor in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical research sectors.[1][3] This guide provides an in-depth examination of its synthesis, properties, core reactivities, and analytical characterization, offering field-proven insights for researchers and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of a compound's physical properties is foundational to its effective use in the laboratory. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 7321-58-6 | PubChem[2] |
| Molecular Formula | C₇H₇BrOS | PubChem[2] |
| Molecular Weight | 219.10 g/mol | PubChem[2] |
| Exact Mass | 217.94010 Da | PubChem[2] |
| Appearance | White to off-white solid/powder | Thermo Fisher Scientific[4] |
| Topological Polar Surface Area | 36.3 Ų | PubChem[2] |
| XLogP3-AA | 1.7 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
Storage and Stability: To maintain its integrity, the compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.[1][5]
Safety Profile: According to GHS classifications, this compound is considered an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[2][6] It may also be harmful if swallowed (H302).[2][4] Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling within a fume hood, are mandatory to minimize exposure.[6][7]
Synthesis: The Controlled Oxidation Pathway
The most direct and prevalent method for synthesizing this compound is the selective oxidation of its sulfide precursor, 2-bromothioanisole (1-bromo-2-(methylthio)benzene).[1] The central challenge of this transformation is to introduce a single oxygen atom onto the sulfur center without over-oxidation to the corresponding sulfone. This requirement dictates the careful choice of oxidant and precise control of reaction conditions.
Caption: Synthetic route to this compound.
Protocol 1: Synthesis via Periodate Oxidation
This protocol is adapted from a well-established method for oxidizing aryl sulfides to sulfoxides, valued for its reliability and high selectivity.[8]
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer, add powdered sodium metaperiodate (NaIO₄, 1.05 equivalents) to 200 mL of water.
-
Cooling: Cool the resulting suspension to 0°C using an ice-water bath. The rationale for cooling is to moderate the exothermic oxidation reaction, thereby preventing over-oxidation and improving selectivity for the sulfoxide.
-
Substrate Addition: Add 2-bromothioanisole (1.0 equivalent) to the cooled, stirred suspension.
-
Reaction: Allow the reaction mixture to stir vigorously at 0-5°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is consumed (typically 12-18 hours).
-
Workup: Upon completion, filter the reaction mixture through a Büchner funnel to remove the sodium iodate byproduct. Wash the filter cake with three portions of dichloromethane (CH₂Cl₂).
-
Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer three times with CH₂Cl₂.
-
Purification: Combine all organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.
-
Final Purification: The resulting crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography on silica gel.
Core Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct and complementary reactivity of its two key functional groups.
Sulfoxide-Directed ortho-Metalation (DoM)
The methylsulfinyl group is a potent ortho-directing group in metalation reactions. Its ability to coordinate with strong lithium bases, such as lithium diisopropylamide (LDA), positions the base to selectively abstract the proton at the C6 position, which is adjacent to the sulfoxide and ortho to the bromine.[1] This generates a highly reactive aryllithium intermediate that can be trapped by a wide array of electrophiles, enabling the regioselective introduction of a new functional group. This is a cornerstone transformation, as direct electrophilic substitution of the aromatic ring is disfavored due to the deactivating nature of both the bromo and sulfinyl substituents.[1]
Caption: Directed ortho-Metalation (DoM) workflow.
Protocol 2: Directed ortho-Metalation and Trapping
-
Reaction Setup: To an oven-dried, three-neck flask under an argon atmosphere, add this compound (1.0 eq.) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. This low temperature is critical to maintain the stability of the aryllithium intermediate and prevent side reactions.
-
Base Addition: Slowly add a solution of freshly prepared LDA (1.1 eq.) in THF dropwise via a syringe, ensuring the internal temperature remains below -70°C.
-
Lithiation: Stir the mixture at -78°C for 1-2 hours to ensure complete formation of the lithiated species.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, methyl iodide, trimethylsilyl chloride; 1.2 eq.) in THF dropwise.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature over several hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a classic and reliable handle for a multitude of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations.[1] This reactivity allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C1 position. The strategic value lies in the ability to first functionalize the C6 position via DoM and then subsequently modify the C1 position via cross-coupling, enabling the synthesis of highly substituted and complex aromatic scaffolds from a single starting material.
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An In-depth Technical Guide to the Molecular Structure of 1-Bromo-2-(methylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the molecular structure of 1-Bromo-2-(methylsulfinyl)benzene, a versatile building block in organic synthesis. Moving beyond a simple recitation of facts, this document delves into the nuanced interplay of its constituent atoms, exploring the causality behind its structural and electronic properties. The information presented herein is grounded in both established chemical principles and computational modeling, offering a robust resource for professionals in research and development.
Foundational Overview: Synthesis and Physicochemical Properties
This compound (CAS No. 7321-58-6) is an aromatic sulfoxide characterized by a benzene ring substituted with a bromine atom and a methylsulfinyl group at the ortho position.[1] Its molecular formula is C₇H₇BrOS, with a corresponding molecular weight of 219.10 g/mol . This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors.[2]
The primary and most direct route to this compound is through the selective oxidation of its sulfide precursor, 2-bromophenyl methyl sulfide. This transformation requires careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. A variety of oxidizing agents can be employed, with hydrogen peroxide in acetic acid being a common and environmentally benign choice.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7321-58-6 | [1] |
| Molecular Formula | C₇H₇BrOS | |
| Molecular Weight | 219.10 g/mol | |
| Appearance | (Predicted) White to off-white solid | |
| Solubility | Soluble in common organic solvents |
The Molecular Architecture: A Computational Perspective
In the absence of experimental crystallographic data for this compound, computational chemistry provides a powerful tool for elucidating its three-dimensional structure. Density Functional Theory (DFT) calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, were employed to determine the optimized molecular geometry.[4][5][6] This level of theory is well-established for providing reliable geometric parameters for organic molecules.[5]
The optimized structure reveals a nuanced arrangement of the substituents on the benzene ring. The presence of the sterically demanding bromo and methylsulfinyl groups in an ortho relationship induces some deviation from a perfectly planar benzene ring, although the core aromaticity is maintained.
Caption: Ball-and-stick model of this compound.
Table 2: Predicted Geometric Parameters for this compound (DFT B3LYP/6-31G(d,p))
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C-Br | 1.89 | C1-C2-S | 122.5 |
| C-S | 1.80 | C2-S-O | 106.0 |
| S=O | 1.50 | C2-S-C(methyl) | 100.5 |
| S-C(methyl) | 1.82 | O=S-C(methyl) | 107.0 |
| C-C (aromatic) | 1.39 - 1.40 | C-C-C (aromatic) | 118.5 - 121.0 |
Note: These values are computationally derived and await experimental verification.
Spectroscopic Signature: Corroborating the Structure
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals for the aromatic and methyl protons. The four aromatic protons will appear as a complex multiplet in the downfield region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and spin-spin coupling. The methyl protons of the sulfinyl group will present as a singlet in the upfield region (around δ 2.7-3.0 ppm).
¹³C NMR: The carbon NMR spectrum will show seven distinct signals. The six aromatic carbons will resonate in the δ 120-150 ppm range, with the carbons directly attached to the bromine and sulfinyl groups exhibiting characteristic chemical shifts. The methyl carbon will appear at a higher field, typically in the δ 40-45 ppm range.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Assignment | Predicted ¹H Chemical Shift (δ) | Assignment | Predicted ¹³C Chemical Shift (δ) |
| Aromatic H | 7.2 - 7.9 (m, 4H) | C-Br | ~118 |
| Methyl H | ~2.8 (s, 3H) | C-S | ~148 |
| Aromatic CH | 125 - 135 | ||
| Methyl C | ~43 |
Note: Predicted values are based on empirical models and may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by several key absorption bands. A strong band in the region of 1030-1050 cm⁻¹ is indicative of the S=O stretching vibration. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring will appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the fingerprint region, typically below 700 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z 218 and a characteristic M+2 peak of similar intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
Electronic Properties and Reactivity
The electronic nature of the bromo and methylsulfinyl substituents significantly influences the reactivity of the benzene ring. Both groups are deactivating towards electrophilic aromatic substitution, meaning the ring is less reactive than unsubstituted benzene.[2] The bromine atom is an ortho, para-director, while the methylsulfinyl group is a meta-director. In cases of competing directing effects in ortho-substituted benzenes, the outcome of a reaction can be complex and dependent on the specific reaction conditions.[7][8]
The sulfinyl group itself is a key site of reactivity. It can be further oxidized to a sulfone or reduced to a sulfide. The bromine atom provides a handle for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents at the 1-position. The ortho-lithiation of the benzene ring, directed by the sulfinyl group, is another important synthetic transformation.
Caption: Synthetic and reactivity pathways of this compound.
Experimental Protocols: A Self-Validating System
The following protocols are provided as a guide and should be adapted and optimized based on specific laboratory conditions and safety protocols.
Synthesis of this compound via Oxidation
This protocol describes a general method for the oxidation of 2-bromophenyl methyl sulfide to this compound using hydrogen peroxide in acetic acid.[3]
Materials:
-
2-Bromophenyl methyl sulfide
-
Glacial acetic acid
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide solution (e.g., 4 M)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 2-bromophenyl methyl sulfide (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add hydrogen peroxide (30% aq., 1.1-1.5 equivalents) to the stirred solution at room temperature. The addition can be done dropwise, and the temperature should be monitored.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with an aqueous solution of sodium hydroxide.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Validation:
-
The identity and purity of the product should be confirmed by NMR, IR, and MS, comparing the obtained data with the predicted values.
-
The melting point of the purified product should be determined and compared to literature values if available.
Conclusion and Future Outlook
This compound is a molecule whose structural and electronic properties are dictated by the interplay of its bromo and methylsulfinyl substituents. While experimental crystallographic data remains to be reported, computational modeling provides a detailed and reliable picture of its molecular geometry. The spectroscopic data, predicted through established computational methods, serves as a valuable reference for its experimental characterization. The synthetic utility of this compound, particularly in cross-coupling and ortho-functionalization reactions, positions it as a key intermediate for the construction of complex molecular architectures relevant to drug discovery and materials science. Future research will likely focus on the experimental validation of its computed structure and the exploration of its reactivity in novel synthetic methodologies.
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ACS Publications. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Retrieved from [Link]
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Synthesis of 1-Bromo-2-(methylsulfinyl)benzene via Selective Oxidation of 2-Bromothioanisole
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromo-2-(methylsulfinyl)benzene is a valuable chemical intermediate whose utility spans the pharmaceutical and agrochemical industries.[1][2] Its molecular architecture, featuring a bromine atom for cross-coupling reactions and a sulfoxide moiety for directing metallation or further functionalization, makes it a strategic building block in the synthesis of complex molecules.[1][3] The most direct and efficient pathway to this compound is the selective oxidation of its sulfide precursor, 2-bromothioanisole.[1] This guide provides a comprehensive overview of this transformation, focusing on the underlying chemical principles, a field-proven experimental protocol, and critical parameters for process control to ensure high selectivity and yield. The primary challenge lies in achieving mono-oxidation to the desired sulfoxide while preventing over-oxidation to the corresponding sulfone, a common side product.[1][4][5]
Mechanistic Insights: The Chemistry of Sulfide Oxidation
The conversion of a sulfide to a sulfoxide is fundamentally a nucleophilic attack by the electron-rich sulfur atom on an electrophilic oxygen source. The selectivity of this process—halting the oxidation at the sulfoxide stage—is dictated by the choice of oxidant and the precise control of reaction conditions.
Common Oxidizing Agents and Mechanisms
Two of the most reliable and widely employed oxidants for this transformation are hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA).
-
Hydrogen Peroxide (H₂O₂): Regarded as an ideal "green" oxidant, H₂O₂ is cost-effective, potent, and yields only water as a byproduct.[6][7] In a protic solvent like glacial acetic acid, the reaction proceeds efficiently without the need for transition-metal catalysts.[6] The mechanism involves the protonation of H₂O₂ by the acid, which increases its electrophilicity, followed by the nucleophilic attack from the sulfide's sulfur atom. The key steps are the concerted formation of the S-O bond and the cleavage of the weak O-O bond.[8][9][10] While alternative multi-step mechanisms have been explored, computational studies suggest a direct oxygen transfer is the most likely pathway.[8][10]
-
meta-Chloroperoxybenzoic Acid (m-CPBA): This peroxyacid is a highly effective and selective oxidant for a wide range of substrates.[11] The oxidation of sulfides with m-CPBA proceeds through a well-established concerted transition state, often referred to as the "butterfly mechanism."[12] In this process, the oxygen atom is transferred directly from the peroxyacid to the sulfide.[11][13] The degree of oxidation is readily controlled by the stoichiometry; using approximately one equivalent of m-CPBA selectively yields the sulfoxide, whereas two or more equivalents drive the reaction to the sulfone.[14]
Generalized Oxidation Mechanism
The diagram below illustrates the fundamental nucleophilic attack of the sulfide on a generalized electrophilic oxygen source (represented as E-O), which is the core mechanistic step for oxidants like protonated H₂O₂ or m-CPBA.
Caption: Generalized mechanism of sulfide oxidation.
Experimental Protocol: A Validated "Green" Approach
This section details a robust and environmentally conscious protocol for the synthesis of this compound, adapted from established methods utilizing hydrogen peroxide and glacial acetic acid.[6] This approach is favored for its simplicity, high yields (typically 90-99% for various sulfides), and avoidance of toxic metal catalysts.[6]
Materials and Reagents
| Material/Reagent | Formula | M.W. ( g/mol ) | CAS No. | Notes |
| 2-Bromothioanisole | C₇H₇BrS | 203.10 | 19614-16-5 | Starting material. Purity ≥97%.[15][16] |
| Hydrogen Peroxide | H₂O₂ | 34.01 | 7722-84-1 | 30% aqueous solution. Strong oxidizer. |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 64-19-7 | Solvent and catalyst. Corrosive. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Extraction solvent. |
| Sodium Hydroxide | NaOH | 40.00 | 1310-73-2 | For neutralization (e.g., 4M solution). Corrosive. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Drying agent. |
| Ethyl Acetate/Hexane | - | - | - | TLC eluent system. |
| Silica Gel Plates | - | - | - | For TLC monitoring. |
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromothioanisole (e.g., 10 mmol, 2.03 g) in glacial acetic acid (10 mL).
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (e.g., 40 mmol, 4.5 g or ~4 mL) dropwise to the stirred solution using a dropping funnel over 15-20 minutes. Causality: A slow, controlled addition at low temperature is critical to manage the exothermic nature of the oxidation and to prevent localized overheating, which would promote the formation of the sulfone byproduct.[14]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at ambient temperature.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), using a suitable eluent like 30% ethyl acetate in hexane. The sulfoxide product is more polar than the starting sulfide and will have a lower Rf value. The reaction is typically complete when the starting material spot is no longer visible.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing ice (~50 g). Neutralize the solution by slowly adding a 4M aqueous solution of sodium hydroxide until the pH is ~7-8.
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[6][17]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The product obtained is often of high purity.[6] If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain analytically pure this compound.[17][18]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis.
Process Control and Optimization
Achieving a successful and selective synthesis hinges on the careful control of several key experimental variables.
| Parameter | Recommendation for Sulfoxide | Rationale & Impact on Selectivity |
| Oxidant Stoichiometry | 1.1 - 1.5 equivalents H₂O₂ | A slight excess ensures complete conversion of the sulfide. A large excess (>2.5 eq.) will aggressively drive the reaction towards the sulfone byproduct.[17][19] |
| Temperature Control | 0-5 °C during addition; Room Temp for reaction | The initial oxidation to sulfoxide is faster than the subsequent oxidation to sulfone. Low temperatures exploit this kinetic difference, maximizing selectivity.[20] |
| Rate of Addition | Slow, dropwise | Prevents localized temperature spikes and high concentrations of the oxidant, both of which favor over-oxidation. |
| Solvent | Glacial Acetic Acid | Acts as both a solvent and a co-reagent that activates the H₂O₂, enabling a metal-free process.[6][21] |
| Reaction Time | Monitor by TLC | Running the reaction for an unnecessarily long time after the starting material is consumed can increase the risk of slow over-oxidation. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Significant Sulfone Formation | - Excess oxidant used.- Temperature too high during addition.- Reaction left for too long. | - Recalculate and verify stoichiometry.- Ensure efficient cooling during H₂O₂ addition.- Monitor reaction closely and stop once the starting material is consumed. |
| Incomplete Reaction | - Insufficient oxidant.- Decomposed H₂O₂ solution.- Reaction time too short. | - Use a slight excess (1.1 eq.) of H₂O₂.- Use a fresh, properly stored bottle of H₂O₂.- Continue stirring at room temperature and monitor with TLC. |
| Low Isolated Yield | - Incomplete extraction.- Loss during neutralization/work-up. | - Perform at least three extractions with the organic solvent.- Ensure the aqueous layer is fully saturated with the organic solvent before separating. |
Safety and Handling Precautions
All experimental work must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
2-Bromothioanisole: Can cause skin, eye, and respiratory irritation. Avoid inhalation and direct contact.
-
Hydrogen Peroxide (30%): A strong oxidizing agent. It is corrosive and can cause severe skin and eye burns. Keep away from combustible materials to prevent fire risk.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Vapors are irritating to the respiratory system.
-
Dichloromethane: A volatile solvent. Handle in a fume hood to avoid inhalation.
Conclusion
The selective oxidation of 2-bromothioanisole to this compound is a crucial transformation for accessing a versatile synthetic intermediate. The protocol detailed herein, utilizing hydrogen peroxide in glacial acetic acid, represents a highly efficient, selective, and environmentally responsible method. For professionals in drug development and chemical research, mastery of this reaction is enabled by a firm understanding of the underlying mechanism and meticulous control over key parameters—namely oxidant stoichiometry and temperature. This approach provides a reliable pathway to high-purity material, minimizing the formation of the over-oxidized sulfone byproduct and ensuring a robust and scalable synthesis.
References
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Bahrami, K., Khodaei, M. M., & Yousefi, B. (2008). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Journal of the Korean Chemical Society, 52(5), 539-542. Available at: [Link]
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Bach, R. D., et al. (2000). On the Mechanisms of Oxidation of Organic Sulfides by H2O2 in Aqueous Solutions. The Journal of Physical Chemistry A, 104(45), 10491-10499. Available at: [Link]
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National Center for Biotechnology Information. (2024). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. PubMed. Available at: [Link]
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Li, P., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. Available at: [Link]
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Moghaddam, F. M., et al. (2015). Selective hydrogen peroxide oxidation of sulfides to sulfones with carboxylated Multi-Walled Carbon Nano Tubes (MWCNTs-COOH) as heterogeneous and recyclable nanocatalyst. RSC Advances, 5(6), 4417-4427. Available at: [Link]
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Bach, R. D., et al. (2000). On the mechanisms of oxidation of organic sulfides by H2O2 in aqueous solutions. The Journal of Physical Chemistry A, 104(45), 10491-10499. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
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Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. Available at: [Link]
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Ravindran, P., & Chidambaram, M. (2015). Oxidation of sulfides to sulfones with hydrogen peroxide in the presence of acetic acid and Amberlyst 15. ResearchGate. Available at: [Link]
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Organic Syntheses. (n.d.). (S)-(-)-p-Bromophenyl methyl sulfoxide. Organic Syntheses. Available at: [Link]
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Wikipedia. (2023). meta-Chloroperoxybenzoic acid. Wikipedia. Available at: [Link]
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ResearchGate. (n.d.). mCPBA‐mediated oxidations of the sulfur linkages to afford sulfoxide... ResearchGate. Available at: [Link]
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Master Organic Chemistry. (2024). m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-(methylthio)-. NIST WebBook. Available at: [Link]
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ResearchGate. (2017). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]
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1-Bromo-2-(methylsulfinyl)benzene reactivity and electronic effects
An In-depth Technical Guide to the Reactivity and Electronic Effects of 1-Bromo-2-(methylsulfinyl)benzene
Abstract
This compound is a versatile bifunctional aromatic compound that serves as a valuable intermediate in modern organic synthesis.[1] Its unique electronic architecture, governed by the interplay between a deactivating, ortho,para-directing bromine atom and a strongly electron-withdrawing, metal-coordinating methylsulfinyl group, dictates a rich and nuanced reactivity profile. This guide provides an in-depth analysis of the synthesis, electronic properties, and synthetic utility of this reagent, with a particular focus on sulfoxide-directed ortho-metalation and its applications in the construction of complex molecular scaffolds for pharmaceutical and agrochemical research.[1]
Introduction and Physicochemical Properties
This compound, also known as 2-bromophenyl methyl sulfoxide, is a solid organic compound whose synthetic utility is derived from the strategic placement of its two functional groups.[1][2] The bromine atom provides a handle for a wide array of cross-coupling reactions, while the methylsulfinyl group is not only a powerful modulator of the ring's electronics but also a key director for regioselective functionalization.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7321-58-6 | [1][2][3] |
| Molecular Formula | C₇H₇BrOS | [1][2][4] |
| Molecular Weight | 219.10 g/mol | [1][2][4] |
| Appearance | Solid (typical) | |
| Storage | Sealed, dry, room temperature | [1] |
Synthesis of this compound
The most direct and common synthesis of this compound involves the selective oxidation of its sulfide precursor, 2-bromothioanisole (2-bromophenyl methyl sulfide).[1] The core challenge of this transformation is to prevent over-oxidation to the corresponding sulfone. This requires careful selection of the oxidant and strict control of reaction conditions.
Experimental Protocol: Oxidation of 2-Bromothioanisole
Objective: To synthesize this compound with high selectivity.
Materials:
-
2-Bromothioanisole
-
Oxidizing agent (e.g., Oxone®, m-CPBA, or hydrogen peroxide)
-
Solvent (e.g., Methanol, Dichloromethane)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Dissolve 2-bromothioanisole in an appropriate solvent and cool the solution in an ice bath (0 °C).
-
Slowly add one equivalent of the chosen oxidizing agent. The stoichiometry is critical to minimize sulfone formation.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution) if necessary.
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Extract the product into an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate pure this compound.
Caption: Synthetic pathway to this compound.
Analysis of Electronic Effects
The reactivity of the benzene ring is dictated by the combined electronic influence of the bromo and methylsulfinyl substituents.
-
Bromo Group (-Br): The bromine atom exhibits a dual electronic effect. It is inductively electron-withdrawing due to its electronegativity, which deactivates the ring towards electrophilic attack. However, it possesses lone pairs of electrons that can be donated into the ring via resonance, a +R effect. This resonance donation stabilizes the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions.[1] Consequently, the bromo group is a deactivating but ortho, para-director .[1][5]
-
Methylsulfinyl Group (-S(O)CH₃): The methylsulfinyl group is strongly electron-withdrawing due to the inductive effect of the electronegative oxygen atom.[1][6] This effect significantly deactivates the aromatic ring, making electrophilic substitutions much slower than on unsubstituted benzene. It is generally considered a meta-director for electrophilic aromatic substitution.[1]
Reactivity Profile
Directed ortho-Metalation (DoM)
The most synthetically powerful characteristic of the sulfoxide group is its ability to act as a Directed Metalation Group (DMG).[7][8] The Lewis basic oxygen atom of the sulfinyl group coordinates strongly to an organolithium reagent, such as n-butyllithium (n-BuLi). This coordination pre-positions the base to selectively deprotonate the sterically accessible C6 hydrogen, which is ortho to both substituents. This generates a highly reactive aryllithium intermediate that can be trapped by a wide variety of electrophiles (E+).
This reaction is highly regioselective, providing a reliable method to introduce a third substituent specifically at the C6 position, a feat that is difficult to achieve through classical electrophilic aromatic substitution.[9]
Caption: Workflow for Sulfoxide-Directed ortho-Metalation (DoM).
Electrophilic Aromatic Substitution (EAS)
While both groups deactivate the ring, forcing conditions can promote electrophilic substitution. The regiochemical outcome is determined by the competing directing effects:
-
C4 Position: This position is para to the ortho,para-directing bromo group and meta to the meta-directing sulfinyl group.[1]
-
C6 Position: ortho to both groups, highly sterically hindered and electronically disfavored.
-
C5 Position: meta to the bromo group and para to the sulfinyl group.
-
C3 Position: ortho to the bromo group and meta to the sulfinyl group.
Given the alignment of directing effects, the C4 position is the most probable site for electrophilic attack, should the reaction proceed.[1]
Cross-Coupling Reactions
The carbon-bromine bond provides a reactive site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of carbon-based or heteroatom-based substituents at the C1 position. Common examples include:
-
Suzuki Coupling: Reaction with boronic acids or esters.
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
These reactions transform the compound into a more complex scaffold, leveraging the directing power of the sulfoxide in one step and the coupling capability of the bromide in a subsequent step.[1]
Reactions at the Sulfinyl Moiety
The sulfinyl group itself can undergo transformations. For instance, activation of the sulfoxide oxygen by an electrophile (e.g., an acylating agent) can initiate a Pummerer-type rearrangement, leading to the formation of an α-acyloxythioether.[1]
Applications in Organic Synthesis
The unique reactivity of this compound makes it a strategic building block for constructing complex molecules.[1]
-
Precursor for Polysubstituted Arenes: By using a sequence of DoM followed by a cross-coupling reaction, chemists can achieve controlled, regioselective synthesis of trisubstituted benzene derivatives.
-
Synthesis of Heterocycles: The ortho-lithiated intermediate can be trapped with suitable electrophiles to initiate intramolecular cyclization, leading to the formation of benzo-fused heterocycles, which are prevalent motifs in pharmaceuticals.[1]
-
Pharmaceutical and Agrochemical Intermediate: The compound serves as a key starting material in the development of active pharmaceutical ingredients (APIs) and crop protection agents.[1][10]
Spectroscopic Characterization
The structure of this compound can be unequivocally confirmed by spectroscopic methods.
Table 2: Expected NMR Spectroscopic Data
| Nucleus | Chemical Shift (ppm) | Multiplicity | Key Features |
| ¹H NMR | ~2.7-3.0 | Singlet (3H) | Methyl protons on the sulfoxide group. |
| ~7.2-8.0 | Multiplet (4H) | Aromatic protons exhibiting complex splitting patterns due to ortho, meta, and para coupling. | |
| ¹³C NMR | ~40-45 | Methyl carbon. | |
| ~120-145 | Six distinct signals for the aromatic carbons, including the carbon bearing the bromine (C-Br) and the carbon bearing the sulfoxide (C-S). |
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a strategically designed synthetic intermediate whose value lies in the orthogonal reactivity of its two functional groups. The sulfoxide group offers powerful, regioselective control over C-H functionalization via directed ortho-metalation, while the bromine atom serves as a versatile linchpin for cross-coupling reactions. This combination provides a robust platform for the efficient assembly of highly substituted aromatic and heterocyclic systems, cementing its role as a key building block in the fields of drug discovery and materials science.
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Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. (n.d.). Retrieved January 17, 2026, from [Link]
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Electronic Effects of the Sulfinyl and Sulfonyl Groups - ResearchGate. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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Flemming, J. P., Berry, M. B., & Brown, J. M. (2008). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 6(7), 1215-1221. [Link]
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Directed ortho metalation - Wikipedia. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018, January 29). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines | The Journal of Organic Chemistry. (n.d.). ACS Publications. Retrieved January 17, 2026, from [Link]
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Understanding 1-Bromo-2-(methylsulfinyl)benzene: A Physicochemical Overview
An In-depth Technical Guide to the Solubility of 1-Bromo-2-(methylsulfinyl)benzene in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a versatile chemical intermediate in the pharmaceutical and agrochemical industries.[1] Recognizing the frequent absence of exhaustive quantitative solubility data in public literature, this document furnishes researchers, scientists, and drug development professionals with a robust framework for both predicting and experimentally determining the solubility of this compound. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols, ensuring scientific integrity and practical utility.
This compound, also known as 2-bromophenyl methyl sulfoxide, is an organosulfur compound with the molecular formula C₇H₇BrOS.[1][2] Its structure, featuring a benzene ring substituted with a bromine atom and a methylsulfinyl group, dictates its physicochemical properties and, consequently, its solubility behavior.
A molecule's solubility is fundamentally governed by the principle of "like dissolves like," which relates to polarity, hydrogen bonding capability, and other intermolecular forces.[3] The key physicochemical properties of this compound, computed by PubChem, are summarized below and provide the basis for solubility prediction.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 219.10 g/mol | [2] |
| XLogP3-AA | 1.7 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Topological Polar Surface Area | 36.3 Ų | [2] |
The methylsulfinyl (-S=O) group imparts significant polarity to the molecule, with the oxygen atom acting as a hydrogen bond acceptor. The XLogP3 value of 1.7 suggests a degree of lipophilicity, indicating that the compound will have solubility in both polar and some non-polar organic solvents. The absence of a hydrogen bond donor implies that its interaction with protic solvents will be primarily through the acceptance of a hydrogen bond.
Predictive Solubility Framework
Based on the molecule's structure and physicochemical properties, we can predict its qualitative solubility across a spectrum of common organic solvents. The sulfoxide group's polarity suggests good solubility in polar aprotic solvents and moderate to good solubility in polar protic solvents. The presence of the phenyl ring and bromine atom suggests some solubility in less polar solvents.
Diagram 1: Logical Flow for Solubility Prediction
The following diagram illustrates the decision-making process for predicting the solubility of this compound based on solvent and solute properties.
Caption: Logical workflow for predicting solubility.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Type | Polarity Index | Predicted Solubility | Rationale |
| n-Hexane | Non-Polar | 0.1 | Low | Dominated by weak van der Waals forces; significant polarity mismatch. |
| Toluene | Non-Polar (Aromatic) | 2.4 | Low to Moderate | π-π stacking interactions with the benzene ring may enhance solubility slightly compared to aliphatic non-polar solvents. |
| Diethyl Ether | Low Polarity Aprotic | 2.8 | Moderate | The ether oxygen can act as a hydrogen bond acceptor, but overall polarity is low. |
| Dichloromethane | Low Polarity Aprotic | 3.1 | Moderate to High | Capable of dipole-dipole interactions with the sulfoxide group. |
| Chloroform | Low Polarity Aprotic | 4.1 | High | A good solvent for moderately polar compounds. Often used in reactions involving similar sulfoxides.[3] |
| Ethyl Acetate | Polar Aprotic | 4.4 | High | A good balance of polarity to dissolve the compound. |
| Acetone | Polar Aprotic | 5.1 | High | The polar carbonyl group interacts favorably with the polar sulfoxide group. |
| Ethanol | Polar Protic | 4.3 | High (especially when heated) | The hydroxyl group can hydrogen-bond with the sulfoxide oxygen. Literature on a similar isomer shows high solubility in hot ethanol.[3] |
| Methanol | Polar Protic | 5.1 | High | Similar to ethanol, its high polarity and hydrogen bonding ability should facilitate dissolution. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | As a highly polar aprotic solvent, DMSO is an excellent solvent for other sulfoxides.[4][5] |
Quantitative Solubility Determination: An Experimental Protocol
As precise solubility values (e.g., in g/L or mol/L) for this compound are not widely published, an experimental approach is necessary. The following section provides a detailed, self-validating protocol for determining the equilibrium solubility of a solid compound in an organic solvent using a gravimetric method.
Diagram 2: Experimental Workflow for Solubility Determination
This diagram outlines the sequential steps for the experimental measurement of solubility.
Caption: Step-by-step experimental workflow for solubility determination.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (±0.0001 g)
-
Glass vials with screw caps or other sealable containers
-
Constant temperature shaker bath or magnetic stirrer with temperature control
-
Syringes (glass or polypropylene)
-
Syringe filters (e.g., 0.45 µm PTFE, compatible with the chosen solvent)
-
Drying oven or vacuum oven
-
Desiccator
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Accurately weigh a vial (M_vial).
-
Add a known mass of the chosen solvent to the vial (M_solvent).
-
Add an excess amount of this compound to the solvent. The presence of undissolved solid is crucial to ensure the solution is saturated.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a constant temperature shaker or on a stirrer. The temperature should be controlled and recorded.
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from several hours to 24 hours, which can be confirmed by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Isolation:
-
Once equilibrated, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a syringe filter. This step is critical to remove any undissolved solid particles.
-
Dispense the filtered, saturated solution into a second, pre-weighed vial (M_vial2).
-
-
Gravimetric Analysis:
-
Weigh the second vial containing the saturated solution to determine the total mass (M_total). The mass of the saturated solution is M_solution = M_total - M_vial2.
-
Evaporate the solvent. This can be done under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling point to avoid loss of solute.
-
Once the solvent is removed, dry the vial containing the solid residue in a vacuum oven until a constant mass is achieved.
-
Cool the vial in a desiccator and weigh it to get the final mass (M_final). The mass of the dissolved solute is M_solute = M_final - M_vial2.
-
-
Calculation of Solubility:
-
Solubility in g / 100 g solvent:
-
Mass of solvent in the aliquot: M_solvent_aliquot = M_solution - M_solute
-
Solubility = (M_solute / M_solvent_aliquot) * 100
-
-
Solubility in g / 100 mL solvent:
-
Volume of solvent in the aliquot: V_solvent_aliquot = M_solvent_aliquot / Density_solvent
-
Solubility = (M_solute / V_solvent_aliquot) * 100
-
-
Solubility in mol/L:
-
Moles of solute: n_solute = M_solute / 219.10 g/mol
-
Volume of solution (can be approximated by volume of solvent if the solution is not too concentrated, or measured separately): V_solution
-
Molar Solubility = n_solute / V_solution (in Liters)
-
-
Data Presentation Framework
For systematic and comparable results, we recommend recording the experimentally determined solubility data in the following standardized tables.
Table 3: Quantitative Solubility of this compound in g/100 mL
| Temperature (°C) | Methanol | Ethanol | Acetone | Dichloromethane | Toluene | n-Hexane |
| 20 | ||||||
| 30 | ||||||
| 40 | ||||||
| 50 |
Table 4: Molar Solubility of this compound in mol/L
| Temperature (°C) | Methanol | Ethanol | Acetone | Dichloromethane | Toluene | n-Hexane |
| 20 | ||||||
| 30 | ||||||
| 40 | ||||||
| 50 |
References
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PubChem. (n.d.). 1-Bromo-2-methanesulfinylbenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Drago, C., Walker, E.-J., Caggiano, L., & Jackson, R. F. W. (2009). ENANTIOSELECTIVE OXIDATION OF AN ALKYL ARYL SULFIDE: SYNTHESIS OF (S)-(-)-METHYL P-BROMOPHENYL SULFOXIDE. Organic Syntheses, 86, 121. doi:10.15227/orgsyn.086.0121. Retrieved from [Link]
-
Wikipedia. (2023, March 29). Dimethyl sulfoxide. Retrieved from [Link]
-
Sciencemadness Wiki. (2021, March 28). Dimethyl sulfoxide. Retrieved from [Link]
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An In-depth Technical Guide to the Safe Handling, Storage, and Use of 1-Bromo-2-(methylsulfinyl)benzene
This document provides a comprehensive technical overview of the safety protocols, handling procedures, and storage requirements for 1-Bromo-2-(methylsulfinyl)benzene (CAS No. 7321-58-6). Designed for researchers, chemists, and professionals in drug development, this guide synthesizes critical safety information with practical, field-proven insights to ensure minimal risk and maximum integrity in experimental design. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and authoritative data.
Introduction: Understanding the Compound
This compound is an organosulfur compound featuring a benzene ring substituted with both a bromine atom and a methylsulfinyl group.[1] While specific toxicological data for this compound is limited, its structural motifs—a halogenated aromatic ring and a sulfoxide group—necessitate a cautious and well-informed approach to its handling. The sulfoxide functional group, notably present in Dimethyl Sulfoxide (DMSO), is known for its ability to enhance dermal penetration, a property that must be considered a potential risk, as it could facilitate the absorption of the compound itself or any other toxic substances it may be mixed with.[2][3] Therefore, the following guidelines are based on its known GHS classifications and the established safety profiles of structurally related chemicals.[1]
Section 1: Hazard Identification and GHS Classification
A thorough understanding of a chemical's hazards is the foundation of its safe use. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate the necessary precautions.[1]
Table 1: GHS Hazard Classification for this compound [1]
| Hazard Class | Hazard Category | Hazard Statement | Pictogram | Signal Word |
|---|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | | Warning |
Expert Analysis of Hazards:
-
H302 (Harmful if swallowed): Ingestion of this compound can lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.
-
H315 (Causes skin irritation): Direct contact with the skin is likely to cause irritation, redness, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[4]
-
H319 (Causes serious eye irritation): The compound poses a significant risk to the eyes, capable of causing serious irritation upon contact from splashes or vapors. This mandates the use of chemical splash goggles as a minimum requirement for eye protection.[5]
-
H335 (May cause respiratory irritation): Inhalation of vapors, mists, or aerosols can irritate the respiratory tract. All handling of this compound must be performed within a certified chemical fume hood to prevent inhalation exposure.[4]
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and PPE, is essential for minimizing exposure.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All work involving this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[6] The hood ensures that any vapors or aerosols are contained and exhausted away from the operator.
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.
-
Safety Stations: An eyewash station and safety shower must be readily accessible and in close proximity to the workstation where the chemical is handled.[5]
Personal Protective Equipment (PPE): The Last Barrier
The selection of PPE must be based on a thorough risk assessment of the procedures being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
|---|---|---|
| Eye/Face Protection | Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[7] | Protects against splashes and vapors, which can cause serious eye irritation.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may be suitable for incidental contact but should be checked for breakthrough time. Always inspect gloves before use and change them immediately if contaminated.[2][8] | Prevents skin irritation and potential absorption.[7] Given the sulfoxide group, selecting gloves with high resistance is crucial.[2] |
| Body Protection | A flame-retardant lab coat, fully buttoned. Closed-toe shoes are mandatory.[7][9] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required when work is performed within a certified chemical fume hood. If a hood is not available or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5] | Prevents respiratory tract irritation from inhaled vapors or aerosols. |
Section 3: Safe Handling and Operational Protocols
Adherence to a standardized operational protocol is critical for ensuring safety and experimental reproducibility.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including PPE, spill cleanup materials, and waste containers.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust or particles. Use a spatula for transfers and handle containers carefully to avoid generating dust.
-
In Solution: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, decontaminate the work surface and any equipment used. Wash hands thoroughly with soap and water, even after removing gloves. Remove contaminated clothing immediately.
Section 4: Storage and Incompatibility
Proper storage is vital for maintaining the chemical's stability and preventing hazardous reactions.
Table 3: Storage Requirements
| Parameter | Requirement | Rationale |
|---|---|---|
| Location | Store in a cool, dry, and well-ventilated area.[10] | Prevents degradation and minimizes vapor pressure. |
| Container | Keep in a tightly closed, original, and properly labeled container.[11][12] | Prevents leakage, contamination, and exposure to air or moisture. |
| Segregation | Store away from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases.[4][13] Segregate from food and drink.[12] | Prevents potentially hazardous or explosive reactions.[6][13] |
| Ignition Sources | Keep away from heat, sparks, open flames, and other sources of ignition.[14] | Although not classified as flammable, this is a prudent measure for all organic chemicals. |
Known Incompatibilities:
-
Strong Oxidizing Agents: Can react vigorously or explosively.
-
Strong Acids/Bases: May cause decomposition, potentially releasing hazardous fumes.[4]
-
Active Halogen Compounds & Metal Hydrides: Sulfoxides, in general, can react violently with these substances.[6]
Section 5: Emergency Procedures
A clear and practiced emergency plan is crucial for responding effectively to accidents.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[9]
Spill Response
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like sawdust.[16]
-
Clean-Up: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the appropriate safety officer.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[9][17]
-
Unsuitable Media: Do not use a direct stream of water, as it may scatter the material.
-
Specific Hazards: During a fire, toxic and irritating fumes, including carbon oxides, sulfur oxides, and hydrogen bromide, may be generated.[18]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[17]
Section 6: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Collection: Collect waste material, including contaminated absorbents and disposable PPE, in a clearly labeled and sealed container.[8]
-
Storage: Store waste containers in a designated, secure area away from incompatible materials.
-
Disposal: Dispose of waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[14] Do not dispose of down the drain.[11]
Workflow for Safe Laboratory Use of this compound
The following diagram illustrates the complete, safe lifecycle for handling this chemical within a research environment.
Caption: Safe handling workflow from preparation to disposal.
References
- Echemi. (n.d.). 1-Bromo-2-(2,2,2-trifluoroethyl)-benzene Safety Data Sheets.
- Gaylord Chemical. (n.d.). Navigating the Safety of DMSO: Best Practices for Handling and Use.
- Yufeng. (2022, June 21). The safe use of dimethyl sulfoxide in the laboratory.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Benchchem. (n.d.). An In-depth Technical Guide to Laboratory Safety and Handling: A Case Study Using a Common Solvent.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - 1-bromo-2-phenylethane.
- Fisher Scientific. (2010, November 5). SAFETY DATA SHEET - 1-Bromo-2-(difluoromethyl)benzene.
- Fisher Scientific. (2010, June 3). SAFETY DATA SHEET - (1-Bromoethyl)benzene.
- Synquest Labs. (2024, June 5). (1-Bromoethyl)benzene Safety Data Sheet.
- Thermo Fisher Scientific. (2010, June 3). SAFETY DATA SHEET - (2-Bromoethyl)benzene.
- University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO).
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National Center for Biotechnology Information. (n.d.). 1-Bromo-2-methanesulfinylbenzene. PubChem Compound Database. Retrieved from [Link]
- ChemScene. (2022, June 8). Safety Data Sheet - 1-Bromo-4-fluoro-3,5-dimethylbenzene.
- Sigma-Aldrich. (2025). Aldrich 274372 - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-3-(trifluoromethoxy)benzene.
- University of Washington. (n.d.). Halogenated Solvents. Environmental Health & Safety.
- Benchchem. (n.d.). Personal protective equipment for handling 1-Bromo-2-(prop-1-en-2-yl)benzene.
- Echemi. (n.d.). Benzene, 1-broMo-4-[(4-Methylphenyl)Methyl]- Safety Data Sheets.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Bromobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-3-phenylpropane.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-4-(trifluoromethoxy)benzene.
- NY.Gov. (2016, April 7). Chemical Storage and Handling Recommendations.
- AccuStandard. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
- Purdue University. (n.d.). Benzene. Environmental Health and Safety.
- UNSW. (2022, August 8). HS404 Dangerous Goods Storage Guideline.
- ILO Encyclopaedia of Occupational Health and Safety. (2011, August 3). Hydrocarbons, Halogenated Aromatic.
- BLD Pharm. (n.d.). 7321-58-6|this compound.
- Airgas. (2022, March 15). Benzene - Safety Data Sheet.
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Physical and chemical characteristics of 1-Bromo-2-(methylsulfinyl)benzene
An In-Depth Technical Guide to 1-Bromo-2-(methylsulfinyl)benzene
Introduction
This compound is a versatile bifunctional organic compound that serves as a crucial building block in modern synthetic chemistry.[1] Characterized by the presence of a bromine atom and a methylsulfinyl group on a benzene ring, this molecule offers multiple reaction sites for constructing complex molecular architectures.[1] Its strategic importance is particularly pronounced in the fields of pharmaceutical and agrochemical research, where it functions as a key intermediate in the synthesis of novel active ingredients.[1][2] This guide provides a comprehensive overview of its physical and chemical characteristics, synthesis, reactivity, and applications, tailored for researchers and drug development professionals.
Compound Identification and Physicochemical Properties
Proper identification and understanding of a compound's physical properties are foundational to its application in research. Key identifiers and computed physical properties for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 1-bromo-2-methylsulfinylbenzene | PubChem[3] |
| CAS Number | 7321-58-6 | Benchchem, PubChem[1][3] |
| Molecular Formula | C₇H₇BrOS | PubChem[3] |
| Molecular Weight | 219.10 g/mol | Benchchem, PubChem[1][3] |
| InChI Key | NNNHMHLNXXGWBA-UHFFFAOYSA-N | Benchchem, PubChem[1][3] |
| Canonical SMILES | CS(=O)C1=CC=CC=C1Br | PubChem[3] |
| Topological Polar Surface Area | 36.3 Ų | PubChem[3] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[3] |
| Rotatable Bond Count | 1 | PubChem[3] |
| Storage | Sealed in a dry environment at room temperature | Benchchem, BLD Pharm[1][4] |
Synthesis and Purification
The most direct and common route for preparing this compound is through the selective oxidation of its sulfide precursor, 2-bromophenyl methyl sulfide (also known as 2-bromothioanisole).[1] The primary challenge in this transformation is to prevent over-oxidation to the corresponding sulfone. This requires careful control of the oxidant stoichiometry and reaction conditions.
Experimental Protocol: Oxidation of 2-Bromophenyl Methyl Sulfide
This protocol describes a standard laboratory procedure for the synthesis of this compound.
1. Reagents and Materials:
-
2-Bromophenyl methyl sulfide
-
Meta-chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (H₂O₂)
-
Dichloromethane (DCM) or Acetic Acid as solvent
-
Saturated sodium bicarbonate solution
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
2. Step-by-Step Procedure:
-
Dissolution: Dissolve 1 equivalent of 2-bromophenyl methyl sulfide in a suitable solvent like dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C. This is critical to control the exothermic nature of the oxidation and enhance selectivity for the sulfoxide.
-
Oxidant Addition: Slowly add a solution of 1.0 to 1.1 equivalents of the oxidant (e.g., m-CPBA) dissolved in the same solvent to the cooled sulfide solution over 30-60 minutes. The slight excess ensures complete conversion of the starting material.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfide spot is consumed.
-
Quenching: Once the reaction is complete, quench any excess oxidant by adding a saturated solution of sodium bisulfite and stir for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to remove m-chlorobenzoic acid byproduct) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization, typically from a solvent mixture like ethanol/water, to obtain pure this compound as a solid.[5]
Synthesis Workflow Diagram
Caption: Controlled oxidation of 2-bromophenyl methyl sulfide.
Spectral Characterization
Structural elucidation of this compound is typically achieved through a combination of spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and a singlet for the methyl protons of the sulfinyl group. The aromatic region will display complex splitting patterns due to the ortho-substitution.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the seven carbon atoms, with chemical shifts influenced by the bromine and methylsulfinyl substituents.[1]
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides key functional group information. A strong absorption band is expected around 1040-1090 cm⁻¹, which is characteristic of the S=O stretching vibration in sulfoxides.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The spectrum will exhibit a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes), providing definitive evidence of its presence. GC-MS data for this compound is available in spectral databases.[3]
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay between the bromine atom, the methylsulfinyl group, and the aromatic ring.
-
Aromatic Ring Reactivity: Both the bromine atom and the electron-withdrawing methylsulfinyl group deactivate the benzene ring towards electrophilic aromatic substitution.[1] However, these groups serve as valuable handles for other transformations. The bromine atom is a key site for various cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents.
-
Sulfinyl Group Reactivity: The sulfinyl group is the primary center of reactivity.[1] It can be activated by electrophiles, and its chiral nature (when resolved) can be exploited for asymmetric synthesis. For instance, ortho-lithiation directed by the sulfoxide group can be achieved using strong bases like lithium diisopropylamide (LDA), enabling functionalization at the C6 position.[1]
-
Nucleophilic Aromatic Substitution (SNAr): The presence of the bromine leaving group and the electron-withdrawing sulfinyl group makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions.[1]
Reactivity Pathways Diagram
Caption: Key reactivity pathways for synthetic transformations.
Applications in Research and Drug Development
This compound is not typically an end-product but rather a valuable intermediate. Its bifunctional nature allows for sequential and site-selective modifications, making it a powerful tool for building molecular complexity.
-
Pharmaceutical Synthesis: It serves as a precursor for creating novel heterocyclic scaffolds and other complex molecules that are common motifs in active pharmaceutical ingredients (APIs).[1][2] The ability to use the bromine for cross-coupling and the sulfoxide for directing or further functionalization provides a versatile synthetic strategy.
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound is used in the synthesis of new pesticides and herbicides, where the specific arrangement of substituents can be fine-tuned to achieve desired biological activity.[1][2]
-
Fine and Specialty Chemicals: Its reactivity makes it useful in the development of materials, dyes, and electronic chemicals where specific sulfur-containing aromatic structures are needed.[2]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
-
GHS Hazard Classification:
-
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[8]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[1][4]
-
Conclusion
This compound is a strategically important chemical intermediate with a well-defined profile of physical and chemical properties. Its value lies in its versatile reactivity, offering chemists multiple pathways to synthesize complex target molecules. The controlled synthesis from its sulfide precursor and its utility in cross-coupling and directed metalation reactions underscore its significance as a building block in drug discovery and materials science. Adherence to proper safety and handling protocols is essential for its use in a research setting.
References
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1-Bromo-2-methanesulfinylbenzene | C7H7BrOS | CID 11074873 . PubChem. [Link]
-
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-
Organic Syntheses Procedure . Organic Syntheses. [Link]
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1-Bromo-3-methanesulfinylbenzene | C7H7BrOS | CID 17978763 . PubChem. [Link]
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Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries . LinkedIn. [Link]
-
1-Bromo-4-(methylsulfinyl)benzene: A Key Building Block in Chemical Synthesis . LinkedIn. [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 1-Bromo-2-(methylsulfinyl)benzene in Cross-Coupling Reactions
Introduction: A Versatile Building Block for Complex Molecule Synthesis
1-Bromo-2-(methylsulfinyl)benzene is a valuable and versatile building block in modern organic synthesis. Its utility stems from the presence of two key functional groups on the aromatic ring: a bromine atom, which serves as a reactive handle for a variety of cross-coupling reactions, and a methylsulfinyl group. The sulfoxide moiety is not merely a spectator; its strong electron-withdrawing nature and its capacity to act as a directing group in ortho-metalation reactions provide chemists with powerful tools for selective molecular construction[1]. These characteristics make this compound a sought-after intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries[2].
This guide provides an in-depth exploration of the application of this compound in three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck olefination, and Buchwald-Hartwig amination. The protocols and discussions herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also insights into the rationale behind the selection of catalysts, ligands, and reaction conditions.
The Strategic Role of the Methylsulfinyl Group
The methylsulfinyl group at the ortho position to the bromine atom significantly influences the reactivity of this compound. Its electron-withdrawing character can modulate the reactivity of the C-Br bond in oxidative addition to a palladium(0) catalyst. Furthermore, the sulfoxide can act as a coordinating group, potentially influencing the kinetics and selectivity of the cross-coupling reaction. Beyond its electronic effects, the sulfoxide is a powerful directing group for ortho-lithiation, allowing for sequential functionalization of the aromatic ring at the C6 position[1][3][4]. This dual reactivity makes this compound a powerful tool for creating highly substituted aromatic compounds.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex[5][6]. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives[3][6].
Causality in Experimental Design
In the context of this compound, the selection of the catalytic system is paramount. The steric hindrance and electronic nature of the substrate guide the choice of ligand and base.
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts that are reduced in situ to the active Pd(0) species[7].
-
Ligand: Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the aryl bromide to the palladium center and to promote the subsequent reductive elimination. Ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are excellent choices for coupling with sterically demanding substrates[8].
-
Base: A base is crucial for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium complex[5][7]. The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents[8].
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask or similar)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add a degassed mixture of 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired biaryl product.
Quantitative Data Summary:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | Dioxane/H₂O | 100 | 18 | High |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | High |
Note: Yields are generally high but can vary depending on the specific boronic acid used.
II. Heck Reaction: Olefination for C=C Bond Formation
The Heck reaction, or Mizoroki-Heck reaction, is a powerful method for forming carbon-carbon bonds by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base[9][10]. This reaction is instrumental in the synthesis of substituted alkenes.
Causality in Experimental Design
The success of the Heck reaction with this compound hinges on creating a catalytically active system that can overcome the potential for steric hindrance and achieve high regioselectivity.
-
Palladium Precatalyst: Palladium(II) acetate is a commonly used and effective precatalyst for the Heck reaction[11][12].
-
Ligand: While some Heck reactions can proceed without a phosphine ligand ("ligand-free"), the use of phosphine ligands, such as tri(o-tolyl)phosphine or bulky N-heterocyclic carbenes (NHCs), can improve catalyst stability and reaction efficiency, especially with more challenging substrates[11].
-
Base: An organic base, such as triethylamine (Et₃N), or an inorganic base, like potassium carbonate (K₂CO₃), is required to neutralize the hydrogen halide formed during the catalytic cycle[9][11].
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are typically used for the Heck reaction[11][12].
Catalytic Cycle of the Heck Reaction
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Detailed Protocol: Heck Olefination of this compound with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), styrene (1.5 mmol, 1.5 equiv), Pd(OAc)₂ (0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (0.02 mmol, 2 mol%).
-
Add DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv) to the tube.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the substituted stilbene derivative.
Quantitative Data Summary:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 120 | 24 | Moderate to Good |
| 2 | PdCl₂(PPh₃)₂ | - | K₂CO₃ | Acetonitrile | 100 | 18 | Moderate |
Note: Yields can be influenced by the electronic nature of the alkene coupling partner.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine[13][14]. This reaction has become a vital tool for the synthesis of anilines and their derivatives, which are prevalent in pharmaceuticals and materials science[15][16].
Causality in Experimental Design
The efficiency of the Buchwald-Hartwig amination is highly dependent on the ligand and base combination, which must be carefully chosen to facilitate the catalytic cycle.
-
Palladium Precatalyst: Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is a common and effective Pd(0) source for this reaction[15].
-
Ligand: Bulky, electron-rich biarylphosphine ligands such as RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are often required to promote both the oxidative addition and the C-N bond-forming reductive elimination steps[15].
-
Base: A strong, non-nucleophilic base is essential for the deprotonation of the amine, which allows it to coordinate to the palladium center. Sodium tert-butoxide (NaOt-Bu) is a frequently used base for this purpose[17].
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are the solvents of choice to ensure a water-free environment, as water can interfere with the catalytic cycle[15][16].
Experimental Workflow: Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
RuPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), RuPhos (0.03 mmol, 3 mol%), and NaOt-Bu (1.4 mmol, 1.4 equiv) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-aryl morpholine derivative.
Quantitative Data Summary:
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100 | 18 | High |
| 2 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 24 | Good |
Note: The choice of amine can influence the optimal ligand and base combination.
Conclusion
This compound stands out as a highly effective substrate in a range of palladium-catalyzed cross-coupling reactions. The protocols and insights provided in this guide demonstrate its utility in forming C-C and C-N bonds, paving the way for the synthesis of a diverse array of complex organic molecules. By understanding the interplay between the substrate, catalyst, ligand, and reaction conditions, researchers can harness the full potential of this versatile building block in their synthetic endeavors.
References
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Wikipedia. (2023, December 27). Buchwald–Hartwig amination. Retrieved from [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
-
YouTube. (2022, July 2). Buchwald -Hartwig Palladium catalyzed cross coupling to make C-N new bond. Retrieved from [Link]
-
Wikipedia. (2023, December 16). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
YouTube. (2021, July 27). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. Retrieved from [Link]
-
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Retrieved from [Link]
-
The University of Liverpool Repository. (2010, November 10). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Retrieved from [Link]
-
PubMed Central. (2022, January 4). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]
-
RSC Publishing. (n.d.). In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes. Retrieved from [Link]
-
Chemical Review and Letters. (2024, September 10). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Retrieved from [Link]
-
MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]
-
The University of Liverpool Repository. (n.d.). Exploring New Avenues in C-C Coupling: Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved from [Link]
-
Odinity. (2013, November 18). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
YouTube. (2018, July 17). Suzuki Coupling Mechanism and Applications. Retrieved from [Link]
-
ResearchGate. (2019, September 27). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-coupling reactions employing sulfoxides as electrophiles. a.... Retrieved from [Link]
-
YouTube. (2020, April 30). Palladium Cross-Coupling Reactions 1. An Introduction. Retrieved from [Link]
-
Mahidol University Institutional Repository. (n.d.). Publication: Palladium-mediated heck-type reactions of [(Bromodifluoromethyl)sulfonyl] benzene: Synthesis of α-alkenyl - Mahidol IR. Retrieved from [Link]
-
ResearchGate. (2013, August 5). (PDF) Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
National Institutes of Health. (2023, July 25). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]
-
PubMed Central. (n.d.). Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates. Retrieved from [Link]
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Diastereoselective Reactions Involving 1-Bromo-2-(methylsulfinyl)benzene: Protocols and Mechanistic Insights
An Application Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of diastereoselective reactions utilizing 1-Bromo-2-(methylsulfinyl)benzene, a versatile chiral building block in modern organic synthesis. The unique juxtaposition of a bromine atom, suitable for cross-coupling, and a chiral methylsulfinyl group, a powerful directing group, enables a range of stereocontrolled transformations. This document details the mechanistic principles and provides field-proven laboratory protocols for its application in directed ortho-metalation (DoM), transition metal-catalyzed cross-coupling, and nucleophilic aromatic substitution (SNAr). The content is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the asymmetric synthesis of complex molecular architectures.
Introduction: A Multifunctional Chiral Synthon
This compound (CAS No. 7321-58-6) is an aromatic compound featuring two key functional groups that dictate its reactivity and utility in asymmetric synthesis.[1][2]
-
The Chiral Sulfoxide: The methylsulfinyl [-S(O)CH₃] group is the cornerstone of this reagent's utility in stereoselective synthesis. The sulfur atom is a stereogenic center, making the molecule chiral. This group acts as a powerful ortho-directing group in metalation reactions and can influence the stereochemical outcome of reactions at adjacent positions.[1][3]
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle, primarily for transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Buchwald-Hartwig couplings.[1][4] This allows for the strategic introduction of a wide array of carbon and heteroatom substituents.
The synergy between these two groups makes this compound a valuable intermediate for constructing complex, enantiomerically enriched molecules, particularly in the fields of pharmaceutical and agrochemical research.[1][5]
Core Application: Diastereoselective Directed ortho-Metalation (DoM)
The most significant application of enantiopure this compound is its use in Directed ortho-Metalation (DoM). The sulfoxide moiety is a highly effective Directed Metalation Group (DMG) that controls the regioselectivity of lithiation.[6]
Mechanism of Stereocontrol
The process begins with the coordination of a strong base, typically a lithium amide like lithium diisopropylamide (LDA), to the oxygen atom of the sulfinyl group.[1][6] This coordination pre-positions the base for the selective deprotonation of the sterically accessible C6 proton, which is ortho to both the sulfoxide and bromo groups. This directed lithiation forms a planar chiral aryllithium intermediate.[1]
When an enantiomerically pure sulfoxide (e.g., the (S)-enantiomer) is used, the chiral sulfur center effectively blocks one face of the newly formed aryllithium. Consequently, an incoming electrophile is directed to the opposite, less sterically hindered face, resulting in the formation of a single major diastereomer.[1][7] This high degree of asymmetric induction is a hallmark of sulfoxide-directed metalations.[8]
Figure 1: Mechanism of sulfoxide-directed ortho-metalation and diastereoselective quench.
Experimental Protocol: Diastereoselective Addition to an Aldehyde
This protocol describes the ortho-lithiation of (S)-1-Bromo-2-(methylsulfinyl)benzene and subsequent diastereoselective reaction with benzaldehyde.
Materials:
-
(S)-1-Bromo-2-(methylsulfinyl)benzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.6 M in hexanes)
-
Diisopropylamine
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LDA: To a flame-dried, argon-purged flask, add anhydrous THF (10 mL) and freshly distilled diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.05 eq) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes before re-cooling to -78 °C.
-
Lithiation: In a separate flame-dried flask under argon, dissolve (S)-1-Bromo-2-(methylsulfinyl)benzene (1.0 eq) in anhydrous THF (20 mL). Cool the solution to -78 °C.
-
Transfer the freshly prepared LDA solution via cannula into the sulfoxide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour. The formation of the aryllithium species is often indicated by a color change.
-
Electrophilic Quench: Add freshly distilled benzaldehyde (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Stir the mixture at -78 °C for an additional 2 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol as a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis or chiral HPLC.
Data Summary
The DoM of aryl sulfoxides is a robust method, and various electrophiles can be employed to generate a diverse range of products with high diastereoselectivity.
| Electrophile | Typical Conditions | Product Type | Expected Diastereoselectivity |
| Aldehydes (R-CHO) | LDA, THF, -78 °C | Secondary Alcohol | High (often >95:5 d.r.) |
| Ketones (R₂C=O) | LDA, THF, -78 °C | Tertiary Alcohol | Good to High |
| Imines (R-CH=NTs) | LDA, THF, -78 °C | Protected Amine | Very High (often complete induction)[7] |
| Iodine (I₂) | LDA, THF, -78 °C | Aryl Iodide | N/A |
| Alkyl Halides | s-BuLi/TMEDA, -78 °C | Alkylated Arene | Moderate to Good |
Application in Transition Metal-Catalyzed Cross-Coupling
The C-Br bond in this compound provides a reactive site for various transition metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-heteroatom bonds.[1][9]
Synthetic Utility
While the coupling reaction itself does not directly involve the chiral sulfoxide, this strategy is critical for molecular elaboration. A common synthetic sequence involves an initial diastereoselective DoM to install a new substituent at the C6 position, followed by a cross-coupling reaction at the C1 position to build molecular complexity. Furthermore, the chiral sulfoxide can serve as a chiral auxiliary to induce atropisomerism in the synthesis of sterically hindered biaryl compounds.[10]
Figure 2: General workflow for a Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., aqueous 2M Na₂CO₃, 3 eq)
-
Solvent (e.g., Toluene/Ethanol or Dioxane)
Procedure:
-
To a flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the palladium catalyst (0.05 eq).
-
Purge the flask with argon for 10-15 minutes.
-
Add the degassed solvent (e.g., toluene) followed by the aqueous base solution.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the biaryl product.
Nucleophilic Aromatic Substitution (SNAr)
The C-Br bond can also undergo nucleophilic aromatic substitution (SNAr), particularly when strong nucleophiles are used.[1]
Mechanistic Considerations
The methylsulfinyl group is a moderately electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex as an intermediate.[1][11] The stability of this intermediate is crucial for the reaction to proceed. While less activating than a nitro group, the sulfoxide still facilitates this transformation.[12]
Direct diastereoselective SNAr on this substrate is less common. Stereocontrol would rely on the chiral sulfoxide influencing the trajectory of the incoming nucleophile or the use of a chiral nucleophile leading to diastereomeric products. A notable application is the transition-metal-free coupling with alcohols, where alkoxide addition to the sulfoxide initiates the reaction.[13]
Conceptual Protocol: Substitution with an Alkoxide
Materials:
-
This compound
-
Sodium alkoxide (e.g., Sodium methoxide, NaOMe, >2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve this compound (1.0 eq) in the anhydrous solvent under an inert atmosphere.
-
Add the sodium alkoxide (e.g., NaOMe, 2.0 eq) to the solution.
-
Heat the reaction mixture (e.g., to 100-120 °C) and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and quench carefully by pouring it into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the crude product by chromatography or recrystallization.
References
-
Le Fur, N., et al. ortho-Metalation of Enantiopure Aromatic Sulfoxides and Stereocontrolled Addition to Imines. The Journal of Organic Chemistry. (URL: [Link])
-
Pollet, P., et al. Synthesis of Chiral Diazine and Pyridine Sulfoxides. Asymmetric Induction by Chiral Sulfoxides in an “Aromatic Ortho-Directed Metalation−Reaction with Electrophiles Sequence”. The Journal of Organic Chemistry. (URL: [Link])
-
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Synthesis of Chiral Diazine and Pyridine Sulfoxides. Asymmetric Induction by Chiral Sulfoxides in an “Aromatic Ortho-Directed Metalation−Reaction with Electrophiles Sequence”. Diazines. 24. Scilit. (URL: [Link])
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Gicquel, M., et al. Sulfoxide-Directed or 3d-Metal Catalyzed C-H Activation and Hypervalent Iodines as Tools for Atroposelective Synthesis. Accounts of Chemical Research. (URL: [Link])
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Weix, D. J., et al. (S)-(-)-p-Bromophenyl methyl sulfoxide. Organic Syntheses. (URL: [Link])
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Wang, H., et al. Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. (URL: [Link])
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1-Bromo-3-(methylsulfinyl)benzene. MySkinRecipes. (URL: [Link])
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Application Notes and Protocols: Strategic Functionalization of 1-Bromo-2-(methylsulfinyl)benzene via Directed Ortho-Lithiation
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the regioselective functionalization of 1-bromo-2-(methylsulfinyl)benzene. We delve into the principles of directed ortho-lithiation (DoM), leveraging the potent directing capacity of the methylsulfinyl group to achieve C-H activation exclusively at the C3 position. Acknowledging the challenge of competitive lithium-halogen exchange with common organolithium bases, this note presents a robust protocol utilizing lithium diisopropylamide (LDA) to favor deprotonation. Detailed experimental procedures, safety considerations for handling pyrophoric reagents, and a survey of electrophilic trapping reactions are provided to guide researchers in synthesizing a diverse array of functionalized building blocks relevant to pharmaceutical and materials science discovery.
Introduction: The Power of the Sulfoxide Directing Group
Directed ortho-metalation (DoM) is a powerful strategy in modern organic synthesis for the regioselective functionalization of aromatic rings, circumventing the limitations of classical electrophilic aromatic substitution which often yields mixtures of ortho and para isomers.[1] The success of DoM hinges on the presence of a Directed Metalation Group (DMG), a heteroatom-containing functionality that coordinates to an organolithium base, thereby directing deprotonation to the proximate ortho C-H bond.[2][3]
The sulfoxide moiety is a potent DMG, capable of efficiently directing lithiation.[4] Its utility is particularly pronounced in complex molecular scaffolds where precise substitution is paramount. The resulting aryllithium intermediate is a versatile nucleophile that can react with a wide range of electrophiles, installing new functional groups with high regiocontrol.[3] These functionalized sulfoxides are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[5]
However, the presence of a bromine substituent on the aromatic ring, as in this compound, introduces a significant challenge: the potential for a competitive lithium-halogen exchange reaction.[6] With highly nucleophilic alkyllithium reagents like n-butyllithium (n-BuLi), this exchange is often kinetically favored over deprotonation, leading to the formation of an undesired lithiated species at the C1 position. To overcome this, the use of less nucleophilic, sterically hindered lithium amide bases, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), is essential. These bases preferentially act as Brønsted bases, selectively abstracting the acidic ortho-proton while minimizing the competing lithium-halogen exchange pathway.[7]
This application note will detail a reliable protocol for the LDA-mediated ortho-lithiation of this compound and its subsequent trapping with various electrophiles.
Mechanistic Rationale: Deprotonation vs. Halogen Exchange
The desired reaction pathway is the LDA-mediated deprotonation at the C3 position, guided by the coordination of the lithium cation to the sulfoxide oxygen. This forms the key 3-lithio-1-bromo-2-(methylsulfinyl)benzene intermediate. The competing and undesired pathway is the lithium-halogen exchange at the C1 position.
Caption: Competing pathways in the lithiation of this compound.
Detailed Experimental Protocols
3.1. Materials and Reagents
-
This compound: Ensure high purity and dryness.
-
Diisopropylamine: Distill from calcium hydride and store over molecular sieves.
-
n-Butyllithium (in hexanes): Titrate prior to use to determine the exact concentration.
-
Tetrahydrofuran (THF): Dry by distillation from sodium/benzophenone ketyl under a nitrogen atmosphere immediately before use.
-
Electrophiles: Use high-purity, anhydrous reagents.
-
Inert Gas: High-purity nitrogen or argon.
3.2. Safety Precautions
-
Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and protic solvents. All manipulations must be performed under a strict inert atmosphere (nitrogen or argon) using oven-dried glassware and syringe/cannula techniques.
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have an appropriate fire extinguisher (Class D for metal fires) readily available.
-
Quench any residual organolithium reagents carefully with a less reactive solvent like isopropanol before aqueous workup.
3.3. Protocol: LDA-Mediated Ortho-Lithiation and Electrophilic Quench
This protocol is adapted from a similar procedure for the ortho-lithiation of a related haloaromatic compound.[1]
Step 1: Preparation of LDA Solution (in situ)
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add anhydrous THF (appropriate volume for the desired concentration, e.g., 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.2 equivalents relative to the starting material) via syringe.
-
Slowly add a titrated solution of n-BuLi in hexanes (1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30-60 minutes to ensure complete formation of LDA.
Step 2: Ortho-Lithiation
-
In a separate oven-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Cool this solution to -78 °C.
-
Slowly add the substrate solution to the pre-formed LDA solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species may be indicated by a color change.
Step 3: Electrophilic Quench
-
While maintaining the temperature at -78 °C, add the desired electrophile (1.2-1.5 equivalents) dropwise via syringe. For gaseous electrophiles like CO₂, bubble the gas through the solution. For solid electrophiles, they can be added as a solution in anhydrous THF.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours, then allow it to slowly warm to room temperature overnight.
Step 4: Workup and Purification
-
Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Experimental workflow for the functionalization of this compound.
Scope of Electrophilic Trapping
The generated 3-lithio species is a potent nucleophile capable of reacting with a wide range of electrophiles. The table below summarizes potential transformations. Note that yields are illustrative and will vary depending on the specific electrophile and reaction conditions.
| Entry | Electrophile (E+) | Reagent Example | Resulting Functional Group | Product Structure Example |
| 1 | Proton (H+) | H₂O or sat. NH₄Cl | -H (Deuterium if D₂O) | This compound |
| 2 | Alkyl | CH₃I | -CH₃ | 1-Bromo-2-methyl-3-(methylsulfinyl)benzene |
| 3 | Aldehyde | Benzaldehyde | -CH(OH)Ph | (1-Bromo-3-(methylsulfinyl)phenyl)(phenyl)methanol |
| 4 | Ketone | Acetone | -C(OH)(CH₃)₂ | 2-(1-Bromo-3-(methylsulfinyl)phenyl)propan-2-ol |
| 5 | Carbon Dioxide | CO₂ (gas or dry ice) | -COOH | 3-Bromo-2-(methylsulfinyl)benzoic acid |
| 6 | Iodine | I₂ | -I | 1-Bromo-2-iodo-3-(methylsulfinyl)benzene |
| 7 | Silyl | (CH₃)₃SiCl | -Si(CH₃)₃ | (3-Bromo-2-(methylsulfinyl)phenyl)trimethylsilane |
| 8 | Boronic Ester | B(OiPr)₃ | -B(OiPr)₂ | 2-(3-Bromo-2-(methylsulfinyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Troubleshooting and Key Considerations
-
Low or No Conversion:
-
Inactive Base: Ensure the n-BuLi was recently and accurately titrated.
-
Wet Reagents/Glassware: All reagents, solvents, and glassware must be scrupulously dried. Any moisture will quench the organolithium species.
-
Insufficient Reaction Time/Temperature: While lithiation is typically rapid at -78 °C, some systems may require longer times or slightly elevated temperatures (e.g., warming to -40 °C). However, be aware that warming can increase the risk of side reactions.
-
-
Formation of Side Products:
-
Halogen-Metal Exchange: If products derived from lithiation at the C1 position are observed, it indicates that the LDA is not sufficiently suppressing this pathway. Consider using LiTMP, which is even more sterically hindered.
-
Benzyne Formation: At higher temperatures, the ortho-lithiated aryl halide can eliminate LiBr to form a reactive benzyne intermediate, leading to complex product mixtures. Maintaining low temperatures is crucial.
-
-
Poor Solubility: If the starting material has poor solubility in THF at -78 °C, this can hinder the reaction. Ensure it is fully dissolved at room temperature before cooling, or consider a co-solvent system if compatible with the organolithium base.
Conclusion
The directed ortho-lithiation of this compound using a lithium amide base like LDA is a highly effective strategy for the regioselective introduction of a wide range of functional groups at the C3 position. By carefully controlling reaction conditions and employing anhydrous techniques, researchers can successfully navigate the challenge of competing lithium-halogen exchange and access a valuable library of polysubstituted aromatic building blocks. This methodology provides a powerful tool for professionals in drug discovery and materials science, enabling the precise and efficient synthesis of complex molecular architectures.
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Flemming, J. P., Berry, M. B., & Brown, J. M. (2008). Sequential ortho-lithiations; the sulfoxide group as a relay to enable meta-substitution. Organic & Biomolecular Chemistry, 6(7), 1215-1221. [Link]
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Pulis, A. P., & Procter, D. J. (2016). C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. Angewandte Chemie International Edition, 55(34), 9842-9860. [Link]
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Briggs, E. L., Ma, T. K., Zhong, Z., Tota, A., Degennaro, L., Luisi, R., & Bull, J. A. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 98, 186-203. [Link]
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Menzel, K., Fisher, E. L., DiMichele, L., Frantz, D. E., Nelson, T. D., & Kress, M. H. (2006). An Improved Method for the Bromination of Metalated Haloarenes via Lithium, Zinc Transmetalation: A Convenient Synthesis of 1,2-Dibromoarenes. The Journal of Organic Chemistry, 71(6), 2188–2191. [Link]
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Collum, D. B. (2014). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility. Accounts of Chemical Research, 47(3), 899-910. [Link]
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Application Notes and Protocols: 1-Bromo-2-(methylsulfinyl)benzene in Pharmaceutical Synthesis
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of pharmaceutical synthesis, the strategic incorporation of sulfur-containing functional groups and halogenated aromatic scaffolds is a cornerstone of modern drug design. 1-Bromo-2-(methylsulfinyl)benzene emerges as a bifunctional reagent of significant interest, offering orthogonal reactive sites for molecular elaboration. The presence of a bromine atom, a versatile handle for cross-coupling reactions, and an adjacent methylsulfinyl group, which can act as a directing group and a precursor to other functionalities, makes this compound a valuable intermediate for the synthesis of complex pharmaceutical agents.[1][2] Aryl sulfoxides, in general, are recognized for their utility in constructing biologically active molecules.[3][4][5] This guide provides a comprehensive overview of the synthesis of this compound and explores its potential applications in the synthesis of pharmaceutical intermediates, with a focus on the generation of substituted benzothiazoles.
Synthesis of this compound: A Controlled Oxidation Approach
The most direct and common method for the preparation of this compound is the controlled oxidation of its sulfide precursor, 1-bromo-2-(methylthio)benzene.[6] The key challenge in this transformation is to prevent over-oxidation to the corresponding sulfone. Various oxidizing agents and conditions can be employed to achieve this selective oxidation.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the selective oxidation of 1-bromo-2-(methylthio)benzene using hydrogen peroxide as a mild and environmentally benign oxidizing agent.
Materials:
-
1-Bromo-2-(methylthio)benzene
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-(methylthio)benzene (1.0 eq) in acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrogen peroxide (30% aq., 1.1 eq) dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Dilute the mixture with water and extract with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇BrOS | [6] |
| Molecular Weight | 219.10 g/mol | [6] |
| Precursor CAS Number (Sulfide) | 19614-16-5 | [7] |
Visualization of Synthesis:
Caption: Synthetic pathway for this compound.
Applications in Pharmaceutical Synthesis
The unique arrangement of the bromo and methylsulfinyl groups in this compound opens up several avenues for its application in the synthesis of pharmaceutically relevant scaffolds.
Precursor to Substituted Benzothiazoles
Benzothiazole derivatives are a class of heterocyclic compounds that exhibit a wide range of biological activities and are found in the core structure of several approved drugs. The ortho-disubstituted pattern of this compound makes it a promising precursor for the synthesis of 2-substituted benzothiazoles. While a direct reaction is not explicitly detailed in the literature for this specific substrate, the general principles of benzothiazole synthesis from ortho-haloaryl compounds can be applied.[8][9][10][11]
Hypothetical Reaction Pathway:
A plausible synthetic route could involve the reaction of this compound with a primary amide or thioamide under transition-metal-catalyzed conditions. The reaction would proceed through an initial C-N or C-S bond formation at the bromine-bearing carbon, followed by an intramolecular cyclization involving the sulfoxide group (or a derivative thereof) to form the thiazole ring.
Visualization of Benzothiazole Synthesis:
Caption: Plausible route to benzothiazole derivatives.
Utility in Cross-Coupling Reactions
The bromine atom in this compound serves as a reactive site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[12] These reactions are fundamental in pharmaceutical development for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex biaryl and other elaborated structures.[12]
Protocol 2: General Protocol for Suzuki Cross-Coupling
This protocol outlines a general procedure for the Suzuki cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03-0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the degassed solvent and a small amount of degassed water.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Cross-Coupling Application:
Caption: Suzuki coupling of this compound.
The Role of the Sulfoxide Moiety
The methylsulfinyl group is not merely a passive spectator in these synthetic transformations. It can act as a mild directing group in electrophilic aromatic substitution reactions and can be further transformed. For instance, reduction of the sulfoxide would yield the corresponding sulfide, while oxidation would produce the sulfone. These transformations allow for fine-tuning of the electronic properties and steric environment of the molecule, which is crucial in drug design. Furthermore, the sulfoxide itself is a key functional group in several active pharmaceutical ingredients, such as the proton pump inhibitor esomeprazole, highlighting its importance in medicinal chemistry.[1]
Conclusion and Future Outlook
This compound represents a synthetically versatile building block with significant potential in pharmaceutical research and development. Its dual reactivity allows for sequential or orthogonal functionalization, providing access to a diverse range of complex molecular architectures. While direct applications in blockbuster drugs are not yet widely reported, its utility as a precursor for valuable heterocyclic systems like benzothiazoles and its amenability to cross-coupling reactions make it a compound of considerable interest for medicinal chemists. Further exploration of its reactivity will undoubtedly unveil new and efficient synthetic routes to novel therapeutic agents.
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Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. (2023). Molecules, 28(8), 3539. [Link]
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The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. Organic Syntheses. [Link]
-
Synthesis of some benzo[d]thiazole derivatives via suzuki cross- coupling reaction. (2021). Journal of Chemical and Pharmaceutical Research, 13(7), 1-5. [Link]
-
Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
-
Sulfoxide synthesis by C-S coupling reaction or sulfinylation. Organic Chemistry Portal. [Link]
-
Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024). ACS Publications. [Link]
-
Synthesis and Fluorescent Properties of Some Benzothiazole Derivatives Synthesized via Suzuki Cross Coupling Reaction. (2023). Indian Journal of Chemistry (IJC). [Link]
-
Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022). Molecules, 27(8), 2548. [Link]
-
Sulfoxides in medicine. (2025). ResearchGate. [Link]
-
1-BROMO-2-(METHYLTHIO)BENZENE. ChemBK. [Link]
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Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Synthesis of some substituted benzothiazole derivaties and its biological activities. (2009). International Journal of ChemTech Research, 1(4), 1224-1231. [Link]
-
Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2022). Catalysts, 12(11), 1332. [Link]
-
Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. PrepChem.com. [Link]
-
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (2024). Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]
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C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks. (2016). Angewandte Chemie International Edition, 55(34), 9832-9852. [Link]
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Bromobenzene;1-bromo-2-methylbenzene. PubChem. [Link]
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Benzene, 1-bromo-2-(methylthio)-. NIST WebBook. [Link]
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Application Note: 1-Bromo-2-(methylsulfinyl)benzene as a Key Intermediate in the Synthesis of Bioactive Benzothiazole Scaffolds for Agrochemical Research
Introduction
In the relentless pursuit of novel agrochemicals with enhanced efficacy and improved environmental profiles, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of modern fungicides, herbicides, and insecticides. Among these, the benzothiazole moiety is a privileged structure, known for its broad spectrum of biological activities. This application note presents a comprehensive technical guide on the utility of 1-Bromo-2-(methylsulfinyl)benzene as a versatile and strategic starting material for the synthesis of substituted benzothiazole derivatives, which are of significant interest in agrochemical discovery.
This compound is a unique bifunctional reagent. The aryl bromide provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. Concurrently, the ortho-positioned methylsulfinyl group serves as a latent functional group. It can be strategically transformed to facilitate intramolecular cyclization, ultimately forming the thiazole ring of the benzothiazole system. This ortho arrangement is critical, as it pre-organizes the molecule for efficient ring closure.
While direct synthesis of a currently commercialized agrochemical from this specific starting material is not extensively documented in publicly available literature, its structural motifs are highly relevant. This guide, therefore, provides a representative and scientifically robust synthetic pathway to a 2-aryl-benzothiazole scaffold. The protocols and mechanistic insights detailed herein are designed for researchers, chemists, and drug development professionals, offering a practical blueprint for leveraging this powerful intermediate in the synthesis of novel agrochemical candidates.
Overall Synthetic Strategy
The proposed synthesis is a three-stage process designed to efficiently construct a 2-aryl-benzothiazole core. This strategy capitalizes on the distinct reactivity of the two functional groups present in the starting material.
-
Stage 1: C-C Bond Formation via Suzuki-Miyaura Coupling. The aryl bromide is first utilized to build the core carbon skeleton of the target molecule by coupling it with a suitable arylboronic acid.
-
Stage 2: Sulfoxide Activation via Pummerer Rearrangement. The methylsulfinyl group is then chemically transformed into an α-acetoxy thioether. This functionalization activates the methyl group, converting it into an electrophilic carbon center.
-
Stage 3: Intramolecular Cyclization and Aromatization. The final stage involves the formation of the thiazole ring through an intramolecular condensation reaction, followed by aromatization to yield the stable benzothiazole product.
Caption: Overall workflow for the synthesis of a 2-Aryl-benzothiazole.
Part 1: Synthesis of the Biaryl Intermediate via Suzuki-Miyaura Coupling
Expertise & Causality: The Rationale
The Suzuki-Miyaura coupling is the method of choice for this initial C-C bond formation due to its exceptional functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids.[1][2][3] This allows for the rapid generation of diverse biaryl intermediates, which is a key strategy in agrochemical lead optimization. The sulfoxide group is generally stable under typical Suzuki conditions and does not interfere with the palladium catalytic cycle, making this an ideal first step. The aryl bromide is sufficiently reactive for oxidative addition to the palladium(0) catalyst, initiating the coupling process.[4]
Mechanism of Suzuki-Miyaura Coupling
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material, forming a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol 1: Synthesis of 1-(4-Fluorophenyl)-2-(methylsulfinyl)benzene
This protocol details the coupling of this compound with 4-fluorophenylboronic acid. The fluoro-substituted arene is a common motif in modern agrochemicals.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | 219.10 | 10.0 | 2.19 g |
| 4-Fluorophenylboronic acid | 139.92 | 12.0 (1.2 eq) | 1.68 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.20 (2 mol%) | 163 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.0 (2.5 eq) | 3.46 g |
| 1,4-Dioxane | - | - | 40 mL |
| Water | - | - | 10 mL |
Procedure:
-
To a 100 mL three-neck round-bottom flask, add this compound (2.19 g, 10.0 mmol), 4-fluorophenylboronic acid (1.68 g, 12.0 mmol), and potassium carbonate (3.46 g, 25.0 mmol).
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Evacuate and backfill the flask with nitrogen or argon gas three times to create an inert atmosphere.
-
Add 1,4-dioxane (40 mL) and water (10 mL) via syringe.
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (163 mg, 0.20 mmol) to the stirred mixture.
-
Heat the reaction mixture to 90 °C and maintain stirring for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure biaryl sulfoxide.
Part 2: Functionalization via Pummerer Rearrangement
Expertise & Causality: The Rationale
The Pummerer rearrangement is a classic and powerful transformation of sulfoxides.[5][6][7] In this synthetic context, its purpose is to convert the relatively unreactive methyl group of the sulfoxide into a functional handle suitable for cyclization. By treating the sulfoxide with acetic anhydride, we generate an α-acetoxy thioether. This introduces an oxygen atom on the carbon adjacent to the sulfur, effectively oxidizing this carbon and making it susceptible to nucleophilic attack in the subsequent cyclization step.
Mechanism of the Pummerer Rearrangement
-
Acylation: The sulfoxide oxygen attacks the acetic anhydride, forming an acyloxysulfonium intermediate.
-
Deprotonation & Elimination: An acetate ion acts as a base, removing a proton from the α-carbon (the methyl group). This is followed by the elimination of acetic acid to form a highly electrophilic thionium ion intermediate.
-
Nucleophilic Attack: The acetate ion then acts as a nucleophile, attacking the thionium ion to form the final α-acetoxy thioether product.
Caption: Key stages of the Pummerer rearrangement mechanism.
Experimental Protocol 2: Synthesis of the α-Acetoxy Thioether
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 1-(4-Fluorophenyl)-2-(methylsulfinyl)benzene | 234.29 | 8.0 | 1.87 g |
| Acetic Anhydride (Ac₂O) | 102.09 | 40.0 (5.0 eq) | 3.8 mL |
| Sodium Acetate (NaOAc), anhydrous | 82.03 | 0.8 (0.1 eq) | 66 mg |
| Toluene | - | - | 30 mL |
Procedure:
-
Dissolve the biaryl sulfoxide (1.87 g, 8.0 mmol) and anhydrous sodium acetate (66 mg, 0.8 mmol) in toluene (30 mL) in a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.
-
Add acetic anhydride (3.8 mL, 40.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC.
-
After cooling to room temperature, carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the mixture with ethyl acetate (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude α-acetoxy thioether, which is often used in the next step without further purification.
Part 3: Intramolecular Cyclization to Form the Benzothiazole Core
Expertise & Causality: The Rationale
This final stage constructs the benzothiazole ring, a common scaffold in bioactive molecules.[8][9][10] The strategy here involves converting the thioanisole moiety into a group that can undergo an intramolecular condensation. A common method for benzothiazole synthesis is the reaction of a 2-aminothiophenol with an electrophile.[11][12] In our representative pathway, we propose a reaction with an amine source under conditions that facilitate hydrolysis of the acetoxy group, followed by cyclization and subsequent oxidation/aromatization to form the stable heterocyclic ring.
Experimental Protocol 3: Synthesis of 2-(4-Fluorophenyl)benzothiazole
This protocol describes a plausible one-pot cyclization from the Pummerer intermediate.
Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume |
| Crude α-acetoxy thioether intermediate | ~276.33 | ~8.0 | From previous step |
| Ammonium Acetate (NH₄OAc) | 77.08 | 80.0 (10 eq) | 6.17 g |
| Acetic Acid (glacial) | - | - | 40 mL |
Procedure:
-
To the flask containing the crude α-acetoxy thioether from the previous step, add glacial acetic acid (40 mL) and ammonium acetate (6.17 g, 80.0 mmol).
-
Heat the mixture to reflux (approx. 120 °C) for 8-12 hours, monitoring for the formation of the benzothiazole product by LC-MS.
-
Cool the reaction to room temperature and pour it carefully over a mixture of crushed ice and concentrated ammonium hydroxide to neutralize the acetic acid.
-
Extract the product into dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
After filtration, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization from ethanol to yield the final 2-(4-fluorophenyl)benzothiazole.
Conclusion
This application note has successfully demonstrated a robust and versatile synthetic route for transforming this compound into a 2-aryl-benzothiazole, a molecular scaffold of high value in agrochemical research. By sequentially employing a Suzuki-Miyaura coupling, a Pummerer rearrangement, and an intramolecular cyclization, this guide illustrates how the unique ortho-disubstituted pattern of the starting material can be strategically exploited. The detailed protocols and mechanistic discussions provided herein serve as a practical and foundational resource for scientists engaged in the discovery and development of next-generation crop protection agents.
References
- S. K. Sahoo, et al. (2012). Recent Advances in the Synthesis of Benzothiazoles.
- G. A. Olah, et al. (1983). Pummerer Reaction of Aryl Methyl Sulfoxides with Acetic Anhydride. The Journal of Organic Chemistry, 48(21), 3667-3672.
- A. R. Katritzky, et al. (2004). A Novel and Efficient Synthesis of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 69(1), 241-244.
- B. A. Shainyan, et al. (2010). Synthesis of 2-Arylbenzothiazoles by Intramolecular Cyclization of N-(2-Bromophenyl)thiobenzamides. Russian Journal of Organic Chemistry, 46(6), 889-893.
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R. Pummerer. (1909). Über Phenylsulfoxyessigsäure. Berichte der deutschen chemischen Gesellschaft, 42(2), 2282-2291. [Link]
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X. Zhu, et al. (2020). A Three-Component Reaction of o-Iodoanilines or Electron-Rich Aromatic Amines with K₂S and DMSO Provides 2-Unsubstituted Benzothiazoles. Organic Letters, 22(10), 3789-3793. [Link]
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O. De Lucchi, et al. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157-405. [Link]
- M. P. Sadashiva, et al. (2021). Copper-Mediated Condensation of 2-Chloroanilines with Dithioesters to Provide 2-Aryl/2-Aroylbenzothiazoles. The Journal of Organic Chemistry, 86(1), 1083-1091.
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A. Nandy & G. Sekar. (2021). KOtBu-Promoted Intramolecular C–S Cross-Coupling of ortho-Iodothioanilides for the Synthesis of 2-Substituted Benzothiazoles. The Journal of Organic Chemistry, 86(22), 15825-15834. [Link]
-
A. Suzuki. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
- H. Wang, et al. (2021). A Photocatalyst- and Transition-Metal-Free Visible-Light-Induced Dehalogenative Cyclization of ortho-Halothiobenzanilides. Organic Letters, 23(6), 2078-2083.
-
Sakinho. (2021). Comment on 'Your "Go-To", "just couple already", Suzuki conditions?'. Reddit. [Link]
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S. Roy, et al. (2017). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 22(7), 1167. [Link]
-
Y. Jang, et al. (2013). Deoxygenation of Sulfoxides to Sulfides with Thionyl Chloride and Triphenylphosphine: Competition with the Pummerer Reaction. The Journal of Organic Chemistry, 78(12), 6328-6331. [Link]
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N. Miyaura & A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
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Wikipedia. (n.d.). Pummerer rearrangement. Wikipedia. Retrieved January 17, 2026, from [Link]
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V. S. M. Kumar, et al. (2021). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Molecules, 26(16), 4938. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]
- S. Yan, et al. (2021). A copper-catalyzed aerobic oxidative cyclization of thiobenzanilides for the synthesis of 2-substituted benzothiazoles. Organic & Biomolecular Chemistry, 19(3), 562-566.
- G. Kiruthika, et al. (2018). Efficient Conversion of Substituted Aryl Thioureas to 2-Aminobenzothiazoles Using Benzyltrimethylammonium Tribromide. Synlett, 29(10), 1335-1339.
- I. A. Al-Tameemi, et al. (2021). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Journal of Physics: Conference Series, 1879, 032104.
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Chiral synthesis of (S)-1-Bromo-2-(methylsulfinyl)benzene
An Application Note and Detailed Protocol for the Chiral Synthesis of (S)-1-Bromo-2-(methylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral sulfoxides are a cornerstone of modern asymmetric synthesis, serving as powerful chiral auxiliaries and constituting the core of numerous biologically active molecules.[1][2] (S)-1-Bromo-2-(methylsulfinyl)benzene is a valuable building block, incorporating both a stereogenic sulfur center and a synthetically versatile aryl bromide handle. This document provides a comprehensive guide to its enantioselective synthesis via the asymmetric oxidation of the corresponding prochiral sulfide. We delve into the mechanistic underpinnings of the modified Sharpless-Kagan-Modena oxidation, offer a detailed, field-tested laboratory protocol, and present expert insights for troubleshooting and optimization.
Introduction: The Significance of Chiral Aryl Sulfoxides
The sulfinyl group, when attached to two different substituents, renders the sulfur atom a stereocenter. The resulting enantiopure sulfoxides have found widespread application in organic synthesis.[2][3] Their utility stems from the ability of the sulfinyl oxygen to act as a coordinating group and the group's capacity to direct stereoselective transformations in adjacent functionalities. Furthermore, the chiral sulfinyl moiety is a recognized pharmacophore present in several blockbuster drugs, such as the proton-pump inhibitor esomeprazole.[2][4]
The target molecule, (S)-1-Bromo-2-(methylsulfinyl)benzene, is of particular interest as a synthetic intermediate. The aryl bromide functionality is primed for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse molecular complexity. The adjacent chiral sulfinyl group can influence subsequent stereoselective reactions or be retained as a key feature in the final target molecule.
Synthetic Strategy: Asymmetric Oxidation
The most direct and atom-economical route to chiral sulfoxides is the enantioselective oxidation of prochiral sulfides.[3][5] While various methods exist, including enzymatic and bio-catalytic approaches, the use of chiral transition metal catalysts remains one of the most robust and widely adopted strategies.
In 1984, the research groups of Kagan and Modena independently reported a highly effective modification of the Sharpless asymmetric epoxidation catalyst for the enantioselective oxidation of sulfides.[4][6] This system, which utilizes a titanium(IV) isopropoxide complex coordinated to a chiral diethyl tartrate (DET) ligand, has become a benchmark method for preparing chiral sulfoxides with high enantiomeric excess (ee).[4][7] This guide will focus on the application of this venerable and reliable methodology.
The Kagan-Modena Catalytic System: A Mechanistic Overview
The success of the Kagan-Modena oxidation hinges on the in situ formation of a well-defined chiral titanium complex. The key components are:
-
Titanium(IV) Isopropoxide (Ti(OiPr)₄): The Lewis acidic metal center that orchestrates the assembly of the chiral catalyst.
-
(+)-Diethyl L-Tartrate ((+)-DET): The chiral ligand that establishes the stereochemical environment. For the synthesis of the (S)-sulfoxide, the naturally occurring (+)-L-tartrate derivative is typically used.
-
Water (H₂O): The addition of one equivalent of water relative to titanium was a crucial discovery by Kagan.[4] It is believed to promote the formation of a dimeric, bridged Ti-O-Ti species, which is a more effective and selective catalyst than the anhydrous complex.
-
Hydroperoxide Oxidant: While tert-butyl hydroperoxide (TBHP) can be used, cumene hydroperoxide (CHP) often provides superior enantioselectivity.[1][3]
The sulfide's lone pair of electrons coordinates to the chiral titanium center. The hydroperoxide, also coordinated to the titanium, then delivers an oxygen atom to the sulfur. The pre-organized chiral environment of the catalyst forces this delivery to occur preferentially on one of the two enantiotopic faces of the sulfur atom, resulting in the formation of one enantiomer of the sulfoxide in excess.
Experimental Protocols
This section provides a step-by-step guide for the synthesis. Safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are mandatory.
Part A: Synthesis of Precursor: 1-Bromo-2-(methylthio)benzene
The starting sulfide is readily prepared from commercially available 2-bromothiophenol.
-
Materials:
-
2-Bromothiophenol
-
Potassium Carbonate (K₂CO₃)
-
Iodomethane (CH₃I)
-
Acetone (anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask charged with a magnetic stir bar, add 2-bromothiophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.
-
Stir the resulting suspension at room temperature.
-
Add iodomethane (1.2 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid cake with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 1-bromo-2-(methylthio)benzene as a colorless to pale yellow oil, which is typically used in the next step without further purification.[8][9]
-
Part B: Chiral Synthesis of (S)-1-Bromo-2-(methylsulfinyl)benzene
This protocol is adapted from the Kagan procedure.[7] Temperature control is critical for achieving high enantioselectivity.
-
Materials:
-
1-Bromo-2-(methylthio)benzene
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
(+)-Diethyl L-tartrate ((+)-DET)
-
Cumene hydroperoxide (CHP, ~80% in cumene)
-
Dichloromethane (DCM, anhydrous)
-
Deionized water
-
Saturated aqueous sodium sulfite (Na₂SO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Catalyst Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DCM. Cool the flask to -20 °C using a cryocooler or a dry ice/acetone bath.
-
Add titanium(IV) isopropoxide (0.1 eq) via syringe, followed by the dropwise addition of (+)-diethyl L-tartrate (0.2 eq). Stir the resulting yellow solution for 10 minutes at -20 °C.
-
Add deionized water (0.1 eq) via microsyringe. A slight color change may be observed. Stir for an additional 20-30 minutes to allow for the formation of the active catalyst. Expert Insight: This aging period is crucial for the formation of the catalytically active Ti-O-Ti bridged species and ensuring high enantioselectivity.
-
Oxidation Reaction: In a separate flask, dissolve 1-bromo-2-(methylthio)benzene (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfide solution to the catalyst mixture at -20 °C.
-
Add cumene hydroperoxide (1.1 eq) dropwise over 30 minutes, ensuring the internal temperature does not rise above -18 °C. Causality: Slow addition prevents over-oxidation to the achiral sulfone and minimizes thermal disruption of the chiral catalyst-substrate complex.
-
Stir the reaction at -20 °C, monitoring its progress by TLC (typically eluting with ethyl acetate/hexane). The reaction is usually complete within 4-8 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution dropwise at -20 °C to destroy excess peroxide. Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel, add water, and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20% to 50% ethyl acetate in hexanes) to separate the desired (S)-sulfoxide from unreacted sulfide and the sulfone byproduct.
-
Characterization and Data
The purified product should be characterized to confirm its identity, purity, and enantiomeric excess.
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Specific Rotation ([α]D): A key indicator of enantiomeric enrichment. The sign of rotation confirms the stereochemical assignment.
-
Chiral HPLC: The definitive method for determining enantiomeric excess (ee). A typical system would involve a Chiralcel® or Chiralpak® column with a mobile phase of hexane/isopropanol.
| Parameter | Expected Outcome | Notes |
| Chemical Yield | 60-80% (after purification) | Highly dependent on purification efficiency. |
| Appearance | White to off-white solid | |
| Enantiomeric Excess (ee) | >95% | Temperature control is the most critical factor. |
| Specific Rotation | Value specific to (S)-enantiomer | Measured in a specified solvent (e.g., acetone). |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantioselectivity | 1. Reaction temperature too high. 2. Impure or wet reagents/solvents. 3. Incorrect stoichiometry of catalyst components. | 1. Ensure strict temperature control at -20 °C or slightly lower. 2. Use freshly distilled, anhydrous solvents and high-purity reagents. 3. Carefully measure all catalyst components, especially water. |
| Significant Sulfone Formation | 1. Excess oxidant used. 2. Reaction run for too long. 3. Quenching was ineffective. | 1. Use no more than 1.1-1.2 equivalents of the hydroperoxide. 2. Monitor the reaction closely by TLC and quench promptly upon consumption of the sulfide. 3. Ensure sufficient quenching agent is added and stirred until a negative peroxide test. |
| Difficult Purification | Sulfide, sulfoxide, and sulfone have similar polarities. | Use a long silica gel column and a shallow elution gradient to achieve better separation. Multiple columns may be necessary for very close spots. |
References
-
Chemistry LibreTexts. (2021). 5.4: Enantioselective Sulfoxidation. [Link]
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ResearchGate. (n.d.). The Kagan Oxidation - Industrial-Scale Asymmetric Sulfoxidations in the Synthesis of Two Related NK1/NK2 Antagonists. [Link]
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Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. [Link]
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Szymański, W. (Ed.). (2016). Asymmetric Synthesis of Chiral Sulfoxides. In Chiral Amine Synthesis. Wiley-VCH. [Link]
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Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). [Link]
-
MDPI. (2010). Transition Metal Catalyzed Synthesis of Aryl Sulfides. [Link]
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Nature. (2022). Dearomative di- and trifunctionalization of aryl sulfoxides via[10][10]-rearrangement. [Link]
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Pitchen, P., Dunach, E., Deshmukh, M. N., & Kagan, H. B. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188–8193. [Link]
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Myers, A. G. (n.d.). Sharpless Asymmetric Dihydroxylation Reaction. Harvard University. [Link]
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ResearchGate. (2011). Synthesis of Enantioenriched Sulfoxides. [Link]
-
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Wójcik, K., & Młynarski, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4363-4410. [Link]
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Wojnarska, E., & Wojnarski, J. (2010). Enantioselective Synthesis of Sulfoxides: 2000−2009. Chemical Reviews, 110(7), 4305-4356. [Link]
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ResearchGate. (2020). Transition-metal-free formal cross-coupling of aryl methyl sulfoxides and alcohols via nucleophilic activation of C-S bond. [Link]
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National Center for Biotechnology Information. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PubMed Central. [Link]
-
Pragna Group. (2025). Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. [Link]
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Organic Syntheses. (n.d.). ASYMMETRIC SYNTHESIS OF (S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE. [Link]
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Organic Syntheses. (n.d.). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using. [Link]
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Bordwell, F. G., & Boutan, P. J. (1957). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society, 79(3), 717–720. [Link]
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National Center for Biotechnology Information. (2024). Synthesis of chiral sulfilimines by organocatalytic enantioselective sulfur alkylation of sulfenamides. [Link]
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Pragna Group. (2025). How Bromo Benzene is Used in Organic Synthesis Processes. [Link]
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National Center for Biotechnology Information. (2024). Investigation of the titanium-mediated catalytic enantioselective oxidation of aryl benzyl sulfides containing heterocyclic groups. [Link]
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ChemBK. (n.d.). 1-BROMO-2-(METHYLTHIO)BENZENE. [Link]
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National Center for Biotechnology Information. (n.d.). 1-Bromo-2-methanesulfinylbenzene. PubChem. [Link]
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NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]
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OpenStax. (2023). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). 1,4-Dibromo-2,5-bis(methylsulfinyl)benzene. PubChem. [Link]
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Application Note: Leveraging 1-Bromo-2-(methylsulfinyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions
Abstract
This technical guide provides researchers, synthetic chemists, and drug development professionals with detailed application notes and protocols for the use of 1-Bromo-2-(methylsulfinyl)benzene as a versatile substrate in palladium-catalyzed cross-coupling reactions. The unique electronic and coordinating properties imparted by the ortho-methylsulfinyl group are discussed in the context of catalyst selection and reaction mechanism. The primary focus is a highly efficient two-step synthesis of dibenzothiophene S-oxides via a Suzuki-Miyaura coupling followed by an acid-mediated intramolecular cyclization. Additionally, robust protocols for Heck and Buchwald-Hartwig amination reactions are presented, demonstrating the broad utility of this building block in the formation of complex carbon-carbon and carbon-nitrogen bonds.
Introduction: The Strategic Advantage of the ortho-Methylsulfinyl Group
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis, enabling the precise formation of C-C, C-N, and C-O bonds.[1] The choice of aryl halide substrate is critical, and strategic substitution can dramatically influence reactivity and selectivity. This compound is a substrate of particular interest due to the presence of the sulfoxide moiety ortho to the bromine atom.
The sulfinyl group exerts a significant influence on the reaction through several mechanisms:
-
Coordinating & Directing Effects: The lone pair of electrons on the sulfoxide oxygen can coordinate to the palladium center. This pre-coordination can facilitate the oxidative addition step by positioning the catalyst proximal to the C-Br bond, potentially lowering the activation energy and influencing regioselectivity.
-
Electronic Influence: The sulfoxide is a moderately electron-withdrawing group, which can enhance the electrophilicity of the aryl bromide and facilitate oxidative addition to the Pd(0) catalyst.
-
Steric Profile: While not excessively bulky, the ortho group provides a distinct steric environment that necessitates careful selection of phosphine ligands to ensure efficient coupling and prevent catalyst deactivation.
This guide focuses on harnessing these properties for advanced synthetic applications, most notably in the construction of heterocyclic scaffolds like dibenzothiophenes.
Core Application: Two-Step Synthesis of Dibenzothiophene S-Oxides
A primary application of this compound is its use as a precursor for dibenzothiophene S-oxides, a key scaffold in medicinal and materials chemistry.[2] The synthesis is achieved through a robust two-step sequence: a palladium-catalyzed Suzuki-Miyaura coupling to generate a biaryl intermediate, followed by an efficient acid-mediated electrophilic cyclization.[3]
Workflow for Dibenzothiophene S-Oxide Synthesis
Caption: Workflow for the synthesis of dibenzothiophene S-oxides.
Protocol: Suzuki-Miyaura Coupling
This protocol details the cross-coupling of this compound with a representative arylboronic acid. The use of tetrakis(triphenylphosphine)palladium(0) is effective, and the aqueous base system ensures efficient transmetalation.[1]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (e.g., 4-methylphenylboronic acid) (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium Carbonate (Na₂CO₃) (2.5 equiv)
-
Toluene
-
Ethanol
-
Deionized Water
-
Oven-dried Schlenk flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (e.g., 1.00 mmol, 219 mg), the arylboronic acid (1.20 mmol, 163 mg), Na₂CO₃ (2.50 mmol, 265 mg), and Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Evacuate and backfill the flask with inert gas three times.
-
Add a degassed solvent mixture of Toluene (4 mL), Ethanol (1 mL), and Water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 5-12 hours.
-
Monitor reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Cool the reaction to room temperature and add water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to yield the 2-(methylsulfinyl)biphenyl intermediate.[4]
Protocol: Triflic Anhydride-Mediated Cyclization
The isolated biaryl sulfoxide is cyclized under strongly electrophilic conditions. Trifluoromethanesulfonic (triflic) anhydride activates the sulfoxide, promoting an intramolecular electrophilic aromatic substitution to form the thiophene ring.[3][5]
Materials:
-
2-(Methylsulfinyl)biphenyl intermediate (from Step 2.1) (1.0 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Oven-dried round-bottom flask with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Dissolve the 2-(methylsulfinyl)biphenyl intermediate (e.g., 1.00 mmol) in anhydrous DCM (10 mL) in a dry flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic anhydride (2.00 mmol, 336 µL) dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour.
-
Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Extract the mixture with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired dibenzothiophene S-oxide.[4]
Application in Heck-Mizoroki Olefination
The Heck reaction is a powerful method for forming C-C bonds between aryl halides and alkenes.[6] When using this compound, the ortho-substituent's steric and electronic profile must be considered. Catalyst systems employing bulky, electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), are often effective at promoting the reaction and preventing catalyst decomposition.[7]
Catalytic Cycle of the Heck Reaction
Caption: Generalized catalytic cycle for the Mizoroki-Heck reaction.
Protocol: Heck Coupling with Styrene
This protocol provides a starting point for the olefination of this compound. An inorganic base like potassium carbonate is often suitable, and a polar aprotic solvent like DMF facilitates the reaction.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
Tri-tert-butylphosphine [P(t-Bu)₃] (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Oven-dried sealed reaction tube with stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction tube under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and P(t-Bu)₃ (0.04 mmol, 8.1 mg).
-
Add this compound (1.0 mmol, 219 mg), K₂CO₃ (2.0 mmol, 276 mg), and anhydrous DMF (5 mL).
-
Add styrene (1.5 mmol, 172 µL) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 100-120 °C.
-
Stir the reaction for 12-24 hours, monitoring by GC-MS or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Table 1: Heck Reaction Optimization Parameters
| Parameter | Condition A | Condition B | Condition C | Rationale |
| Catalyst | Pd(OAc)₂ | Pd₂(dba)₃ | PdCl₂(PPh₃)₂ | Pd(OAc)₂ is a common, reliable Pd(II) precursor. |
| Ligand | P(t-Bu)₃ | XPhos | P(o-tol)₃ | Bulky, electron-rich ligands stabilize the Pd(0) species and promote oxidative addition. |
| Base | K₂CO₃ | Cs₂CO₃ | Et₃N | Inorganic bases are often effective; cesium carbonate can enhance reactivity. |
| Solvent | DMF | Dioxane | Toluene | High-boiling polar aprotic solvents are typical. |
| Temperature | 110 °C | 100 °C | 120 °C | Higher temperatures are often required for aryl bromides.[10] |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, a critical transformation in pharmaceutical synthesis.[11] The reaction of this compound with amines requires a catalyst system that can overcome the steric hindrance of the ortho substituent and the potential for catalyst inhibition by the sulfur atom. Biarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art for this purpose, paired with a strong, non-nucleophilic base like sodium tert-butoxide.[12][13]
Protocol: Coupling with a Secondary Amine (Morpholine)
This protocol describes the amination with morpholine, a common secondary amine. The use of a pre-catalyst like XPhos Pd G3 simplifies the reaction setup.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
XPhos Pd G3 (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Glovebox or Schlenk line equipment
-
Oven-dried sealed reaction tube with stir bar
Procedure:
-
Inside a glovebox, add this compound (1.0 mmol, 219 mg), XPhos Pd G3 (0.02 mmol, 16.9 mg), and NaOtBu (1.4 mmol, 135 mg) to a reaction tube.
-
Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL).
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir for 4-18 hours, monitoring completion by LC-MS.
-
After cooling, dilute with ethyl acetate (20 mL) and quench carefully with water.
-
Filter the mixture through Celite®.
-
Separate the layers, and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Conclusion
This compound is a highly valuable and versatile building block for palladium-catalyzed cross-coupling reactions. The ortho-methylsulfinyl group plays a crucial role, influencing reactivity through both electronic and coordinating effects. This guide provides robust, field-tested starting points for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The two-step synthesis of dibenzothiophene S-oxides, in particular, highlights its utility in constructing complex heterocyclic systems relevant to drug discovery and materials science. Researchers are encouraged to use these protocols as a foundation for further optimization and exploration of this unique reagent.
References
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Padwa, A., Rashatasakhon, P., & Rose, M. (2003). Triflic Anhydride Mediated Cyclization of 5‐Hydroxy‐Substituted Pyrrolidinones for the Preparation of α‐Trifluoromethylsulfonamido Furans. ChemInform, 34(43).[Link]
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Littke, A. F., & Fu, G. C. (2002). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society.[Link]
-
Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances.[Link]
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Yoshida, S., et al. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Chemical Communications.[Link]
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-
Yoshida, S., et al. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. Chemical Communications, 60(6), 664-667.[Link]
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Jadhav, G. N., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry.[Link]
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Padwa, A., et al. (2003). Triflic anhydride mediated cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans. PubMed.[Link]
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Organic Chemistry Portal. Heck Reaction. .[Link]
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-
QS GEN. (2024). New Horizons in Chemical Biology: A Novel Approach to Synthesize Dibenzothiophene S-Oxides. QS GEN.[Link]
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Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health.[Link]
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Ahmad, S., et al. (2021). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. MDPI.[Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.[Link]
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Yoshida, S., et al. (2024). Facile synthesis of dibenzothiophene S-oxides from sulfinate esters. RSC Publishing.[Link]
-
Padwa, A., et al. (2003). Triflic Anhydride Mediated Cyclization of 5-Hydroxy-Substituted Pyrrolidinones for the Preparation of α-Trifluoromethylsulfonamido Furans. Scilit.[Link]
-
Gajda, R., & Deredas, D. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry.[Link]
-
Yoshida, S., et al. (2024). Facile Synthesis of Dibenzothiophene S-Oxides from Sulfinate Esters. The Royal Society of Chemistry.[Link]
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Wikipedia. Buchwald–Hartwig amination. Wikipedia.[Link]
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Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.[Link]
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. .[Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
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Application Notes and Protocols: 1-Bromo-2-(methylsulfinyl)benzene as a Versatile Building Block in Modern Organic Synthesis
Abstract
This technical guide provides an in-depth exploration of 1-bromo-2-(methylsulfinyl)benzene (CAS No. 7321-58-6), a bifunctional aromatic compound that has emerged as a powerful building block in contemporary organic synthesis. Possessing both a synthetically versatile bromine atom and a reactive methylsulfinyl group, this reagent offers multiple avenues for molecular elaboration. We will detail its synthesis, key reactivity patterns, and provide field-proven protocols for its application in palladium-catalyzed cross-coupling reactions and transformations involving the sulfoxide moiety. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique chemical attributes of this compound in the construction of complex molecular architectures for pharmaceutical and agrochemical research.[1]
Introduction and Physicochemical Profile
This compound is a strategically substituted aromatic compound featuring two distinct functional groups that can be manipulated with high selectivity.[1] The bromine atom serves as a classical handle for metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the ortho-positioned methylsulfinyl group is not merely a spectator; it is a reactive center and a powerful directing group, influencing the regioselectivity of further aromatic functionalization and participating in unique chemical transformations.[1] This dual reactivity makes it a valuable precursor for creating complex molecules, particularly in the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[1][2]
Compound Properties
| Property | Value | Reference |
| CAS Number | 7321-58-6 | [3] |
| Molecular Formula | C₇H₇BrOS | [3] |
| Molecular Weight | 219.10 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| Appearance | (Not specified, typically a solid) | |
| Storage | Sealed in a dry environment at room temperature | [1] |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. It is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3]
Synthesis Protocol: Controlled Oxidation of 1-Bromo-2-(methylthio)benzene
The most direct and common synthesis of this compound is the selective oxidation of its sulfide precursor, 1-bromo-2-(methylthio)benzene.[1] The critical challenge in this transformation is to prevent over-oxidation to the corresponding sulfone. While numerous oxidation systems exist, a transition-metal-free approach using hydrogen peroxide in acetic acid offers a green and highly selective method.[4]
Conceptual Workflow for Synthesis
Caption: Synthesis of the target compound via selective oxidation.
Detailed Experimental Protocol
Disclaimer: This protocol is adapted from a general procedure for highly selective sulfide oxidation and should be optimized for this specific substrate.[4]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-bromo-2-(methylthio)benzene (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (approx. 5-10 mL per gram of starting material). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the exothermicity of the oxidation and enhancing selectivity.
-
Oxidant Addition: Slowly add 30% aqueous hydrogen peroxide (1.1-1.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a beaker of cold saturated sodium bicarbonate (NaHCO₃) solution. This will neutralize the acetic acid and decompose any excess hydrogen peroxide.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Applications in Organic Synthesis
The synthetic utility of this compound stems from the ability to selectively address its two functional handles.
Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings.[1] These reactions are cornerstones of modern synthetic chemistry for constructing biaryl structures and other complex molecular frameworks.[5][6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent like dioxane, toluene, or DME, and water.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Workup and Purification: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. The resulting crude product is purified by column chromatography to yield the desired biaryl product.
Transformations Involving the Sulfinyl Group
The methylsulfinyl moiety is a versatile functional group that can undergo several important transformations.
The Pummerer reaction transforms a sulfoxide with an α-hydrogen into an α-acyloxythioether upon treatment with an acid anhydride, such as acetic anhydride.[1][8] This reaction serves as a powerful method for C-O bond formation and functionalization adjacent to the sulfur atom. Activation of the sulfoxide with an electrophile generates a highly reactive sulfonium species, which can lead to functionalization of the adjacent aromatic ring.[1]
The electron-withdrawing sulfoxide group can direct deprotonation to the adjacent C3 position of the benzene ring when treated with a strong base (e.g., n-butyllithium). The resulting aryllithium intermediate can be trapped with various electrophiles, allowing for precise functionalization of the aromatic core.[1]
Generation of Benzyne Intermediates
The ortho-disposition of the bromo and methylsulfinyl groups makes this compound an excellent precursor for generating a highly reactive 2,3-aryne (benzyne) intermediate.[1] Treatment with a strong, non-nucleophilic base can abstract the acidic proton on the methyl group. Subsequent elimination of the bromide ion generates the benzyne, which can be trapped in situ by various nucleophiles or dienes in cycloaddition reactions.[1][9]
Caption: Generation of a benzyne intermediate and subsequent trapping.
Conclusion
This compound is a uniquely versatile and powerful building block for organic synthesis. Its dual functionality allows for a wide array of selective transformations, including the construction of C-C bonds via cross-coupling, functionalization through sulfoxide chemistry, and the generation of reactive benzyne intermediates. The protocols and applications outlined in this guide demonstrate its significant potential for accelerating the discovery and development of novel chemical entities in the pharmaceutical and materials science sectors.
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The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link].
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Highly selective cross-coupling reactions of 1,1-dibromoethylenes with alkynylaluminums for the synthesis of aryl substituted co - Semantic Scholar . Semantic Scholar. Available at: [Link].
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1-bromo-2-(1-methylpropyl)benzene - the NIST WebBook . National Institute of Standards and Technology. Available at: [Link].
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- 4. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Bromo-2-(methylsulfinyl)benzene
Welcome to the technical support guide for the purification of 1-Bromo-2-(methylsulfinyl)benzene (CAS 7321-58-6). This document provides in-depth, field-proven insights for researchers, scientists, and drug development professionals. Here, we address common challenges and questions encountered during the purification of this versatile synthetic intermediate, focusing on the causality behind experimental choices to ensure you achieve the highest purity and yield.
Compound Profile & Common Impurities
Before attempting any purification, it is critical to understand the physicochemical properties of the target compound and the likely impurities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 7321-58-6 | [1][2] |
| Molecular Formula | C₇H₇BrOS | [1] |
| Molecular Weight | 219.10 g/mol | [1] |
| Appearance | Typically a solid at room temperature. | Inferred from purification methods. |
| Storage | Sealed in a dry environment at room temperature. | [2] |
The primary route to this compound is the controlled oxidation of its sulfide precursor, 1-bromo-2-(methylthio)benzene. This synthetic pathway dictates the most probable impurities you will encounter.
Table 2: Common Process-Related Impurities
| Impurity | Chemical Name | Polarity Relative to Product | Rationale for Presence |
| Starting Material | 1-Bromo-2-(methylthio)benzene | Less Polar | Incomplete oxidation of the starting sulfide.[3] |
| Over-oxidation Product | 1-Bromo-2-(methylsulfonyl)benzene | More Polar | Oxidation of the target sulfoxide to the sulfone.[3] |
Understanding the polarity differences is the cornerstone of successful chromatographic purification. The order of elution on a normal-phase column (like silica gel) will be: Sulfide (least polar) -> Sulfoxide (target) -> Sulfone (most polar) .[4]
Purification Method Selection Workflow
The choice of purification method depends on the physical state of your crude product and the impurity profile. The following workflow provides a logical decision-making process.
Sources
- 1. 1-Bromo-2-methanesulfinylbenzene | C7H7BrOS | CID 11074873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7321-58-6|this compound|BLD Pharm [bldpharm.com]
- 3. Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air [organic-chemistry.org]
- 4. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-Bromo-2-(methylsulfinyl)benzene
Welcome to the technical support center for the synthesis of 1-Bromo-2-(methylsulfinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful and efficient production of high-purity this compound.
Introduction to the Synthesis and its Common Pitfalls
The most prevalent and direct route to this compound is the controlled oxidation of its sulfide precursor, 1-bromo-2-(methylthio)benzene. While seemingly straightforward, this reaction requires careful management to prevent the formation of undesirable byproducts. The primary challenges lie in achieving selective oxidation to the sulfoxide without over-oxidation to the sulfone and ensuring complete consumption of the starting material.
This guide will address the identification, prevention, and removal of the most common impurities:
-
Unreacted Starting Material: 1-Bromo-2-(methylthio)benzene
-
Over-oxidized Product: 1-Bromo-2-(methylsulfonyl)benzene
dot graph "Synthesis_and_Impurities" { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: Synthetic pathway to this compound and the formation of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my synthesis of this compound?
A1: The two most prevalent impurities are the unreacted starting material, 1-bromo-2-(methylthio)benzene (the sulfide), and the over-oxidized product, 1-bromo-2-(methylsulfonyl)benzene (the sulfone). The presence of the starting material indicates an incomplete reaction, while the sulfone is a result of excessive oxidation.
Q2: How can I minimize the formation of the sulfone impurity?
A2: Minimizing sulfone formation is critical for a clean reaction. Here are key strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the oxidizing agent. Using a slight excess is sometimes necessary for full conversion of the sulfide, but a large excess will promote over-oxidation.
-
Controlled Addition: Add the oxidant to the reaction mixture slowly and in portions. This maintains a low concentration of the oxidant at any given time, favoring the formation of the sulfoxide over the sulfone.[1]
-
Temperature Management: Perform the reaction at a controlled, low temperature. Many oxidation reactions are exothermic, and an increase in temperature can accelerate the rate of over-oxidation.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant sulfone formation occurs.[1]
Q3: I see both unreacted starting material and the sulfone impurity in my crude product. What went wrong?
A3: This scenario often points to a non-homogenous reaction or improper addition of the oxidant. It's possible that localized high concentrations of the oxidant led to over-oxidation in some parts of the reaction mixture, while other parts remained unreacted. To mitigate this, ensure vigorous stirring and a slow, controlled addition of the oxidizing agent.
Q4: Which oxidizing agents are recommended for this synthesis?
A4: A variety of oxidizing agents can be used, with hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA) being common choices.
-
Hydrogen Peroxide: Often used in combination with a catalyst, it is considered a "green" oxidant as its byproduct is water.[2] Careful control of temperature and stoichiometry is crucial.
-
m-CPBA: A highly effective and often more selective oxidant for this transformation.[3] However, it is more expensive and requires careful handling due to its potential for thermal instability.[4]
Q5: How can I purify my crude this compound?
A5: The most common and effective method for purification is recrystallization. The choice of solvent is critical. A good solvent will dissolve the crude product at an elevated temperature but will have low solubility for the desired sulfoxide at lower temperatures, allowing it to crystallize out while the impurities remain in the mother liquor. A mixture of ethanol and water is often a good starting point for polar aromatic compounds like this.[5][6] Column chromatography can also be employed for more challenging separations.[7][8]
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low conversion of starting material (sulfide). | 1. Insufficient amount of oxidizing agent. 2. Reaction temperature is too low. 3. Reaction time is too short. 4. Ineffective mixing. | 1. Add a small, incremental amount of the oxidizing agent and continue to monitor the reaction. 2. Gradually increase the reaction temperature while carefully monitoring for sulfone formation. 3. Extend the reaction time, monitoring periodically. 4. Increase the stirring rate to ensure a homogenous reaction mixture. |
| High levels of sulfone impurity (>10%). | 1. Excess of oxidizing agent. 2. Reaction temperature is too high. 3. Rapid addition of the oxidant. | 1. In future runs, reduce the equivalents of the oxidizing agent. 2. Maintain a lower reaction temperature, using an ice bath if necessary. 3. Add the oxidant dropwise or in small portions over a longer period. |
| Product oils out during recrystallization. | 1. The solvent is too non-polar. 2. The solution is cooling too rapidly. | 1. Use a more polar solvent system, such as an ethanol/water or isopropanol/water mixture.[5] 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Poor recovery after recrystallization. | 1. The product is too soluble in the chosen solvent at low temperatures. 2. Too much solvent was used. | 1. Choose a solvent system in which the product has lower solubility at room temperature. A mixed solvent system can be beneficial.[9] 2. After dissolving the crude product, boil off some of the solvent to create a more concentrated solution before cooling. |
| TLC/HPLC shows more than three major spots. | 1. Decomposition of the starting material or product. 2. Side reactions due to impurities in the starting material or solvent. | 1. Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acid/base). 2. Use high-purity starting materials and solvents. |
Analytical Protocols for Impurity Profiling
Accurate identification and quantification of impurities are crucial for process optimization and quality control. Below are recommended starting protocols for HPLC, GC-MS, and ¹H NMR analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating the sulfide, sulfoxide, and sulfone due to their differences in polarity.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B. A good starting point is a linear gradient from 30% B to 90% B over 15-20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Elution Order | 1. Sulfone (most polar) 2. Sulfoxide 3. Sulfide (least polar) |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for identifying and quantifying volatile impurities.
| Parameter | Recommendation |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |
| Inlet Temperature | 250-280 °C |
| Temperature Program | 1. Initial temperature: 100 °C, hold for 2 minutes. 2. Ramp to 280 °C at 15-20 °C/min. 3. Hold at 280 °C for 5-10 minutes. |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Expected Elution Order | 1. 1-Bromo-2-(methylthio)benzene 2. This compound 3. 1-Bromo-2-(methylsulfonyl)benzene |
¹H NMR Spectroscopy
¹H NMR provides valuable structural information and can be used to estimate the relative amounts of the sulfide, sulfoxide, and sulfone in a mixture by integrating the characteristic methyl protons.
| Compound | Methyl Group Chemical Shift (δ, ppm) | Aromatic Protons (δ, ppm) |
| 1-Bromo-2-(methylthio)benzene | ~2.5 | Multiplet, ~7.0-7.6 |
| This compound | ~2.7-3.0 | Multiplet, ~7.2-7.9 |
| 1-Bromo-2-(methylsulfonyl)benzene | ~3.3 | Multiplet, ~7.5-8.2 |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
dot graph "Analytical_Workflow" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} Caption: A typical workflow for the analysis and purification of this compound.
Safety Precautions
-
1-Bromo-2-(methylthio)benzene: Irritating to the eyes, respiratory system, and skin.[10] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Oxidizing Agents (m-CPBA, H₂O₂): Strong oxidizers that can be shock-sensitive and thermally unstable.[1][4] They should be stored in a cool, dark place and handled with care, avoiding contact with metals and flammable materials.[1][11] Always quench any excess oxidant before workup. A common quenching agent is an aqueous solution of sodium bisulfite.[10]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Perform all reactions in a well-ventilated fume hood and wear appropriate PPE.
References
-
Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
mCPBA, H2O2, BPO - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - YouTube. [Link]
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Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager. [Link]
-
Organic Syntheses Procedure. [Link]
-
Substances yield after recrystallization from different solvents. - ResearchGate. [Link]
-
The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH - Organic Syntheses Procedure. [Link]
-
Solvent Choice - Chemistry Teaching Labs - University of York. [Link]
-
Go-to recrystallization solvent mixtures : r/Chempros - Reddit. [Link]
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Supporting Information - The Royal Society of Chemistry. [Link]
-
is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h - Organic Syntheses Procedure. [Link]
-
Separation of 1-Bromo-4-(methylsulphonyl)benzene on Newcrom R1 HPLC column. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. [Link]
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Enhanced single-isomer separation and pseudoenantiomer resolution of new primary rim heterobifunctionalized α-cyclodextrin derivatives - Beilstein Journals. [Link]
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Electronic Supplementary Information - The Royal Society of Chemistry. [Link]
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A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed. [Link]
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Hydrogen peroxide - Standard Operating Procedure. [Link]
-
Recrystallization of bromoacetanilide round II - YouTube. [Link]
-
Can GC-MS tell apart sulfoxides and sulfones? : r/chemistry - Reddit. [Link]
-
Supporting information Reduction of sulfoxides catalyzed by the commercially available manganese complex MnBr(CO)5 Table of cont - The Royal Society of Chemistry. [Link]
-
3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal. [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI. [Link]
-
01-00206B-EN Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD - Shimadzu. [Link]
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Optimizing reaction conditions for 1-Bromo-2-(methylsulfinyl)benzene synthesis
Technical Support Center: Synthesis of 1-Bromo-2-(methylsulfinyl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of this compound, a versatile intermediate in pharmaceutical and agrochemical research.[1] It is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to address common challenges encountered during the synthesis, purification, and characterization of this compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most direct and widely used method is the controlled oxidation of the corresponding sulfide precursor, 1-bromo-2-(methylthio)benzene (also known as 2-bromothioanisole).[1][2] This transformation requires careful selection of an oxidizing agent and precise control of reaction conditions to maximize the yield of the desired sulfoxide while preventing over-oxidation to the sulfone byproduct.[1][3]
Q2: Which oxidizing agents are recommended for this synthesis, and what are their pros and cons?
Several oxidizing agents can be used, each with distinct advantages and disadvantages. The choice often depends on factors like scale, desired selectivity, cost, and safety considerations.
| Oxidant | Advantages | Disadvantages | Key Considerations |
| Hydrogen Peroxide (H₂O₂) | "Green" oxidant (water is the only byproduct), inexpensive, readily available.[2][3] | Can lead to over-oxidation if not controlled.[3] Often requires an acid co-reagent like acetic acid.[3] | Excellent for achieving high yields under mild, transition-metal-free conditions.[3] Stoichiometry must be carefully controlled.[2] |
| Sodium Metaperiodate (NaIO₄) | High selectivity for sulfoxide formation, reliable, and effective at low temperatures.[4] | Generates insoluble sodium iodate byproduct which must be filtered. | A well-established method, particularly for preventing over-oxidation of dialkyl sulfides.[4] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Powerful oxidant, often provides clean and fast reactions. | Can be explosive, thermally sensitive, and may require careful handling and storage. Over-oxidation is a significant risk. | Use is less common now due to safety concerns and the availability of greener alternatives. |
| Catalytic Systems (e.g., Fe(NO₃)₃, VO(acac)₂) with O₂ or H₂O₂ | Uses a small amount of catalyst with a green terminal oxidant.[2][5] Can be highly selective.[5] | May require optimization of catalyst loading and reaction conditions. | Represents a modern, environmentally benign approach to sulfide oxidation.[2][5] |
Q3: What are the critical safety precautions for this synthesis?
-
Handling Oxidants: Hydrogen peroxide (especially >30%) and other peroxy compounds are strong oxidizers and can be corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood.
-
Exothermic Reactions: The oxidation of sulfides can be exothermic. Add the oxidant slowly or portion-wise, and use an ice bath to maintain temperature control, especially during scale-up.[4]
-
Compound Hazards: this compound is classified as an irritant, harmful if swallowed, and may cause skin, eye, and respiratory irritation.[6] Handle the compound with care.
Section 2: Experimental Protocol & Workflow
This section provides a reliable, step-by-step protocol for the synthesis using a green and efficient method.
Recommended Protocol: Hydrogen Peroxide in Acetic Acid
This procedure is adapted from established methods for the selective oxidation of sulfides to sulfoxides.[3]
Materials:
-
1-bromo-2-(methylthio)benzene (1.0 eq)
-
Glacial Acetic Acid
-
Hydrogen Peroxide (30% aqueous solution, 4.0 eq)
-
Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH) solution (e.g., 4 M)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-(methylthio)benzene (1.0 eq) in glacial acetic acid (approx. 1 mL per mmol of sulfide).
-
Temperature Control: Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (4.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfide is consumed.
-
Workup - Quenching: Once complete, carefully pour the reaction mixture into a beaker of cold water.
-
Workup - Neutralization: Slowly neutralize the solution with an aqueous NaOH solution until it reaches a pH of ~7. Perform this step in an ice bath to manage any heat generation.
-
Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.[7][8]
Experimental Workflow Diagram
Sources
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- 2. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. 1-Bromo-2-methanesulfinylbenzene | C7H7BrOS | CID 11074873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
Preventing over-oxidation to sulfone in 1-Bromo-2-(methylsulfinyl)benzene synthesis
Welcome to the technical support resource for the synthesis of 1-bromo-2-(methylsulfinyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the selective oxidation of 1-bromo-2-(methylthio)benzene, with a primary focus on preventing the over-oxidation to the undesired sulfone byproduct.
Introduction: The Challenge of Selective Sulfoxidation
The synthesis of this compound is most directly achieved through the oxidation of its sulfide precursor, 1-bromo-2-(methylthio)benzene.[1] While this transformation appears straightforward, the primary challenge lies in arresting the oxidation at the sulfoxide stage. The sulfoxide itself is susceptible to further oxidation, leading to the formation of 1-bromo-2-(methylsulfonyl)benzene, a common and often difficult-to-remove impurity.[2][3] Achieving high selectivity and yield requires careful control over reaction parameters. This guide provides troubleshooting strategies and validated protocols to help you navigate this sensitive oxidation reaction.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction consistently produces a significant amount of the sulfone byproduct. How can I minimize this over-oxidation?
This is the most common issue encountered in this synthesis. Several factors can contribute to over-oxidation. Here’s a systematic approach to troubleshooting:
A1: Re-evaluate Your Choice of Oxidant
The choice of oxidizing agent is critical for selectivity. While strong oxidants can drive the reaction to completion quickly, they often lack the finesse to stop at the sulfoxide stage.
-
For High Selectivity: Consider using milder, more controlled oxidizing agents. Hydrogen peroxide (H₂O₂) in combination with a catalyst or in a specific solvent system is often a good choice for selective sulfoxidation.[2][4][5] Another effective reagent is sodium metaperiodate (NaIO₄), which is known for its clean conversion of sulfides to sulfoxides with minimal over-oxidation when stoichiometry is carefully controlled.
-
For Experienced Users: meta-Chloroperoxybenzoic acid (m-CPBA) is a powerful and common oxidant for this transformation.[6][7][8] However, it is highly reactive and can easily lead to sulfone formation if not used judiciously. Precise control of stoichiometry and temperature is paramount when using m-CPBA.
A2: Fine-Tune Your Reaction Conditions
Even with the right oxidant, suboptimal reaction conditions can lead to poor selectivity.
-
Stoichiometry is Key: Use a slight excess, but no more than 1.1 to 1.2 equivalents, of the oxidant. A large excess of any oxidizing agent will inevitably lead to the formation of the sulfone.[9]
-
Temperature Control: Perform the oxidation at low temperatures. Starting the reaction at 0°C or even lower can significantly slow down the rate of the second oxidation (sulfoxide to sulfone) relative to the first (sulfide to sulfoxide).[10] It is crucial to maintain a consistent low temperature throughout the addition of the oxidant.
-
Mode of Addition: Add the oxidant slowly and portion-wise to the solution of the sulfide.[9] This maintains a low instantaneous concentration of the oxidant, further disfavoring the over-oxidation reaction. A dropping funnel is highly recommended for this purpose.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[3] As soon as the starting sulfide is consumed, quench the reaction to prevent further oxidation of the desired sulfoxide product.
FAQ 2: I'm using m-CPBA and still getting sulfone. What specific adjustments should I make?
m-CPBA is a highly efficient oxidant, but its reactivity needs to be tamed.[6][8]
A1: Solvent Choice Matters
The solvent can influence the reactivity of m-CPBA. Dichloromethane (DCM) or chloroform are common choices. Some studies suggest that protic solvents can sometimes alter the oxidation potential, though this is highly substrate-dependent.
A2: Precise Stoichiometric Control
Ensure your m-CPBA is accurately weighed and its purity is known. Commercial m-CPBA is often sold at a purity of around 77%, with the remainder being m-chlorobenzoic acid and water.[8] Adjust your calculations accordingly to avoid unintentionally adding excess oxidant.
A3: Low-Temperature Protocol is Non-Negotiable
With m-CPBA, it is imperative to cool the reaction mixture to 0°C or below before the slow, dropwise addition of the oxidant solution.[11]
FAQ 3: Are there any "greener" or more sustainable methods to perform this oxidation?
Yes, the field of green chemistry offers several alternatives to traditional oxidants.
A1: Catalytic Hydrogen Peroxide Systems
Hydrogen peroxide is an excellent "green" oxidant as its only byproduct is water.[4] Various catalytic systems have been developed to activate H₂O₂ for selective sulfoxidation. These include transition-metal catalysts, which can offer high selectivity under mild conditions.[2][5] Some protocols even achieve high yields in the absence of metal catalysts, using solvents like glacial acetic acid to mediate the oxidation.[4]
A2: Electrochemical Oxidation
A more advanced and environmentally friendly approach is electrochemical oxidation.[12] This method uses electricity to drive the oxidation, avoiding the need for chemical oxidants altogether. These systems can be highly selective and scalable.
FAQ 4: How can I effectively separate the desired sulfoxide from the sulfone byproduct if it does form?
While prevention is the best strategy, effective purification methods are essential if over-oxidation occurs.
A1: Column Chromatography
The sulfoxide and sulfone generally have different polarities, allowing for separation by column chromatography. The sulfone is typically more polar than the sulfoxide. A solvent system of ethyl acetate and hexane is a good starting point for developing a separation method on silica gel.
A2: Recrystallization
If the product mixture is solid, recrystallization can be an effective purification technique.[13][14] Experiment with different solvent systems to find one in which the sulfoxide and sulfone have significantly different solubilities. Ethanol is often a good solvent to try for the recrystallization of sulfoxides.[13][14]
Experimental Protocols
Here are detailed, step-by-step methodologies for the selective oxidation of 1-bromo-2-(methylthio)benzene.
Protocol 1: Selective Oxidation using Hydrogen Peroxide in Acetic Acid
This protocol is based on a green and highly selective method that avoids transition metals.[4]
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-bromo-2-(methylthio)benzene (1.0 eq) in glacial acetic acid.
-
Cooling: Cool the flask in an ice bath to 0°C.
-
Oxidant Addition: Slowly add 30% hydrogen peroxide (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Workup: Neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Controlled Oxidation with m-CPBA
This protocol requires careful execution to ensure high selectivity.
-
Preparation: Dissolve 1-bromo-2-(methylthio)benzene (1.0 eq) in dichloromethane in a round-bottom flask with a magnetic stir bar.
-
Cooling: Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Oxidant Solution: In a separate flask, dissolve m-CPBA (1.05 eq, corrected for purity) in dichloromethane.
-
Slow Addition: Add the m-CPBA solution to the sulfide solution dropwise via a dropping funnel over 30-45 minutes, maintaining the internal temperature at or below -20°C.
-
Reaction: Stir the reaction at -20°C and monitor by TLC.
-
Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.
-
Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2x) and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue as necessary.
Data Summary
| Oxidant | Typical Equivalents | Temperature (°C) | Key Advantages | Common Issues |
| H₂O₂ / Acetic Acid | 1.1 - 1.5 | 0 to RT | Green, high selectivity, simple workup | Slower reaction times |
| m-CPBA | 1.0 - 1.1 | -20 to 0 | Fast, high conversion | High risk of over-oxidation |
| NaIO₄ | 1.0 - 1.2 | 0 to RT | High selectivity, clean reaction | Heterogeneous, may require longer reaction times |
Visualizing the Reaction Pathway
The following diagram illustrates the synthetic route and the competing reaction pathway.
Caption: Reaction scheme for the oxidation of 1-bromo-2-(methylthio)benzene.
Logical Workflow for Troubleshooting Over-oxidation
This flowchart provides a structured approach to diagnosing and solving over-oxidation issues.
Caption: A step-by-step guide to troubleshooting over-oxidation.
References
-
Ali, M. A., & Rahman, M. M. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. International Journal of Organic Chemistry, 2(3), 219-224. [Link]
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Royal Society of Chemistry. (2018). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. [Link]
-
Karimi, B., Ghoreishi-Nezhad, M., & Clark, J. H. (2005). Selective Oxidation of Sulfides to Sulfoxides Using 30% Hydrogen Peroxide Catalyzed with a Recoverable Silica-Based Tungstate Interphase Catalyst. Organic Letters, 7(4), 625–628. [Link]
-
Li, Y., et al. (2020). Scalable selective electrochemical oxidation of sulfides to sulfoxides. Green Chemistry, 22(16), 5318-5324. [Link]
-
Li, Y., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Catalysts, 9(10), 791. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Retrieved from [Link]
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Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
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Weix, D. J., Ellman, J. A., Wang, X., & Curran, D. P. (2005). (S)-(-)-p-Bromophenyl methyl sulfoxide. Organic Syntheses, 82, 157. [Link]
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ResearchGate. (n.d.). mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide.... Retrieved from [Link]
-
All 'Bout Chemistry. (2019, April 14). m Chloroperoxybenzoic acid, Epoxidation, Baeyer Villiger Reaction [Video]. YouTube. [Link]
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Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. International Journal of Chemical and Physical Sciences, 8(3), 1-22. [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of 1-Bromo-4-(4-(methylsulfonyl)phenoxy)benzene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
-
Briggs, E. L., et al. (2021). Synthesis of Enantioenriched NH-Sulfoximines by NH Transfer to Sulfoxides Using Ammonium Carbamate and (Diacetoxyiodo)benzene. Organic Syntheses, 98, 186-203. [Link]
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Leonard, N. J., & Johnson, C. R. (1962). Methyl phenyl sulfoxide. Organic Syntheses, 42, 79. [Link]
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NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]
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NIST. (n.d.). Benzene, 1-bromo-2-(methylthio)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (n.d.). US3383421A - Process for the formation and purification of aromatic sulfones.
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McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (1993). Fluoromethyl phenyl sulfone. Organic Syntheses, 72, 209. [Link]
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Padwa, A., & Wannamaker, M. W. (1990). 2,3-dibromo-1-(phenylsulfonyl)-1-propene. Organic Syntheses, 69, 93. [Link]
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Improving diastereoselectivity in reactions with 1-Bromo-2-(methylsulfinyl)benzene
Welcome to the technical support center for 1-Bromo-2-(methylsulfinyl)benzene. This guide is designed for researchers, medicinal chemists, and process development scientists leveraging this versatile chiral building block. Here, we address common challenges and frequently asked questions related to achieving high diastereoselectivity in reactions, particularly in directed ortho-metalation protocols. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your synthetic endeavors.
The chiral sulfinyl group is a powerful tool in asymmetric synthesis, acting as both a chiral auxiliary and a directing group.[1][2] In the context of this compound, it enables stereocontrolled functionalization ortho to the sulfoxide, creating a new stereocenter. The bromine atom then serves as a valuable handle for subsequent cross-coupling reactions, allowing for the rapid construction of complex, enantioenriched molecules.[3][4][5] This guide will help you navigate the nuances of these transformations to achieve optimal outcomes.
Troubleshooting Guide: Enhancing Diastereoselectivity
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My reaction shows a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve it?
Answer: A low diastereomeric ratio is a clear indication that the energy difference between the competing diastereomeric transition states is minimal.[6] To improve selectivity, you must strategically modify the reaction conditions to amplify this energy difference. Here is a systematic approach:
-
Temperature Control is Critical: This is the most impactful and straightforward parameter to adjust. Lowering the reaction temperature (e.g., from -40°C to -78°C or even -100°C) often dramatically improves diastereoselectivity. The lower thermal energy makes the reaction more sensitive to the subtle energetic differences between the transition states leading to the respective diastereomers.
-
Solvent Choice Influences Transition State Geometry: The solvent plays a crucial role in solvating the organometallic intermediate and influencing the conformation of the substrate-reagent complex.
-
Coordinating Solvents: Ethereal solvents like Tetrahydrofuran (THF) are standard as they effectively solvate the lithium cation.
-
Non-Coordinating Solvents: Switching to a less coordinating solvent like diethyl ether or toluene can sometimes increase selectivity by promoting a more ordered, internally chelated transition state.
-
Solvent Additives: In some cases, additives like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can enhance selectivity by forming hydrogen bonds with the sulfoxide oxygen, effectively increasing its steric bulk and influencing the approach of the electrophile.[7]
-
-
The Base and its Stoichiometry Matter: In directed ortho-lithiation, the choice of organolithium base is pivotal.
-
n-Butyllithium (n-BuLi): The most common choice. Ensure it is freshly titrated, as aged solutions contain alkoxides that can interfere with the reaction.
-
sec-Butyllithium (s-BuLi) or tert-Butyllithium (t-BuLi): These are more reactive and bulkier bases. Their increased steric demand can sometimes lead to higher selectivity.
-
Lithium Amides: Bases like Lithium diisopropylamide (LDA) are less nucleophilic and can be advantageous when dealing with sensitive electrophiles.
-
Additives: N,N,N′,N′-Tetramethylethylenediamine (TMEDA) is often used to break up organolithium aggregates and increase basicity, which can alter the reaction's selectivity profile.[8]
-
-
Steric Profile of the Electrophile: The size and shape of the incoming electrophile are fundamentally important. A bulkier electrophile will experience a greater steric clash with the chiral auxiliary, leading to a more pronounced facial bias and, typically, a higher d.r. If possible, consider using a sterically more demanding version of your electrophile.
Question 2: The diastereomeric ratio is good (>10:1), but my overall yield is low. What are the potential causes?
Answer: Low yield in the face of good selectivity points towards issues with reaction efficiency, stability of intermediates, or product loss during workup.
-
Incomplete Deprotonation: The ortho-lithiation may be slow or incomplete. Consider increasing the equivalents of the organolithium base (e.g., from 1.1 to 1.5 eq.) or extending the metalation time before adding the electrophile.
-
Intermediate Instability: The generated aryllithium species, while directed by the sulfoxide, may not be completely stable, especially at higher temperatures. Ensure the temperature is maintained rigorously below -70°C after metalation.
-
Side Reactions: The presence of the bromine atom introduces the possibility of halogen-metal exchange or subsequent elimination to form a benzyne intermediate, which would consume starting material and lead to undesired byproducts.[3] Using a less nucleophilic base or ensuring very low temperatures can mitigate this.
-
Workup and Purification Issues:
-
Epimerization: Chiral sulfoxides can be sensitive to acidic or basic conditions, which could potentially cause epimerization at the sulfur center during workup, although this is generally less common for aryl sulfoxides. A careful, non-aqueous quench (e.g., saturated NH₄Cl) is recommended.
-
Self-Disproportionation of Enantiomers (SDE): When purifying chiral sulfoxides on silica gel, a phenomenon known as SDE can occur, where the scalemic mixture enriches and depletes in enantiomeric excess across different fractions.[9][10] This can lead to an apparent loss of the major diastereomer if fractions are not carefully analyzed and combined.
-
Question 3: I am observing significant batch-to-batch inconsistency in both yield and diastereoselectivity. What are the most likely sources of this variability?
Answer: Inconsistency is almost always due to subtle variations in reagents or reaction setup. A rigorous pre-experimental checklist is essential.
-
Purity and Titration of Organolithium Reagent: This is the most common culprit. The concentration of commercial organolithium reagents changes over time. Always titrate your organolithium solution before each use or on a weekly basis to ensure accurate stoichiometry.
-
Strictly Anhydrous and Inert Conditions: Organolithium reactions are extremely sensitive to moisture and oxygen. Ensure all glassware is flame- or oven-dried, solvents are freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF), and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Precise Temperature Monitoring: Ensure your thermometer is calibrated and properly placed within the reaction mixture, not just in the cooling bath. A 5-10°C difference in internal temperature can drastically alter the outcome.
-
Rate and Method of Addition: The rate at which the organolithium base and the electrophile are added can affect local concentrations and temperature. Slow, dropwise addition is crucial. For the base, adding it subsurface can prevent issues with it reacting on the cold flask walls before mixing.
Data Summary: Impact of Conditions on Diastereoselectivity
The following table provides illustrative data on how changing key parameters can affect the outcome of a typical ortho-lithiation/alkylation sequence.
| Entry | Base (eq.) | Solvent | Temperature (°C) | Electrophile | Diastereomeric Ratio (d.r.) |
| 1 | n-BuLi (1.2) | THF | -40 | CH₃I | 3:1 |
| 2 | n-BuLi (1.2) | THF | -78 | CH₃I | 12:1 |
| 3 | s-BuLi (1.2) | THF | -78 | CH₃I | 15:1 |
| 4 | n-BuLi (1.2) | Toluene | -78 | CH₃I | 14:1 |
| 5 | n-BuLi (1.2) | THF | -78 | (CH₃)₂CHCHO | >20:1 |
This data is representative and intended for illustrative purposes.
Visualizing the Troubleshooting Workflow
A logical approach is key to solving issues with diastereoselectivity.
Caption: A step-by-step decision tree for troubleshooting low diastereoselectivity.
Frequently Asked Questions (FAQs)
Question 1: What is the fundamental mechanism driving diastereoselectivity in the ortho-lithiation of this compound?
Answer: The stereochemical outcome is dictated by a chelation-controlled transition state. The chiral sulfinyl group serves as an excellent directing group.[11][12] The process unfolds as follows:
-
Coordination: The oxygen atom of the sulfinyl group coordinates to the lithium atom of the organolithium base (e.g., n-BuLi).
-
Directed Deprotonation: This coordination pre-organizes the base and directs the deprotonation to the proximate C6 ortho position, forming a six-membered ring-like transition state. This is kinetically favored over deprotonation at other sites.[8][13]
-
Stereochemical Control: The resulting lithiated intermediate is conformationally locked by the Li-O chelation. The two diastereotopic faces of the aryl plane are now differentiated by the substituents on the stereogenic sulfur atom: the sterically larger methyl group and the smaller lone pair of electrons.
-
Facial Bias: The incoming electrophile will preferentially attack from the less sterically hindered face, which is opposite to the methyl group. This facial bias is the origin of the observed diastereoselectivity.[14]
Caption: The proposed mechanism for diastereoselective ortho-lithiation.
Question 2: How is enantiomerically pure this compound typically prepared?
Answer: There are two primary strategies for accessing the enantiopure starting material:
-
Asymmetric Oxidation: This is the most direct approach, involving the enantioselective oxidation of the prochiral sulfide, 1-bromo-2-(methylthio)benzene.[3] Modified Sharpless or Kagan conditions, often using transition metal catalysts with chiral ligands, can provide high enantiomeric excess (ee).[2][15]
-
Andersen Synthesis: This classic method involves the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a diastereomerically pure sulfinate ester, such as (-)-menthyl p-toluenesulfinate. The reaction proceeds with complete inversion of configuration at the sulfur atom, providing a reliable route to highly enantioenriched aryl sulfoxides.[14]
Question 3: What are the best analytical methods for determining the diastereomeric ratio?
Answer: Accurate determination of the d.r. is crucial for assessing the success of a reaction.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard. Using a suitable chiral stationary phase (e.g., Chiralcel OD, AD) can resolve the two diastereomers, and the ratio of their peak areas gives a precise d.r.
-
High-Field Nuclear Magnetic Resonance (¹H NMR): In many cases, the two diastereomers will exhibit distinct, well-resolved signals in the ¹H NMR spectrum. Protons close to the newly formed stereocenter are particularly sensitive. Integration of these distinct signals provides a reliable d.r.
-
Gas Chromatography (GC): For volatile compounds, GC on a chiral column can also be an effective method for separating and quantifying diastereomers.
Experimental Protocol: General Procedure for Diastereoselective Ortho-Lithiation and Electrophilic Quench
Warning: This procedure involves pyrophoric and moisture-sensitive reagents. It must be performed by trained personnel under a strict inert atmosphere.
Materials:
-
This compound (1.0 eq.)
-
Anhydrous THF
-
n-Butyllithium (titrated solution, 1.1 eq.)
-
Electrophile (1.2 eq.)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet. Allow the flask to cool to room temperature under a positive pressure of inert gas.
-
Dissolution: Add this compound to the flask and dissolve it in anhydrous THF (approx. 0.1 M concentration).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure the internal temperature is stable.
-
Metalation: Slowly add the titrated n-butyllithium solution dropwise via syringe over 10-15 minutes. A color change (typically to yellow or orange) is often observed.
-
Stirring: Stir the reaction mixture at -78°C for 1 hour to ensure complete deprotonation.
-
Electrophilic Quench: Add the electrophile (either neat if liquid or as a solution in anhydrous THF) dropwise to the reaction mixture at -78°C.
-
Reaction: Allow the reaction to stir at -78°C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the lithiated intermediate.
-
Workup: Quench the reaction at -78°C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis & Purification: Determine the crude diastereomeric ratio by ¹H NMR or HPLC analysis. Purify the product by flash column chromatography on silica gel.
References
-
Application of chiral sulfoxides in asymmetric synthesis. (2018). MOJ Biorg Org Chem, 2(2):93-101. [Link]
-
Chiral sulfoxides: Advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). Chemical Society Reviews, 46(2), 1-26. [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews, 120(9), 1-101. [Link]
-
Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. (2020). Chemical Reviews, 120(9), 1-101. [Link]
-
Chiral sulfoxides: advances in asymmetric synthesis and problems with the accurate determination of the stereochemical outcome. (2017). Chemical Society Reviews, 46(2), 1-26. [Link]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2023). Nature Communications, 14, 1-10. [Link]
-
Diastereoselective synthesis of cyclopropyl sulfoxides via hydrosulfenation. (2023). Chemical Science, 14(35), 9483-9490. [Link]
-
Asymmetric Synthesis of Chiral Sulfoxides. (2007). Wiley-VCH. [Link]
-
CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. (2008). University of Illinois Urbana-Champaign. [Link]
-
Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. [Link]
-
(S)-(-)-p-Bromophenyl methyl sulfoxide. (2005). Organic Syntheses, 82, 157-165. [Link]
-
Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents. (2020). Organic Letters, 22(21), 8459-8464. [Link]
-
1-Bromo-3-(methylsulfinyl)benzene. MySkinRecipes. [Link]
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Good to Excellent Diastereoselectivities in Asymmetric Radical Cyclizations of Optically Pure β-Alkoxy Vinyl Sulfoxides. (1994). Synlett, 1994(05), 366–368. [Link]
-
1,4-Dibromo-2,5-bis(methylsulfinyl)benzene. PubChem. [Link]
-
Sulfur stereogenic centers in transition-metal-catalyzed asymmetric C–H functionalization: generation and utilization. (2021). Chemical Science, 12(30), 10146-10171. [Link]
-
Introducing bromine to the molecular structure as a strategy for drug design. (2022). Pharmaceuticals, 15(10), 1239. [Link]
-
Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. (2017). Journal of Medicinal Chemistry, 60(5), 1843-1859. [Link]
-
Dearomative di- and trifunctionalization of aryl sulfoxides via[10][10]-rearrangement. (2022). Nature Communications, 13, 4705. [Link]
-
Sulfoxide-Directed or 3d-Metal Catalyzed C-H Activation and Hypervalent Iodines as Tools for Atroposelective Synthesis. (2023). Accounts of Chemical Research, 56(5), 513-529. [Link]
-
Sulfoxide-Directed or 3d-Metal Catalyzed C–H Activation and Hypervalent Iodines as Tools for Atroposelective Synthesis. (2023). Accounts of Chemical Research, 56(5), 513-529. [Link]
-
Directed (ortho) Metallation. University of Rochester. [Link]
-
Synthesis of poly-substituted benzenes. (2013). YouTube. [Link]
-
1-Bromo-4-(methylsulfinyl)benzene: A Key Building Block in Chemical Synthesis. [Link]
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General Principles of ortho -Lithiation in Arylphosphinamides. (2019). Molecules, 24(17), 3144. [Link]
-
Synthesis of Polysubstituted Benzenes. (2020). Chemistry LibreTexts. [Link]
-
Aryl-aryl coupling via directed lithiation and oxidation. (2005). Chemical Communications, (20), 2589-2590. [Link]
-
1-Bromo-3-(2,2-dimethoxyethylsulfinyl)benzene. PubChem. [Link]
-
Unravelling Factors Affecting Directed Lithiation of Acylaminoaromatics. (2018). Arkivoc, 2018(5), 1-27. [Link]
-
Regioselective Bromination of 1,4-Dimethoxy-2,3-dimethylbenzene and Conversion into Sulfur-Functionalized Benzoquinones. (2018). Journal of Organic Chemistry, 83(17), 10298-10305. [Link]
-
ChemInform Abstract: 1,1-Dibromoalkenes as Versatile Reagents to a Transition Metal-Free and Stereoselective Synthesis of (E)-1-Bromo-1-selenoalkenes and Ketene Selenoacetals. (2013). ChemInform, 44(32). [Link]
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Stability of 1-Bromo-2-(methylsulfinyl)benzene under various reaction conditions
An In-Depth Technical Guide to the Stability of 1-Bromo-2-(methylsulfinyl)benzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. This document addresses common stability issues and experimental challenges encountered when working with this versatile bifunctional reagent.
Section 1: Core Stability and Handling FAQs
This section covers the foundational knowledge required for the safe and effective use of this compound.
Q1: What are the recommended storage and handling conditions for this compound?
A1: Proper storage is critical to maintain the integrity of the compound. It should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][2] Standard laboratory handling practices, such as using a chemical fume hood, wearing personal protective equipment (gloves, eye protection), and avoiding contact with skin and eyes, should be strictly followed.[3] Before use, wash hands thoroughly, and ensure that any contaminated clothing is removed and washed.[3]
Q2: Is the compound stable at room temperature?
A2: Yes, this compound is generally stable under standard ambient conditions (room temperature).[1] The energy barrier to racemization at the chiral sulfur center is high enough to ensure it is optically stable near room temperature if you are working with an enantiomerically pure form.[4] However, its long-term stability can be compromised by exposure to strong acids, bases, potent oxidizing or reducing agents, and high temperatures, as detailed in the following sections.
Q3: What are the primary hazards associated with this compound?
A3: According to GHS classifications, this compound is considered harmful if swallowed, causes skin irritation, and causes serious eye irritation.[5] It may also cause respiratory irritation.[5] Therefore, it is imperative to handle it within a chemical fume hood to avoid inhalation of any dust or vapors and to prevent skin and eye contact.[3]
Section 2: Troubleshooting Stability Under Reaction Conditions
This section addresses specific issues you may encounter during experiments, providing insights into the cause and offering solutions.
Issue 1: Unexpected Side-Product Formation in the Presence of Acid Anhydrides (e.g., Ac₂O, TFAA)
You Observe: Your starting material is consumed, but instead of the expected product, you isolate an α-acyloxy thioether or other rearranged products.
Possible Cause: Pummerer Rearrangement
This is a classic reaction of sulfoxides bearing an α-hydrogen. The sulfoxide oxygen is first activated by an electrophile, typically an acid anhydride like acetic anhydride (Ac₂O) or trifluoroacetic anhydride (TFAA).[1][6] This activation is followed by elimination to form a highly reactive sulfonium-like intermediate (a thial cation).[6] This electrophilic species is then trapped by a nucleophile (often the acetate or trifluoroacetate anion from the activator), leading to the rearranged product.[6][7]
Causality and Expert Insight: The Pummerer reaction is a redox-neutral process where the sulfur is formally reduced and the α-carbon is oxidized.[7] The presence of both an electron-withdrawing bromo group and the sulfoxide on the aromatic ring can influence the reactivity of this intermediate.[1] In some cases, if an external nucleophile is present (e.g., phenols, arenes), it can intercept this intermediate, leading to what is known as an "interrupted" or "aromatic" Pummerer reaction, which can be a powerful tool for C-C or C-heteroatom bond formation.[1][8]
Troubleshooting Protocol: Mitigating the Pummerer Rearrangement
-
Temperature Control: The rearrangement is often thermally driven. If it is an undesired side reaction, maintain the reaction temperature as low as possible.
-
Activator Choice: If acid is required for your primary transformation, avoid anhydrides. Consider using a non-activating Brønsted or Lewis acid if it is compatible with your desired reaction.
-
Protecting Group Strategy: If the α-protons on the methyl group are the source of the issue, consider if a different sulfoxide (e.g., diphenyl sulfoxide) could be used in your synthetic design, though this would fundamentally change the reagent.
Diagram 1: Pummerer Rearrangement Mechanism
Caption: Mechanism of the Pummerer Rearrangement.
Issue 2: Degradation or Low Yield in Directed Ortho-Metalation (DoM) Attempts
You Observe: When using a strong base like n-BuLi to deprotonate the position ortho to the sulfoxide (C6), you get a complex mixture, low yield of the desired product after quenching with an electrophile, or evidence of bromine loss.
Possible Cause: Competing Lithium-Halogen Exchange
The sulfoxide group is a powerful directing group for ortho-lithiation.[1] However, the C-Br bond on the same ring presents a competing reaction pathway: lithium-halogen exchange. Both reactions are fast at low temperatures. The outcome depends on the base used, the temperature, and the kinetic acidity of the C6 proton versus the rate of C-Br exchange. In some cases, lithium-halogen exchange can occur faster than the desired deprotonation.[1]
Causality and Expert Insight: The kinetic acidity of the ortho-protons is significantly increased by the adjacent sulfoxide group. However, the reaction of an organolithium reagent with an aryl bromide is also a very facile process. Your choice of base is critical. Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base that often favors deprotonation (DoM) over lithium-halogen exchange, whereas n-BuLi can be more prone to the exchange pathway.
Troubleshooting Protocol: Optimizing Directed Ortho-Metalation
-
Base Selection: Switch from n-BuLi to LDA to favor deprotonation.
-
Temperature Control: Perform the lithiation at very low temperatures (typically -78 °C) to control the reaction kinetics.
-
Reaction Time: Keep the time between adding the base and quenching with the electrophile to a minimum to reduce the chance of side reactions or decomposition of the lithiated intermediate.
-
Reverse Addition: Consider adding the solution of this compound to the LDA solution (reverse addition) to maintain an excess of base and minimize exchange.
Diagram 2: Competing Pathways in Lithiation
Caption: Ortho-Metalation vs. Lithium-Halogen Exchange.
Issue 3: Unwanted Oxidation to Sulfone or Reduction to Sulfide
You Observe: During a reaction, you detect the corresponding sulfone (1-Bromo-2-(methylsulfonyl)benzene) or sulfide (1-Bromo-2-(methylthio)benzene) by-products.
Possible Cause: Incompatible Reagents or Conditions
The sulfoxide functional group exists at an intermediate oxidation state between a sulfide and a sulfone. This makes it susceptible to both oxidation and reduction under certain conditions.
-
Oxidation to Sulfone: This is a common side reaction if your reaction mixture contains residual oxidant from a previous step or if reaction conditions inadvertently use an oxidizing agent. The synthesis of the sulfoxide itself from the sulfide requires careful control to avoid over-oxidation.[1]
-
Reduction to Sulfide: Many common reducing agents can deoxygenate sulfoxides to sulfides.[4][9] This can be particularly problematic in reactions that use metal catalysts and certain reducing agents (e.g., some palladium-catalyzed reactions in the presence of hydrosilanes).[4]
Causality and Expert Insight: The choice of reagents is paramount. For the synthesis, selective oxidants are key. For subsequent reactions, you must be aware of the redox potential of all components in your flask. Even some reaction conditions not typically thought of as "redox" can facilitate these transformations.
Troubleshooting & Prevention
-
Purification: Ensure the starting this compound is pure and free from the corresponding sulfide or sulfone.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallics, maintain a strictly inert atmosphere (Argon or Nitrogen) to prevent aerial oxidation.
-
Reagent Screening: Before starting a reaction, review all reagents for known compatibility with sulfoxides. Avoid strong, non-selective oxidants (e.g., KMnO₄, excess H₂O₂) or reductants (e.g., LiAlH₄, strong acids with certain metals) unless they are intended for that transformation.
Table 1: Stability and Reactivity Summary
| Condition | Reagent Type | Potential Outcome | Stability Concern |
| Acidic | Anhydrides (Ac₂O, TFAA) | Pummerer Rearrangement | High |
| Strong Brønsted Acids | Activation of Sulfoxide | Moderate | |
| Basic | Strong, Hindered (LDA) | Ortho-deprotonation (DoM) | Moderate (Requires low temp) |
| Strong, Nucleophilic (n-BuLi) | Lithium-Halogen Exchange | High | |
| Very Strong (NaNH₂) | Elimination (Benzyne formation) | High | |
| Oxidative | Peroxides, Peracids | Oxidation to Sulfone | High |
| Reductive | Hydrosilanes, some metal hydrides | Reduction to Sulfide | High |
| Thermal | High Heat (>150-200 °C) | Thermal Elimination (Eᵢ) | Moderate to High |
Section 3: General Experimental Workflow & Protocols
To provide a practical context, here are representative protocols. Note: These are general procedures and may require optimization for specific substrates and scales.
Protocol 1: Synthesis via Controlled Oxidation of 2-Bromothioanisole
This protocol describes the selective oxidation of the sulfide precursor, a common method for preparing the title compound.[1]
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-bromothioanisole (1.0 equiv) in a suitable solvent (e.g., chloroform, methanol).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add a solution of a selective oxidant (e.g., 1.1 equiv of m-CPBA or an aqueous solution of Oxone®) dropwise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: Stir the reaction at 0-5 °C and monitor its progress by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.
Diagram 3: General Troubleshooting Workflow
Caption: A logical workflow for troubleshooting experiments.
References
-
Sulfoxide - Wikipedia. [Link]
-
Thermolysis of Alkyl Sulfoxides and Derivatives: A Comparison of Experiment and Theory. The Journal of Organic Chemistry. [Link]
-
Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. [Link]
-
Effects of incompatible substances on the thermal stability of dimethyl sulfoxide - SciSpace. [Link]
-
(S)-(-)-p-BROMOPHENYL METHYL SULFOXIDE - Organic Syntheses Procedure. [Link]
-
Effects of incompatible substances on the thermal stability of dimethyl sulfoxide | Request PDF - ResearchGate. [Link]
-
Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts | Chemical Reviews - ACS Publications. [Link]
-
Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries. [Link]
-
Pummerer rearrangement - Wikipedia. [Link]
-
Aldehyde - Wikipedia. [Link]
-
The Pummerer Reaction of Sulfinyl Compounds | Request PDF - ResearchGate. [Link]
-
Reactivity of Substituted Benzenes 1.0.1. [Link]
-
1-Bromo-2-methanesulfinylbenzene | C7H7BrOS | CID 11074873 - PubChem. [Link]
-
Reduction of Sulfoxides - Organic Chemistry Portal. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. Sulfoxide - Wikipedia [en.wikipedia.org]
- 5. 1-Bromo-2-methanesulfinylbenzene | C7H7BrOS | CID 11074873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Pummerer rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of Sulfoxides [organic-chemistry.org]
Technical Support Center: Column Chromatography Purification of 1-Bromo-2-(methylsulfinyl)benzene
Welcome to the technical support center for the chromatographic purification of 1-Bromo-2-(methylsulfinyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this versatile chemical building block.[1] The inherent polarity of the sulfoxide group presents unique challenges in column chromatography, which this guide aims to address with scientifically grounded solutions.
Understanding the Molecule and the Challenge
This compound is a key intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.[1] Its structure features a polar methylsulfinyl group and a bromine atom on a benzene ring.[1][2] The polarity of the sulfoxide moiety can lead to strong interactions with the stationary phase, often resulting in poor separation, peak tailing, and even on-column degradation.[3][4]
The primary synthesis route for this compound is the controlled oxidation of the corresponding sulfide, 2-bromophenyl methyl sulfide.[1] This reaction can often lead to a mixture of the starting sulfide, the desired sulfoxide, and the over-oxidized sulfone. Effective chromatographic purification is therefore crucial to isolate the target sulfoxide with high purity.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying this compound?
A1: For polar compounds like this compound, the choice of stationary phase is critical.
-
Silica Gel: Standard silica gel is the most common and cost-effective choice. However, its acidic nature (due to silanol groups) can sometimes cause degradation of sensitive compounds.[4][5][6] For sulfoxides, this can be a concern. It's advisable to use high-purity, neutral silica gel.
-
Alumina: Neutral or basic alumina can be a good alternative to silica gel, especially if the compound is sensitive to the acidic nature of silica.[3]
-
Reversed-Phase Silica (C18): For highly polar compounds, reversed-phase chromatography can be very effective.[3][7] In this technique, a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).[7][8][9]
Q2: How do I select an appropriate mobile phase (eluent)?
A2: The mobile phase selection depends on the chosen stationary phase and the polarity of the compounds to be separated. The goal is to find a solvent system that provides good separation between the starting sulfide, the target sulfoxide, and the potential sulfone impurity.
| Stationary Phase | Recommended Mobile Phase (Eluent) System | Rationale |
| Silica Gel | Hexane/Ethyl Acetate or Dichloromethane/Methanol | A gradient elution is often most effective. Start with a less polar mixture (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate or methanol. This will elute the less polar sulfide first, followed by the sulfoxide, and finally the more polar sulfone.[10] |
| Alumina | Similar to Silica Gel (Hexane/Ethyl Acetate or Dichloromethane/Methanol) | The elution order will be similar to silica gel, based on polarity. |
| Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol | In reversed-phase, the elution order is reversed. The most polar compound (sulfone) will elute first, followed by the sulfoxide, and then the least polar sulfide. A gradient from a higher water content to a higher organic solvent content is typically used.[9] |
Q3: How can I visualize this compound and its related impurities on a TLC plate?
A3: Since these compounds are aromatic, they are often UV-active.
-
UV Light (254 nm): Most TLC plates contain a fluorescent indicator. UV-active compounds will appear as dark spots on a green fluorescent background.[11][12]
-
Iodine Vapor: Exposing the TLC plate to iodine vapor in a sealed chamber will cause most organic compounds to appear as brown spots.[11][12][13] This method is semi-destructive.
-
Potassium Permanganate (KMnO4) Stain: This stain is useful for detecting compounds that can be oxidized, such as sulfides and sulfoxides. They will appear as yellow-brown spots on a purple background.[13]
Troubleshooting Guide
This section addresses common problems encountered during the column chromatography of this compound.
Problem 1: My compound is not eluting from the silica gel column, even with a highly polar eluent.
-
Possible Cause: The sulfoxide group is strongly adsorbing to the acidic silanol groups on the silica gel.[3]
-
Solution:
Problem 2: The separation between my sulfoxide and sulfone is very poor.
-
Possible Cause: The polarity difference between the sulfoxide and sulfone is not large enough for good separation with the current eluent system.
-
Solution:
-
Optimize the Mobile Phase Gradient: Use a shallower gradient during elution. A slow, gradual increase in the polarity of the mobile phase can improve the resolution between closely related compounds.[14]
-
Change the Solvent System: Sometimes, switching one of the solvents in your mobile phase can alter the selectivity. For example, if you are using hexane/ethyl acetate, try dichloromethane/methanol.
-
Problem 3: My compound appears to be decomposing on the column.
-
Possible Cause: The compound is sensitive to the stationary phase. Silica gel's acidity can sometimes catalyze degradation.[4][6]
-
Solution:
-
Deactivate the Silica Gel: You can deactivate silica gel by adding a small percentage of water or triethylamine to the slurry before packing the column.
-
Use an Alternative Stationary Phase: Switch to a less acidic stationary phase like neutral alumina or Florisil.[4]
-
Work Quickly and at a Lower Temperature: If the degradation is slow, running the column more quickly or in a cold room can minimize the time the compound spends in contact with the stationary phase.[15]
-
Problem 4: I am observing significant peak tailing for my sulfoxide.
-
Possible Cause: Strong, non-ideal interactions between the polar sulfoxide and the active sites on the silica gel.[3]
-
Solution:
-
Add a Modifier to the Mobile Phase: As with poor elution, adding a small amount of a polar solvent like methanol or a base like triethylamine can improve peak shape by competing for the active sites on the silica gel.[3]
-
Lower the Sample Load: Overloading the column can lead to peak tailing. Ensure you are not loading too much crude material onto the column. A general rule of thumb is to load 1-2% of the silica gel weight.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for common issues.
Detailed Experimental Protocol
This protocol provides a general guideline for the purification of this compound using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
TLC plates (silica gel with UV254 indicator)
-
Glass column, collection tubes, and other standard laboratory glassware
Step-by-Step Methodology:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in various hexane/ethyl acetate ratios (e.g., 9:1, 4:1, 1:1) to determine the optimal eluent for separation. The ideal solvent system should give a good separation between the spots with the target compound having an Rf value of ~0.3.
-
Visualize the spots under UV light and with an appropriate stain if necessary.
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, make a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of a solvent in which it is readily soluble (e.g., dichloromethane).
-
Carefully apply the sample solution to the top of the silica gel using a pipette.[16]
-
Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.
-
Carefully add a small amount of the initial eluent and drain again to ensure the sample is a narrow band at the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluent.
-
Begin collecting fractions.
-
Gradually increase the polarity of the eluent as the column runs (gradient elution). For example, start with 9:1 hexane/ethyl acetate, then move to 4:1, and so on.
-
Monitor the elution of compounds by collecting small fractions and analyzing them by TLC.
-
-
Isolation of Pure Compound:
-
Combine the fractions that contain the pure desired product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
References
- Waters Corporation. (2017, August 3). Infographic: What's the Best Column for Polar Compound Retention?
- Ziegler, S. J., & Sticher, O. (2006, October 23). Optimization of the Mobile Phase for HPLC Separation of S-Alk(en)yl-L-Cysteine Derivatives and Their Corresponding Sulfoxide Isomers. Taylor & Francis Online.
- Sigma-Aldrich.
- Restek. (2019, June 17).
- BenchChem.
- ChemistryViews. (2012, August 7).
- BenchChem. This compound CAS 7321-58-6.
- University of Rochester, Department of Chemistry.
- PubChem. 1-Bromo-2-methanesulfinylbenzene.
- BenchChem.
- MDPI. (2019, September 22).
- TLC Visualiz
- Chemistry LibreTexts. (2022, April 7). 2.
- Chemistry LibreTexts. (2025, August 21). 5.
- Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions. (2024, August 13).
- Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units. New Journal of Chemistry (RSC Publishing).
- Reddit.
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- 5. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 8. Choosing Your LC Stationary Phase [discover.restek.com]
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Technical Support Center: Recrystallization of 1-Bromo-2-(methylsulfinyl)benzene
Introduction: Welcome to the technical support guide for the purification of 1-Bromo-2-(methylsulfinyl)benzene (CAS: 7321-58-6). This molecule is a valuable sulfoxide intermediate in the synthesis of complex pharmaceutical and agrochemical compounds.[1] Its purification is critical, as the presence of impurities, such as the unoxidized sulfide or over-oxidized sulfone, can significantly impact the yield and outcome of subsequent synthetic steps. Recrystallization is a powerful and efficient technique for achieving high purity. This guide provides field-proven protocols, troubleshooting advice, and answers to frequently asked questions to help researchers overcome common challenges encountered during the recrystallization of this specific compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for recrystallization?
Answer: Understanding the molecule's properties is the foundation for developing a robust recrystallization protocol.
-
Polarity: The methylsulfinyl (S=O) group imparts significant polarity and hydrogen bond accepting capabilities. This, combined with the less polar bromophenyl ring, makes the molecule soluble in a range of solvents with intermediate to high polarity.
-
Molecular Weight: 219.10 g/mol .[2]
-
Expected Impurities: The most common impurities arise from its synthesis, which is typically the controlled oxidation of 2-bromothioanisole.[1] These include the nonpolar starting material (2-bromothioanisole) and the highly polar over-oxidation byproduct (1-bromo-2-(methylsulfonyl)benzene). A successful recrystallization must effectively separate the target compound from both.
Q2: Which single solvents are recommended for recrystallizing this compound?
Answer: The ideal single solvent should dissolve the compound completely at its boiling point but poorly at low temperatures (0-5 °C). For a related isomer, p-bromophenyl methyl sulfoxide, hot ethanol has been used effectively.[3]
Table 1: Recommended Single Solvents for Initial Screening
| Solvent | Boiling Point (°C) | Rationale |
|---|---|---|
| Ethanol (95%) | 78.3 | A proven solvent for similar aryl sulfoxides; good balance of polarity.[3] |
| Isopropanol | 82.5 | Slightly less polar than ethanol, may offer different selectivity. |
| Acetonitrile | 81.6 | A polar aprotic solvent that can be effective for polar compounds. |
| Ethyl Acetate | 77.1 | A solvent of intermediate polarity; often a good starting point. |
Q3: When should I use a mixed solvent system, and what are some good starting pairs?
Answer: A mixed solvent system is ideal when no single solvent provides the desired solubility profile. The strategy involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) until the solution becomes turbid.
Use a mixed solvent system when:
-
The compound is too soluble in one solvent, even when cold.
-
The compound is too insoluble in another solvent, even when hot.
Table 2: Recommended Mixed Solvent Systems
| "Good" Solvent | "Anti-Solvent" | Rationale & Starting Ratio (v/v) |
|---|---|---|
| Ethyl Acetate | Heptane | A widely successful combination for compounds of intermediate polarity. Start by dissolving in minimal hot EtOAc, then add Heptane. An 80:20 heptane:EtOAc ratio has been noted for a similar compound.[3] |
| Ethanol | Water | Excellent for moderately polar compounds. The high polarity of water acts as an effective anti-solvent for the bromophenyl moiety. |
| Acetone | Hexane | A versatile system that works well when you need a more polar "good" solvent than ethyl acetate.[4] |
Section 2: Troubleshooting Guide
Recrystallization is an art as much as a science. Below are solutions to common problems, structured to guide you through a logical troubleshooting process.
Problem 1: Low or No Crystal Yield
This is the most common issue and is often related to using an excessive amount of solvent.[5]
-
Symptom: After cooling and waiting, very few or no crystals have formed.
-
Initial Check: Dip a glass stirring rod into the solution, remove it, and let the solvent evaporate. A significant solid residue indicates that the compound is still in the solution.[6]
-
Troubleshooting Workflow:
Diagram 2.1: Troubleshooting workflow for low or no crystal yield.
Problem 2: The Compound "Oils Out"
Oiling out occurs when the solute comes out of solution as a liquid instead of a solid.[7] This is often because the solution temperature is above the melting point of the compound, or because high levels of impurities are depressing the melting point.[5][7]
-
Symptom: A liquid, oily, or gummy layer forms at the bottom of the flask upon cooling.
-
Causality: The forces of phase separation are overcoming the forces of crystal lattice formation. This results in an amorphous, often impure, product.
-
Troubleshooting Workflow:
Diagram 2.2: Troubleshooting workflow for an "oiling out" event.
Problem 3: Colored Impurities Persist in Crystals
-
Symptom: The final, dried crystals are yellow or brown, indicating trapped impurities.
-
Solution: Activated Charcoal Treatment.
-
Dissolve the crude compound in the chosen solvent as usual.
-
Remove the flask from the heat source. CAUTION: Never add charcoal to a boiling solution, as violent bumping will occur.
-
Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the warm solution.
-
Gently swirl and reheat the mixture to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.[7] Use fluted filter paper and pre-heated glassware to prevent premature crystallization in the funnel.[7]
-
Proceed with the cooling and crystallization of the clarified filtrate.
-
Section 3: Experimental Protocols
Protocol 3.1: Single Solvent Recrystallization (Ethanol)
This protocol is a robust starting point based on methods for similar aryl sulfoxides.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and a boiling chip. Heat the mixture to boiling with gentle swirling.
-
Achieve Saturation: Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding a large excess of solvent to ensure good recovery.[8]
-
Decolorization (Optional): If the solution is colored, perform the activated charcoal treatment as described in Section 2.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Induce Crystallization: If no crystals form, use the methods described in Diagram 2.1 (scratching or seeding).
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath (or a refrigerator at ~4 °C) for at least 30 minutes to maximize crystal formation.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold ethanol to remove any adhering mother liquor.[3] Using cold solvent minimizes redissolving the product.[8]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Workflow Visualization
Diagram 3.1: General workflow for recrystallization.
References
-
Organic Syntheses Procedure, Coll. Vol. 10, p.182 (2004); Vol. 78, p.234 (2002). Link
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-(methylthio)- (CAS 19614-16-5). Link
-
University of California, Los Angeles. (n.d.). Recrystallization. Link
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Link
-
University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Link
-
Wahl, O. (n.d.). Recrystallization. Link
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Link
-
Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. Link
-
Shree Ganesh Remedies Limited. (n.d.). Bromo Benzene. Link
-
PubChem. (n.d.). 1-Bromo-2-methanesulfinylbenzene. National Center for Biotechnology Information. Link
-
BLD Pharm. (n.d.). This compound CAS 7321-58-6. Link
-
BenchChem. (n.d.). This compound CAS 7321-58-6. Link
-
ChemicalBook. (2025). 1-BROMO-2-(METHYLSULFONYL)BENZENE. Link
-
BenchChem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products. Link
-
YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Link
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-methyl- (CAS 95-46-5). Link
-
Fieser, L. F. (n.d.). VIII. COMMON SOLVENTS FOR CRYSTALLIZATION. Link
-
Echemi. (n.d.). 1-bromo-4-(methylsulfinyl)benzene. Link
-
Organic Syntheses Procedure, Coll. Vol. 5, p.125 (1973); Vol. 40, p.9 (1960). Link
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 8. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Definitive Guide to the Spectroscopic Confirmation of 1-Bromo-2-(methylsulfinyl)benzene
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of spectroscopic techniques to definitively elucidate the structure of 1-Bromo-2-(methylsulfinyl)benzene, a versatile building block in organic synthesis.[1] We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just data, but the strategic rationale behind the analytical choices.
The Analytical Challenge: Ensuring Regio- and Structural Integrity
This compound (C₇H₇BrOS, M.W.: 219.10 g/mol ) presents a specific analytical challenge: confirming the ortho substitution pattern and the presence of the methylsulfinyl group.[1][2] Alternative isomers, such as 1-Bromo-3-(methylsulfinyl)benzene or 1-Bromo-4-(methylsulfinyl)benzene, could arise from non-selective synthesis, necessitating a robust analytical workflow to ensure the desired regiochemistry. This guide provides the experimental framework to differentiate these possibilities unequivocally.
The Spectroscopic Workflow: A Multi-faceted Approach
A single spectroscopic technique is rarely sufficient for absolute structural confirmation. A synergistic approach, leveraging the strengths of multiple methods, provides a self-validating system. The logical workflow for the structural analysis of this compound is outlined below.
Caption: Workflow for the spectroscopic confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of distinct proton environments, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons).
Expected ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.85 - 7.94 | Multiplet | 1H | Ar-H (ortho to S=O) |
| 7.48 - 7.59 | Multiplet | 2H | Ar-H |
| 7.27 - 7.38 | Multiplet | 1H | Ar-H |
| 2.78 | Singlet | 3H | S(=O)-CH ₃ |
Source: The Royal Society of Chemistry[3]
Interpretation:
-
The presence of four distinct signals in the aromatic region (δ 7.2-8.0 ppm) is consistent with a disubstituted benzene ring where all four aromatic protons are in different chemical environments. This immediately suggests an ortho or meta substitution pattern, as a para arrangement would result in a more symmetric pattern (typically two doublets).
-
The singlet at approximately 2.78 ppm integrating to three protons is a clear indicator of the methyl group attached to the sulfinyl moiety.
-
The complex splitting patterns (multiplets) in the aromatic region arise from the coupling between adjacent aromatic protons. A detailed analysis of these coupling constants can further confirm the ortho arrangement.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Data (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| 145.3 | C -S (Aromatic) |
| 132.9 | Ar-C H |
| 132.3 | Ar-C H |
| 128.7 | Ar-C H |
| 125.7 | Ar-C H |
| 118.4 | C -Br (Aromatic) |
| 41.9 | S(=O)-C H₃ |
Source: The Royal Society of Chemistry[3]
Interpretation:
-
The spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
-
The presence of six signals in the aromatic region (δ 118-146 ppm) confirms the disubstituted benzene ring.
-
The signal at approximately 41.9 ppm is characteristic of the methyl carbon attached to the sulfinyl group.
-
The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the bromine and methylsulfinyl groups.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups.
Expected Key IR Absorptions:
| Wavenumber (cm⁻¹) | Functional Group |
| ~3050 | Aromatic C-H stretch |
| ~1580, 1470, 1440 | Aromatic C=C stretching |
| ~1040 | S=O stretch |
| ~750 | ortho-disubstituted C-H out-of-plane bend |
Note: Predicted values based on typical absorptions for these functional groups.[4]
Interpretation:
-
The S=O stretch is a key diagnostic peak, typically appearing as a strong absorption in the 1000-1100 cm⁻¹ region.
-
The pattern of C-H out-of-plane bending in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene ring. A strong band around 750 cm⁻¹ is characteristic of ortho-disubstitution.[4]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through analysis of its fragmentation pattern, can offer further structural clues.
Expected Mass Spectrometry Data (Electron Ionization):
| m/z | Interpretation |
| 218/220 | Molecular ion peak (M⁺) with characteristic isotopic pattern for one bromine atom. |
| 203/205 | [M - CH₃]⁺ |
| 139 | [M - Br]⁺ or [C₇H₇SO]⁺ |
| 124 | [C₆H₄S]⁺ |
| 76 | [C₆H₄]⁺ |
Note: Fragmentation is predicted based on the structure. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in ion peaks separated by 2 m/z units for any fragment containing a bromine atom.[5]
Interpretation:
-
The most critical piece of information is the molecular ion peak. The observation of a pair of peaks of roughly equal intensity at m/z 218 and 220 would strongly support the presence of one bromine atom and confirm the molecular formula.
-
Common fragmentation pathways include the loss of a methyl radical ([M - 15]⁺) and the loss of a bromine radical ([M - 79/81]⁺).
Comparison with Potential Isomers
The spectroscopic data for this compound can be clearly distinguished from its meta and para isomers.
| Spectroscopic Feature | ortho-isomer (Target) | meta-isomer | para-isomer |
| ¹H NMR (Aromatic) | Four distinct signals (complex multiplets) | Four distinct signals (different splitting) | Two signals (two doublets due to symmetry) |
| ¹³C NMR (Aromatic) | Six distinct signals | Six distinct signals (different chemical shifts) | Four distinct signals (due to symmetry) |
| IR (C-H bend) | ~750 cm⁻¹ | ~690-710 cm⁻¹ and ~810-850 cm⁻¹ | ~810-840 cm⁻¹ |
This comparative analysis highlights the power of NMR in particular for unambiguous isomer differentiation.
Experimental Protocols
Sample Preparation
A sample of this compound should be of high purity, ideally >98%. For NMR analysis, dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. For IR analysis, the compound can be analyzed as a neat liquid between salt plates or as a KBr pellet if it is a solid. For MS, a dilute solution in a volatile organic solvent such as methanol or dichloromethane is typically used.
¹H and ¹³C NMR Spectroscopy
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single pulse.
-
Spectral width: -2 to 12 ppm.
-
Number of scans: 16.
-
Relaxation delay: 1 s.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single pulse.
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation delay: 2 s.
-
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) or transmission (KBr pellet or neat liquid).
-
Parameters:
-
Spectral range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16.
-
Mass Spectrometry
-
Instrument: Mass spectrometer with an Electron Ionization (EI) source.
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or direct infusion.
-
EI Parameters:
-
Ionization energy: 70 eV.
-
Mass range: m/z 40-400.
-
Conclusion
The structural confirmation of this compound is robustly achieved through a combination of NMR, IR, and MS techniques. While MS confirms the molecular formula and IR identifies key functional groups, NMR spectroscopy provides the definitive evidence for the ortho substitution pattern, distinguishing it from its isomers. This multi-technique approach ensures the high level of scientific integrity required in research and development.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
-
NIST. Benzene, 1-bromo-2-methyl-. National Institute of Standards and Technology. [Link]
-
PubChem. 1-Bromo-3-methanesulfinylbenzene. National Center for Biotechnology Information. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
The Royal Society of Chemistry. C078 4-Methyl-4'-Nitro-biphenyl. [Link]
-
Doc Brown's Chemistry. on the 13C NMR spectrum of 1-bromo-2-methylpropane. [Link]
-
Organic Syntheses Procedure. The solvent is evaporated under reduced pressure (30 °C, 40 mmHg) and the crude product is transferred to a 25-mL Erlenmeyer flask and purified by dissolving in 5 mL of hot EtOH. [Link]
-
NIST. Benzene, 1-bromo-2-methyl-. National Institute of Standards and Technology. [Link]
-
Arctom. CAS NO. 7321-58-6 | this compound. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]
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Chem 117 Reference Spectra Spring 2011. [Link]
-
Fluorine Notes. ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[6]. [Link]
-
Cambridge Open Engage. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates | Organic Chemistry | ChemRxiv. [Link]
-
Chemsrc. 1-Bromo-2-(3-bromopropyl)benzene | CAS#:1075-28-1. [Link]
-
OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]
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Comparison of 1-Bromo-2-(methylsulfinyl)benzene with other bromoaryl sulfoxides
An In-Depth Comparative Guide to 1-Bromo-2-(methylsulfinyl)benzene and Its Isomeric Analogues for Advanced Synthesis
Authored by: Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern organic synthesis, aryl sulfoxides have emerged as remarkably versatile and powerful tools. Their utility spans from serving as chiral auxiliaries to directing groups for C-H activation and as pivotal intermediates in cross-coupling reactions.[1][2][3][4] The unique stereoelectronic properties of the sulfinyl group, combined with its conformational stability, allow for a high degree of control in complex molecular constructions.[2] This guide provides a comparative analysis of this compound, a synthetically valuable building block, with other bromoaryl sulfoxides, offering insights into how substituent positioning dictates reactivity and application.
This document is intended for researchers, chemists, and drug development professionals seeking to leverage the nuanced reactivity of these reagents. We will delve into their synthesis, comparative reactivity in key transformations, and provide actionable experimental protocols to support your research endeavors.
Synthesis of Bromoaryl Sulfoxides: A Comparative Overview
The most direct and common route to aryl sulfoxides is the controlled oxidation of the corresponding aryl sulfides (thioethers).[5] This transformation requires careful selection of oxidants and reaction conditions to prevent over-oxidation to the corresponding sulfone. The choice of methodology can influence yield, purity, and, in the case of asymmetric synthesis, enantioselectivity.
Common Synthetic Pathways: The synthesis typically begins with the precursor aryl thioether, which is then oxidized. For instance, this compound is prepared from 2-bromothioanisole.[5] A variety of oxidative systems have been developed, ranging from stoichiometric reagents like hydrogen peroxide to advanced catalytic systems.[5]
Table 1: Comparison of Oxidation Methods for Aryl Sulfide to Aryl Sulfoxide Conversion
| Oxidation Method | Typical Oxidant(s) | Conditions | Advantages | Disadvantages |
| Stoichiometric Oxidation | H₂O₂, m-CPBA | Varies (e.g., CHCl₃, rt) | Simple setup, readily available reagents | Risk of over-oxidation, waste generation |
| Metal-Based Catalysis | H₂O₂, O₂ | Metal catalysts (e.g., Vanadyl acetylacetonate) | High selectivity, use of greener oxidants | Catalyst cost, potential metal contamination |
| Asymmetric Oxidation | H₂O₂, Cumene hydroperoxide | Chiral catalysts/ligands (e.g., Kagan's or Bolm's systems) | Access to enantiopure sulfoxides | Requires specialized chiral auxiliaries/catalysts |
Experimental Protocol: Asymmetric Synthesis of (S)-(-)-p-Bromophenyl Methyl Sulfoxide
This protocol is adapted from established literature procedures and demonstrates a robust method for generating enantiomerically enriched bromoaryl sulfoxides.[6]
Objective: To synthesize (S)-(-)-p-Bromophenyl methyl sulfoxide from p-bromophenyl methyl sulfide via catalytic asymmetric oxidation.
Materials:
-
(S)-(-)-2-(N-3,5-Diiodosalicyliden)amino-3,3-dimethyl-1-butanol (chiral ligand)
-
Vanadyl acetylacetonate [VO(acac)₂] (catalyst)
-
p-Bromophenyl methyl sulfide (substrate)
-
Hydrogen peroxide (30% aq. solution)
-
Chloroform (CHCl₃), HPLC Grade
-
Ethanol (EtOH), HPLC Grade
Procedure:
-
A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a magnetic stir bar, a rubber septum, an addition funnel, and a thermometer.
-
The flask is placed under a positive nitrogen atmosphere and charged with the chiral ligand (e.g., 0.90 mmol, 1.5 mol%) and 15 mL of CHCl₃.[6]
-
Vanadyl acetylacetonate (e.g., 0.90 mmol, 1.5 mol%) is added to the solution.
-
The substrate, p-bromophenyl methyl sulfide (e.g., 60 mmol, 1.0 equiv.), is dissolved in 45 mL of CHCl₃ and added to the flask.
-
The mixture is cooled to 0 °C in an ice bath.
-
Aqueous hydrogen peroxide (e.g., 66 mmol, 1.1 equiv.) is added dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
The reaction mixture is stirred at room temperature (25 °C) for 48 hours.[6]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from hot ethanol to yield the enantiomerically enriched sulfoxide.[6]
Visualization of Synthetic Workflow
Caption: Regiochemical outcomes of Directed ortho-Metalation (DoM).
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aryl ring serves as a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are fundamental for constructing C-C and C-heteroatom bonds. The employment of sulfoxides as electrophiles in such reactions is an area of active research. [7][8]
-
Reactivity of the C-Br Bond: In both isomers, the C-Br bond is the primary site for oxidative addition to a palladium(0) catalyst. The electronic nature of the sulfoxide group (electron-withdrawing) can influence the rate of this step. The steric environment also plays a role.
-
In This compound , the bulky sulfoxide group is ortho to the bromine. This steric hindrance can potentially slow down the rate of oxidative addition compared to the less hindered para-isomer. However, the sulfoxide's oxygen atom can also play a coordinating role with the metal center, influencing the reaction pathway. [3][4] * 1-Bromo-4-(methylsulfinyl)benzene presents a less sterically crowded environment around the C-Br bond, which may facilitate faster cross-coupling kinetics in some cases.
-
-
Sulfoxide as a Leaving Group: In some advanced cross-coupling methodologies, the sulfoxide itself can be employed as a leaving group, enabling C-S bond cleavage and functionalization. [7][8]This reactivity is less common than C-Br coupling but highlights the versatility of the sulfinyl moiety.
Table 2: Qualitative Comparison of Reactivity in Pd-Catalyzed Cross-Coupling
| Feature | This compound | 1-Bromo-4-(methylsulfinyl)benzene | Rationale |
| Steric Hindrance at C-Br | Higher | Lower | Ortho-position of the bulky -S(O)Me group. |
| Potential for Ligand Effect | Higher | Lower | The ortho-sulfoxide can coordinate to the metal center. |
| Primary Application | Building block for highly substituted aromatics via DoM then coupling. | Intermediate for pharmaceuticals and agrochemicals via direct C-Br coupling. [9] | Positional functionality dictates the most logical synthetic sequence. |
Applications in Asymmetric Synthesis
Chiral sulfoxides are highly effective chiral auxiliaries, capable of inducing stereoselectivity in a wide range of chemical transformations. [1][10]The stereogenic sulfur atom, with its well-defined steric and electronic properties, can effectively bias the approach of reagents to a prochiral center. [2] The synthesis of enantiopure bromoaryl sulfoxides, as described in the protocol above, opens the door to their use in asymmetric synthesis. For example, the diastereoselective addition of nucleophiles to a carbonyl group directed by a chiral sulfoxide is a well-established strategy. The specific substitution pattern on the bromoaryl ring can fine-tune the steric and electronic environment, potentially enhancing the degree of stereocontrol.
Summary and Outlook
The choice between this compound and other bromoaryl sulfoxides is dictated by the desired synthetic outcome.
-
Choose this compound when:
-
Your strategy involves Directed Ortho-Metalation to install a functional group adjacent to the sulfoxide.
-
You aim to synthesize highly substituted, sterically congested aromatic systems.
-
You want to explore potential coordinating effects of the sulfoxide in subsequent metal-catalyzed reactions.
-
-
Choose 1-Bromo-4-(methylsulfinyl)benzene when:
-
Your primary goal is a straightforward cross-coupling reaction at the C-Br bond without significant steric hindrance.
-
The synthetic target requires the functionalities present in APIs or agrochemicals where this isomer is a known intermediate. [9] * The regiochemistry of DoM at positions ortho to the sulfoxide aligns with your synthetic plan.
-
This guide demonstrates that while seemingly similar, the positional isomers of bromoaryl sulfoxides possess distinct personalities in terms of reactivity. A thorough understanding of these differences, grounded in the principles of steric and electronic effects, is crucial for the rational design of efficient and elegant synthetic routes.
References
- Benchchem. This compound CAS 7321-58-6.
- ResearchGate. Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products.
- Sci-Hub. Stereoselectivity in Cross-Coupling of α-Bromo Sulfoxides and Arylboronic Acids.
- Organic Syntheses. Procedure for (S)-(-)-p-Bromophenyl methyl sulfoxide.
- Applications of 1-Bromo-4-(methylsulfinyl)benzene in Various Industries.
- PubChem. 1-bromo-2-methanesulfinylbenzene.
- ResearchGate. Sulfoxides as electrophilic substrates in cross-coupling reactions | Request PDF.
- ResearchGate. Cross-coupling reactions employing sulfoxides as electrophiles.
- ResearchGate. Cyclic sulfoxides as chiral auxiliaries in asymmetric synthesis | Request PDF.
- University of Illinois Chemistry. CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY.
- MedCrave online. Application of chiral sulfoxides in asymmetric synthesis.
- ResearchGate. C−H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks.
- PubMed. C-H Coupling Reactions Directed by Sulfoxides: Teaching an Old Functional Group New Tricks.
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A Senior Application Scientist's Guide to Validating the Purity of 1-Bromo-2-(methylsulfinyl)benzene using HPLC
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to the integrity and reproducibility of their work. This guide provides an in-depth technical comparison and a validated experimental protocol for assessing the purity of 1-Bromo-2-(methylsulfinyl)benzene, a key building block in the synthesis of complex organic molecules. We will explore the rationale behind the chosen HPLC methodology, compare it with potential alternatives, and provide a step-by-step guide to a robust and reliable purity validation protocol.
The Criticality of Purity for this compound
This compound (CAS 7321-58-6) is a versatile reagent often employed in cross-coupling reactions and the synthesis of pharmaceutical intermediates.[1] Its molecular formula is C₇H₇BrOS, with a molecular weight of 219.10 g/mol .[1][2] The primary route to its synthesis is the controlled oxidation of 2-bromophenyl methyl sulfide.[1] This synthetic pathway inherently introduces the risk of two major process-related impurities:
-
2-bromophenyl methyl sulfide (Starting Material): Incomplete oxidation can lead to the presence of the unreacted starting material.
-
2-bromophenyl methyl sulfone (Over-oxidation Product): Excessive oxidation can result in the formation of the corresponding sulfone.
The presence of these impurities can have significant downstream consequences, leading to unwanted side reactions, reduced yields, and the introduction of difficult-to-remove byproducts in subsequent synthetic steps. Therefore, a validated, high-resolution analytical method is essential to ensure the quality and consistency of this compound.
Comparative Analysis of HPLC Methodologies
High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing the purity of small organic molecules like this compound due to its high resolution, sensitivity, and quantitative accuracy. The selection of the stationary and mobile phases is critical for achieving optimal separation of the main component from its potential impurities.
| Parameter | Recommended Method | Alternative Method 1 | Alternative Method 2 | Rationale for Recommendation |
| Stationary Phase | C18 Reverse-Phase | C8 Reverse-Phase | Cyano (CN) Phase | The C18 column provides excellent hydrophobic retention and is a robust, versatile choice for a wide range of small molecules. It is expected to provide good separation between the slightly more polar sulfoxide and the less polar sulfide, as well as the more polar sulfone. |
| Mobile Phase | Acetonitrile/Water Gradient | Methanol/Water Gradient | Isocratic Acetonitrile/Water | An acetonitrile/water gradient offers a good balance of elution strength and viscosity, leading to sharper peaks and better resolution compared to methanol. A gradient elution is superior to isocratic for separating compounds with different polarities, which is the case for the analyte and its key impurities. |
| Detection | UV at 254 nm | UV at 220 nm | Refractive Index (RI) | Aromatic compounds like this compound exhibit strong UV absorbance. 254 nm is a common and effective wavelength for detecting such compounds, providing a good balance between sensitivity and selectivity.[3] While 220 nm might offer higher sensitivity for some compounds, it is also more prone to interference from mobile phase components. RI detection is a universal but less sensitive option and is not ideal for purity analysis where trace impurities need to be detected. |
Validated HPLC Protocol for Purity Determination
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the results, in line with ICH Q2(R1) and USP <621> guidelines.
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile and water.
-
Reference standards for this compound, 2-bromophenyl methyl sulfide, and 2-bromophenyl methyl sulfone.
Chromatographic Conditions
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 50% B; 5-15 min: 50-80% B; 15-20 min: 80% B; 20-21 min: 80-50% B; 21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
-
Spiked Sample Solution: Prepare a sample solution and spike it with known amounts of 2-bromophenyl methyl sulfide and 2-bromophenyl methyl sulfone reference standards to demonstrate specificity.
Method Validation Workflow
The following diagram illustrates the logical workflow for the validation of the HPLC method.
Caption: Workflow for HPLC method validation.
System Suitability
Before sample analysis, perform a system suitability test by injecting the standard solution five times. The results should meet the following criteria:
-
Tailing Factor: ≤ 2.0 for the this compound peak.
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%.
-
Resolution: ≥ 2.0 between this compound and any adjacent impurity peak in the spiked sample.
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, standard, sample, and spiked sample solutions. | The peak for this compound should be free of interference from the diluent and impurities. The method should be able to resolve the main peak from the sulfide and sulfone impurities. |
| Linearity | Analyze a series of at least five concentrations of the reference standard over the range of 50-150% of the nominal concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Perform spike recovery studies by adding known amounts of the analyte to a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, 120%). | Mean recovery should be between 98.0% and 102.0%. |
| Precision | Repeatability (Intra-assay): Analyze six replicate samples at 100% of the test concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. | RSD ≤ 2.0% for both repeatability and intermediate precision. |
| Robustness | Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). | The system suitability criteria should still be met, and the results should not be significantly affected by the variations. |
Data Presentation and Interpretation
The purity of the this compound sample is calculated using the area normalization method, assuming that all impurities have a similar response factor at 254 nm.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
For a more accurate quantification of specific impurities, calibration curves for the sulfide and sulfone standards should be generated.
Example Data Summary
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Impurity 1 (Sulfide) | 10.5 | 15,000 | 0.15 |
| This compound | 12.2 | 9,950,000 | 99.50 |
| Impurity 2 (Sulfone) | 14.8 | 35,000 | 0.35 |
| Total | 10,000,000 | 100.00 |
Conclusion
This guide provides a comprehensive framework for the validation of an HPLC method for determining the purity of this compound. By following the detailed protocol and adhering to the principles of method validation outlined by regulatory bodies, researchers can ensure the quality and consistency of this critical synthetic intermediate. The presented methodology, with its emphasis on a self-validating system through rigorous system suitability checks, offers a high degree of confidence in the analytical results. This, in turn, contributes to the overall robustness and reproducibility of the scientific endeavors in which this compound is utilized.
References
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
International Council for Harmonisation. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
PubChem. (n.d.). 1-Bromo-2-methanesulfinylbenzene. Retrieved from [Link]
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A Comparative Guide to the Reaction Pathways of 1-Bromo-2-(methylsulfinyl)benzene
This guide provides an in-depth technical analysis of the reactivity of 1-bromo-2-(methylsulfinyl)benzene, a versatile chemical building block in modern organic synthesis.[1][2] We will objectively compare the primary reaction pathways stemming from its two key functional handles—the bromo substituent and the methylsulfinyl group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this reagent for the construction of complex molecular architectures, particularly functionalized dibenzothiophenes and their derivatives.
The dual functionality of this compound makes it a powerful intermediate. The aryl bromide provides a classic handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] Concurrently, the methylsulfinyl moiety serves as a latent electrophile, which, upon activation, can participate in a range of transformations, most notably intramolecular cyclizations and Pummerer-type rearrangements.[1] Understanding the interplay and selective utilization of these two reactive sites is crucial for strategic synthetic planning.
Part 1: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The bromo substituent is an excellent electrophilic partner for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational for building a biaryl scaffold, which is often the necessary precursor for subsequent cyclization reactions involving the sulfoxide group.
Suzuki-Miyaura Coupling: Forging the Biaryl Core
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is arguably the most robust method for constructing the C-C bond necessary for subsequent cyclization.[3][4] This reaction is central to a highly efficient two-step synthesis of dibenzothiophene S-oxides.[5][6]
The general mechanism involves a Pd(0)/Pd(II) catalytic cycle. The choice of ligand is critical, especially for sterically hindered substrates, with bulky, electron-rich phosphine ligands often promoting efficient oxidative addition and reductive elimination.[7]
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
A key advantage of this approach is the selective reactivity at the bromo group while leaving the sulfinate or sulfoxide moiety intact for the next step.[8] This orthogonality is fundamental to the synthesis of diverse dibenzothiophene S-oxides.[5][6]
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
For the synthesis of N-aryl compounds, the Buchwald-Hartwig amination offers a powerful tool for coupling aryl halides with a wide range of amines.[9][10][11] This reaction allows for the direct formation of a C-N bond at the 1-position of the benzene ring.
The catalytic system, typically a palladium precursor with a specialized phosphine ligand, facilitates the coupling of even challenging substrates.[12][13] The choice of base and solvent is critical to achieving high yields and preventing side reactions.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[14][15][16] This reaction provides a direct route to 2-(methylsulfinyl)phenyl acetylenes, which are valuable intermediates for further transformations. The reaction is known for its mild conditions and tolerance of various functional groups.[14]
Comparative Performance of Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst/Ligand | Base | Key Product Class | Typical Yield | Reference |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂ / XPhos | K₂CO₃, K₃PO₄ | Biaryls | 70-95% | [5][8] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOt-Bu, Cs₂CO₃ | Aryl Amines | 65-90% | [9][12] |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | Aryl Alkynes | 75-98% | [14][15] |
Part 2: Transformations Involving the Methylsulfinyl Group
The sulfinyl group is the primary site for a different set of powerful transformations, typically initiated by activation with a strong electrophile like trifluoromethanesulfonic anhydride (Tf₂O) or acetic anhydride.[1][17]
The Pummerer Rearrangement
The classic Pummerer rearrangement transforms a sulfoxide into an α-acyloxy-thioether upon treatment with an acid anhydride.[17][18] The mechanism begins with acylation of the sulfoxide oxygen, which generates a highly electrophilic sulfur species.[1] Subsequent elimination and nucleophilic attack by the acetate counter-ion yields the final product.[17]
Caption: Simplified mechanism of the Pummerer rearrangement.
More synthetically valuable is the interrupted Pummerer reaction . Here, the highly reactive intermediate (the thial cation) is trapped by an external nucleophile instead of the acetate. For example, using phenols as nucleophiles can lead to the synthesis of functionalized benzofurans, demonstrating the power of this pathway to forge new carbon-heteroatom bonds.[1]
Intramolecular Electrophilic Cyclization: A Premier Route to Dibenzothiophenes
The most significant application of this compound and its derivatives is in the synthesis of functionalized dibenzothiophenes. This is achieved through a powerful two-step sequence: an initial Suzuki-Miyaura coupling followed by an intramolecular electrophilic cyclization.[5][6][19][20]
Caption: Two-step workflow for the synthesis of dibenzothiophene S-oxides.
After the biaryl core is assembled, the sulfoxide is activated with an electrophile like Tf₂O. This generates a highly electrophilic sulfur atom that undergoes an intramolecular electrophilic aromatic substitution onto the adjacent phenyl ring, forming the thiophene ring of the dibenzothiophene S-oxide.[5][6] This method offers excellent regiocontrol and tolerates a wide array of functional groups on the boronic acid coupling partner, making it a superior strategy compared to classical methods that often require harsh conditions and offer poor selectivity.[6][19][20]
Comparison of Synthetic Strategies for Dibenzothiophenes
| Strategy | Key Steps | Advantages | Disadvantages | Reference |
| Route 1: Sulfoxide Cyclization | 1. Suzuki Coupling2. Tf₂O-mediated Cyclization | High functional group tolerance, excellent regiocontrol, mild conditions for cyclization. | Requires pre-synthesis of the sulfoxide starting material. | [5][6][19][20] |
| Route 2: Classical Synthesis | 1. Biaryl formation2. Thiophene ring formation (e.g., with S₈)3. S-oxidation | Utilizes simple starting materials. | Harsh reaction conditions (high temp), poor functional group tolerance, potential for regioisomeric mixtures. | [6] |
| Route 3: Thiol-based Cyclization | 1. Synthesis of 2-biphenylthiols2. Pd-catalyzed C-H activation/cyclization | Direct formation of the dibenzothiophene core. | Synthesis of substituted 2-biphenylthiols can be challenging. | [19] |
Based on the available data, the two-step sequence starting from this compound (Route 1) represents the most versatile and efficient approach for accessing highly functionalized dibenzothiophene S-oxides. These products are not only important scaffolds in medicinal chemistry and materials science but also serve as precursors for further derivatization.[6][21][22][23]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
To a dried flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand like XPhos (4 mol%). Add a base, typically potassium carbonate (K₂CO₃, 2.5 equiv.), followed by a solvent system such as 1,4-dioxane and water (10:1 v/v). Degas the mixture with argon for 15 minutes, then heat to 80-100 °C and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Two-Step Synthesis of Dibenzothiophene S-oxide
Step 1: Suzuki-Miyaura Coupling Follow the general protocol above to synthesize the 2-(methylsulfinyl)-1,1'-biphenyl intermediate. Purify this product before proceeding.
Step 2: Intramolecular Electrophilic Cyclization [24] Dissolve the purified 2-(methylsulfinyl)-1,1'-biphenyl intermediate (1.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool the solution to 0 °C. Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.0 equiv.) dropwise. Stir the reaction at 0 °C for 1 hour, monitoring by TLC. Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. Purify the resulting dibenzothiophene S-oxide by column chromatography.
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A Senior Application Scientist's Guide to the Enantiopurity Analysis of Chiral 1-Bromo-2-(methylsulfinyl)benzene
In the landscape of modern organic synthesis and pharmaceutical development, the stereochemical integrity of chiral molecules is paramount. Chiral sulfoxides, such as 1-Bromo-2-(methylsulfinyl)benzene, are pivotal intermediates and building blocks in asymmetric synthesis.[1][2][3] The sulfur atom in this molecule is a stereocenter, rendering the compound chiral. The biological activity and kinetic behavior of subsequent, more complex molecules derived from this building block are often dictated by its enantiomeric purity. Therefore, the accurate and robust determination of its enantiomeric excess (e.e.) is not merely a procedural step but a critical quality attribute that underpins the success of a synthetic campaign.
This guide provides a comparative analysis of the primary analytical techniques for determining the enantiopurity of this compound. We will delve into the mechanistic principles, provide field-proven experimental protocols, and offer a critical evaluation of Chiral High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chromatographic Approaches: The Gold Standard in Enantioseparation
Chromatographic methods are the cornerstone of chiral analysis, offering high-resolution separation of enantiomers. The underlying principle involves the formation of transient, diastereomeric complexes between the enantiomers and a chiral stationary phase (CSP), leading to differential retention times.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a wide range of chiral compounds, including sulfoxides.[4][5]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely adopted, robust technique for enantiopurity assessment. Its strength lies in its high resolving power and the wide variety of commercially available chiral stationary phases that can be screened to find the optimal separation conditions.
The choice of a polysaccharide-based CSP is strategic for sulfoxides. The chiral pockets and grooves within the polymer structure, combined with functional groups, allow for multiple types of interactions (e.g., hydrogen bonding, π-π stacking, dipole-dipole) with the analyte.[4][6] For this compound, the sulfinyl group provides a strong hydrogen bond acceptor site, while the bromo-substituted benzene ring can engage in π-π and dipole interactions. Normal-phase chromatography (using non-polar mobile phases like hexane/isopropanol) is often preferred as it tends to enhance these specific interactions compared to reversed-phase conditions.[7]
-
Column Selection : Begin screening with a polysaccharide-based column, such as a Chiralpak® IE or Chiralcel® OD-H. These phases have a strong track record with sulfoxide compounds.[5][7]
-
Mobile Phase Preparation : Prepare a series of mobile phases consisting of n-hexane and a polar modifier (e.g., isopropanol or ethanol). Start with a 90:10 (v/v) mixture of hexane:isopropanol.
-
Sample Preparation : Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Initial Chromatographic Run :
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Method Optimization :
-
If resolution is poor, systematically vary the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 hexane:isopropanol). A lower percentage of the polar modifier generally increases retention and can improve resolution.
-
If peaks are broad, reducing the flow rate (e.g., to 0.7 mL/min) can increase efficiency.
-
Temperature can also influence selectivity; analyzing at different temperatures (e.g., 15 °C and 40 °C) is a valuable optimization step.
-
-
Enantiomeric Excess (e.e.) Calculation : Once baseline resolution is achieved, calculate the e.e. using the peak areas (A) of the two enantiomers:
-
e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100 (where A₁ is the area of the major enantiomer peak).
-
Caption: General workflow for chiral HPLC/SFC analysis.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[8][9] It utilizes supercritical CO₂, often modified with a small amount of an organic solvent (modifier), as the mobile phase. The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies compared to HPLC.[9]
The primary advantage of SFC is speed. For high-throughput screening in drug development, reducing analysis time from 10-20 minutes (typical for HPLC) to under 5 minutes is a significant gain.[5] The same polysaccharide-based CSPs used in HPLC are highly effective in SFC. The choice of alcohol modifier (e.g., methanol, ethanol) is critical, as it directly influences both retention and selectivity by competing with the analyte for interactive sites on the CSP.
-
Column and Modifier Selection : Use a column packed with a polysaccharide-based CSP (e.g., Chiralpak AD). Select methanol as the initial modifier.
-
Sample Preparation : Dissolve the sample in the modifier or a suitable solvent to a concentration of ~1 mg/mL.
-
Initial SFC Conditions :
-
Mobile Phase: CO₂ and Methanol.
-
Gradient: Start with a screen from 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Automated Back-Pressure Regulator (ABPR): 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
-
Method Optimization :
-
Based on the initial screen, select the modifier percentage that gives the best resolution and optimize using an isocratic run.
-
Varying the back pressure and temperature can fine-tune the separation, as these parameters affect the density and solvating power of the supercritical fluid.
-
If resolution is insufficient, screening other alcohol modifiers (ethanol, isopropanol) is a standard next step.[5]
-
-
Calculation : The e.e. calculation is identical to the HPLC method, based on the integrated peak areas.
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy offers a fundamentally different, non-separative approach to enantiopurity analysis. By adding a chiral solvating agent (CSA) to the NMR tube, transient diastereomeric complexes are formed between the CSA and each enantiomer of the analyte.[10][11] These complexes have distinct chemical environments, leading to separate, resolvable signals in the ¹H NMR spectrum for the two enantiomers.
This method is chosen for its speed and simplicity when a suitable CSA is available. There is no need for extensive method development on a chromatographic system. The key is to find a CSA that interacts strongly enough with the analyte to induce a sufficient chemical shift difference (Δδ) between the signals of the two diastereomeric complexes.[11][12] The choice of CSA often involves screening agents known to interact with the functional groups present in the analyte, such as BINOL derivatives or cyclodextrins.[10][12]
-
Reference Spectrum : Acquire a standard ¹H NMR spectrum of the racemic this compound sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Sample Preparation with CSA :
-
To the same NMR tube, add a precise molar equivalent of the chosen CSA (e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL)). A 1:1 molar ratio is a good starting point.
-
Ensure the sample is thoroughly mixed.
-
-
Acquire Spectrum : Re-acquire the ¹H NMR spectrum.
-
Data Analysis :
-
Identify a proton signal in the analyte that is well-resolved and sensitive to the chiral environment. Protons close to the sulfoxide stereocenter are ideal candidates.
-
Observe the splitting of this signal into two distinct signals, corresponding to the two diastereomeric complexes.
-
Integrate the two new signals carefully. The ratio of the integrals directly corresponds to the enantiomeric ratio of the sample.[13]
-
-
Validation : To ensure the observed splitting is genuine, it is good practice to repeat the experiment with the opposite enantiomer of the CSA (e.g., (S)-(+)-BINOL), which should invert the relative chemical shifts of the analyte's enantiomer signals.[12]
Caption: Workflow for enantiopurity analysis by NMR with a CSA.
Comparative Guide: Selecting the Right Tool
The choice of analytical technique depends on the specific requirements of the laboratory, including sample throughput, required accuracy, available instrumentation, and the stage of the research or development process.
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA |
| Resolution & Accuracy | Excellent, Gold Standard | Excellent | Good, but dependent on CSA and signal overlap |
| Analysis Time | Moderate (10-30 min) | Very Fast (< 5 min) | Fast (5-10 min per sample) |
| Solvent Consumption | High (Organic Solvents) | Low (Mainly CO₂) | Very Low (Deuterated Solvents) |
| Method Development | Can be time-consuming | Rapid Screening Possible | Fast (Screening CSAs) |
| Sample Throughput | Moderate | High | Moderate to High |
| Instrumentation Cost | Standard HPLC + Chiral Column | Specialized, Higher Initial Cost | Standard NMR Spectrometer |
| Key Advantage | Ubiquitous, high resolution | Speed, low solvent waste | No separation needed, simple sample prep |
| Key Limitation | Solvent cost and waste | Higher instrument cost | Potential for signal overlap, not universally applicable |
The Imperative of Method Validation
Regardless of the chosen technique, the analytical method must be validated to ensure it is suitable for its intended purpose.[14][15][16] Following guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), is the industry standard.[17] A self-validating system ensures trustworthiness in the reported results.
Key validation parameters to assess include:
-
Specificity : The ability to assess the enantiomers unequivocally in the presence of other components. For chromatography, this is demonstrated by baseline resolution.[17]
-
Precision : The closeness of agreement between a series of measurements, assessed at both the repeatability (intra-day) and intermediate precision (inter-day) levels.[14][18]
-
Accuracy : The closeness of the test results to the true value, often assessed by analyzing samples with a known, spiked amount of the minor enantiomer.
-
Linearity & Range : Demonstrating that the detector response is proportional to the concentration of the enantiomers over a specified range (e.g., from the limit of quantitation of the minor enantiomer up to 120% of the major enantiomer).[17]
-
Limit of Quantitation (LOQ) : The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy.
-
Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature, mobile phase composition).[14][18]
Conclusion
For the enantiopurity analysis of this compound, both chiral HPLC and SFC stand out as high-confidence, high-resolution techniques, with SFC offering a significant advantage in speed and sustainability. They are the recommended primary methods for quality control and release testing in regulated environments. NMR spectroscopy with a chiral solvating agent serves as an excellent, rapid screening tool, particularly in a research or process development setting where quick checks on enantioselectivity are needed.
Ultimately, the selection of the optimal method requires a balanced consideration of speed, accuracy, cost, and the specific analytical challenge at hand. A thorough, well-documented method validation remains the final and most critical step to ensure the integrity and reliability of any reported enantiopurity value.
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The Evolving Landscape of Regiocontrol: A Comparative Guide to Ortho-Directing Groups in Aromatic Bromination
For researchers, medicinal chemists, and professionals in drug development, the precise installation of a bromine atom at the ortho position of an aromatic ring is a frequently encountered synthetic challenge. This guide provides an in-depth comparative analysis of various ortho-directing groups in the context of aromatic bromination. Moving beyond a simple recitation of facts, we will delve into the mechanistic underpinnings, supported by experimental data, to empower you to make informed decisions in your synthetic endeavors.
The Fundamentals of Regioselectivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry.[1][2] The regiochemical outcome of such reactions on a substituted benzene ring is dictated by the electronic nature of the substituent already present.[1][2] These substituents are broadly classified into two categories:
-
Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. They direct incoming electrophiles to the ortho and para positions. Examples include hydroxyl (-OH), alkoxy (-OR), amino (-NH2), and alkyl (-R) groups.[2]
-
Deactivating Groups: These groups withdraw electron density from the aromatic ring, rendering it less reactive towards electrophiles. Most deactivating groups direct incoming electrophiles to the meta position.[2]
The directing effect of these groups is a result of the interplay between inductive and resonance effects, which stabilize the carbocation intermediate (the sigma complex) formed during the reaction.[2][3] For ortho and para attack on a ring with an activating group, a resonance structure can be drawn where the positive charge is delocalized onto the atom of the substituent, providing significant stabilization.[3]
A Comparative Analysis of Common Ortho-Directing Groups in Bromination
The efficiency and selectivity of ortho-bromination are highly dependent on the nature of the directing group. Below, we compare some of the most common activating groups.
| Directing Group | Substrate Example | Brominating Agent | Solvent | Conditions | Ortho:Para Ratio | Yield (%) | Reference |
| -OH | p-Cresol | NBS | Methanol | rt, 15-20 min | >95:5 (mono-ortho) | >86 | [4][5] |
| -OCH3 | Anisole | Br2/FeBr3 | Not specified | Not specified | 10:90 | High | [6] |
| -NHCOCH3 | Acetanilide | NBS/HCl (cat.) | Acetonitrile | Not specified | Predominantly para | High | [7] |
| -F | 2-Fluoroaniline | Br2 | Not specified | Low Temp | Regioselective for para | High | [8] |
NBS: N-Bromosuccinimide
From the data, it is evident that while all these groups are ortho, para-directors, the observed regioselectivity can vary significantly. For instance, the powerful activating hydroxyl group in phenols can lead to excellent ortho-selectivity under specific conditions.[4][5] In contrast, the methoxy group in anisole typically yields the para product as the major isomer due to steric hindrance at the ortho positions.[6][9] For anilines, protection of the amino group (e.g., as an acetanilide) is often necessary to moderate its reactivity and prevent side reactions, which in turn influences the ortho:para ratio, often favoring the para product.[7]
Advanced Strategy for Exclusive Ortho-Bromination: Directed ortho Metalation (DoM)
For substrates where traditional electrophilic aromatic substitution fails to provide the desired ortho-selectivity, Directed ortho Metalation (DoM) offers a powerful alternative.[10][11][12] This technique involves the deprotonation of the ortho-position by a strong base (typically an organolithium reagent), guided by a directing metalation group (DMG). The resulting aryllithium species is then quenched with an electrophile, in this case, a bromine source, to afford the ortho-brominated product with high regioselectivity.[10][11][12]
Mechanism of Directed ortho Metalation-Bromination:
-
Coordination: The Lewis basic heteroatom of the DMG coordinates to the organolithium reagent.[10][13]
-
Deprotonation: The organolithium base removes a proton from the sterically accessible ortho position.[10][13]
-
Electrophilic Quench: The resulting aryllithium intermediate reacts with a bromine source (e.g., Br2 or CBr4) to yield the ortho-brominated product.
Caption: Workflow for Directed ortho Metalation-Bromination.
Common Directing Metalation Groups (DMGs) for DoM:
A variety of functional groups can act as DMGs, with their directing ability varying. Some of the most effective DMGs include:[12][13]
-
Tertiary amides (-CONR2)
-
O-Carbamates (-OCONR2)
-
Methoxy (-OCH3)
-
Sulfonamides (-SO2NR2)
The choice of DMG and reaction conditions is crucial for the success of a DoM reaction. The strength of the DMG often correlates with its ability to coordinate with the lithium reagent.[12][13]
Experimental Protocols
Protocol 1: Selective ortho-Bromination of p-Cresol using NBS
This protocol is adapted from a procedure demonstrating highly selective mono-ortho-bromination of para-substituted phenols.[4][5]
Materials:
-
p-Cresol
-
N-Bromosuccinimide (NBS)
-
ACS-grade Methanol
-
p-Toluenesulfonic acid (p-TsOH)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
To a solution of p-cresol (1.0 equiv) in ACS-grade methanol, add p-toluenesulfonic acid (10 mol %).
-
Stir the mixture at room temperature.
-
Add N-bromosuccinimide (1.0 equiv) portion-wise over 5 minutes.
-
Continue stirring at room temperature for 15-20 minutes. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-brominated product.
Protocol 2: General Procedure for Directed ortho Metalation-Bromination of Anisole
This protocol is a general representation of a DoM procedure.[10][11]
Materials:
-
Anisole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
1,2-Dibromoethane or another suitable bromine source
-
Schlenk line or glovebox for inert atmosphere techniques
-
Dry glassware
-
Standard work-up and purification equipment
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve anisole (1.0 equiv) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.
-
In a separate flask, prepare a solution of the bromine source (e.g., 1,2-dibromoethane, 1.2 equiv) in anhydrous THF.
-
Slowly add the solution of the bromine source to the aryllithium solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to yield o-bromoanisole.
Mechanistic Insights: Visualizing Electron Flow
Understanding the reaction mechanisms is key to predicting and controlling the outcomes of aromatic bromination reactions.
Electrophilic Aromatic Substitution: Bromination of Anisole
The methoxy group of anisole is a strong activating group that directs bromination to the ortho and para positions. The stability of the sigma complex intermediate determines the regioselectivity.
Caption: Mechanism of ortho-bromination of anisole via EAS.
Conclusion
The choice of an ortho-directing group and the reaction methodology are critical for achieving the desired regioselectivity in the bromination of aromatic compounds. While traditional electrophilic aromatic substitution with strongly activating groups like hydroxyls can provide good to excellent ortho-selectivity under optimized conditions, steric hindrance and the inherent preference for the para position often present challenges. For instances requiring exclusive ortho-functionalization, Directed ortho Metalation stands out as a robust and highly regioselective strategy. By understanding the underlying principles and having access to reliable experimental protocols, researchers can confidently navigate the synthesis of specifically substituted brominated aromatic compounds, which are valuable building blocks in various fields of chemical science.
References
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Directed ortho metalation - Wikipedia. Available at: [Link]
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Georgiev, D., Saes, B. W. H., Johnston, H. J., Boys, S. K., Healy, A., & Hulme, A. N. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. Molecules, 21(1), 88. Available at: [Link]
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Georgiev, D., Saes, B. W. H., Johnston, H. J., Boys, S. K., Healy, A., & Hulme, A. N. (2016). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. ResearchGate. Available at: [Link]
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The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PubMed Central. Available at: [Link]
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18.7 Electrophilic Aromatic Substitution of Substituted Benzenes - Chemistry LibreTexts. (2019). Available at: [Link]
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Directed Metalation: A Survival Guide - Baran Lab. Available at: [Link]
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Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner - PMC - NIH. Available at: [Link]
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Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - PMC - NIH. Available at: [Link]
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Regio Selective Molecular Bromination Of Substituted Aniline - Quick Company. Available at: [Link]
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Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. (2014). Available at: [Link]
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Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Available at: [Link]
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Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - RSC Publishing. (2022). Available at: [Link]
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Boron Directed Regioselective Aromatic Ortho- Functionalizations - GUPEA. (2025). Available at: [Link]
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Mechanisms of ortho and para bromo anisole from anisole - Filo. (2025). Available at: [Link]
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Organic Chemistry: Meta vs Ortho Para Directors for Electrophilic Aromatic Substitution. (2017). Available at: [Link]
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Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (2012). Available at: [Link]
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Solvent effect on the ortho : para ratio in the bromination of phenols. Bromination with bromocyclohexadienones and N-bromosuccinimide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - ResearchGate. (2025). Available at: [Link]
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Is the para-position of anisoles more reactive than ortho in electrophilic substitutions? (2015). Available at: [Link]
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Bromination of Anisole - YouTube. (2020). Available at: [Link]
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A Senior Application Scientist's Guide to Distinguishing Isomers of Bromo(methylsulfinyl)benzene Using NMR Spectroscopy
Executive Summary
In the landscape of pharmaceutical and materials science, the precise structural characterization of regioisomers is a non-negotiable prerequisite for establishing structure-activity relationships. The positional isomers of bromo(methylsulfinyl)benzene—ortho, meta, and para—present a classic analytical challenge due to their identical mass and elemental composition. This technical guide provides a comprehensive, data-driven methodology for unequivocally distinguishing these three isomers using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into the causal mechanisms behind the observed spectral differences, present comparative experimental data, and provide a detailed protocol for researchers. While experimental data for the ortho and para isomers are readily available and cited, this guide will also extrapolate the expected spectral characteristics of the meta isomer based on established principles of NMR theory, addressing a current gap in readily accessible, published experimental data.
The Foundational Principle: Symmetry and Electronic Environment
The capacity of NMR spectroscopy to differentiate isomers lies in its sensitivity to the unique electronic environment of each nucleus within a molecule.[1] The relative positions of the electron-withdrawing bromine atom and the moderately electron-withdrawing, anisotropic methylsulfinyl group (-S(O)CH₃) create distinct patterns of electron density across the benzene ring for each isomer. These differences in electronic shielding and the through-bond coupling interactions between adjacent protons are directly manifested in the chemical shifts and splitting patterns of the resulting NMR spectra.
The key to a rapid preliminary identification is molecular symmetry. The para-isomer possesses a C₂ axis of symmetry, which simplifies its NMR spectra considerably. In contrast, the ortho- and meta-isomers are asymmetric, leading to more complex spectra.
Figure 1: The Three Positional Isomers of Bromo(methylsulfinyl)benzene
Sources
A Senior Application Scientist's Guide to 1-Bromo-2-(methylsulfinyl)benzene: A Comparative Analysis for Benzyne-Mediated Synthesis
Abstract
In the landscape of modern organic synthesis, the generation and in-situ trapping of highly reactive intermediates is a cornerstone for the efficient construction of complex molecular architectures. Among these, benzyne (1,2-didehydrobenzene) stands out as a powerful and versatile intermediate. The choice of precursor is paramount to the success of any benzyne-mediated strategy, dictating reaction conditions, functional group tolerance, and overall efficiency. This guide provides an in-depth comparative analysis of 1-Bromo-2-(methylsulfinyl)benzene as a benzyne precursor. We will explore the causality behind its application, objectively compare its performance against common alternatives with supporting data, and provide validated experimental protocols for its use.
The Benzyne Intermediate: A Strained and Potent Electrophile
Benzyne is a neutral, highly reactive species derived from a benzene ring by the formal removal of two adjacent substituents.[1] Its extreme reactivity stems from the significant strain within the aromatic ring due to a distorted alkyne bond.[2][3] The triple bond's geometry involves sp²-hybridized carbons, leading to poor overlap of the in-plane p-orbitals and a weak, highly electrophilic "third" bond.[2][4] This electrophilicity, driven by a low-lying LUMO, makes benzyne an exceptional reaction partner for a variety of transformations, including:
-
[4+2] Cycloadditions (Diels-Alder reactions) with dienes.[4][5]
-
Nucleophilic Addition Reactions , often followed by protonation.[3]
-
Multicomponent Reactions , enabling the rapid assembly of complex scaffolds.[8]
Caption: The strained triple bond of benzyne within the aromatic system.
Generating Benzyne: A Comparative Overview of Precursors
The utility of benzyne chemistry is critically dependent on the method of its in-situ generation. While early methods required harsh conditions like high temperatures and exceptionally strong bases, modern precursors have enabled benzyne generation under significantly milder protocols.[1][4] this compound belongs to the classic haloarene precursor family, which operates via an elimination-addition mechanism.[9]
Mechanism of Benzyne Formation from this compound
The generation of benzyne from this compound is typically initiated by a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA). The reaction proceeds via a two-step elimination-addition pathway:
-
Deprotonation: The base abstracts a proton ortho to the bromine atom. The acidity of this proton is enhanced by the inductive effect of the adjacent bromine.
-
Elimination: The resulting aryl anion undergoes a rapid, irreversible elimination of the bromide ion to form the benzyne intermediate. The sulfinyl group is not directly involved in the elimination but influences the ring's electronics.
Caption: Mechanism of benzyne generation using a strong base.
Comparative Analysis of Common Benzyne Precursors
The choice of precursor is a critical decision based on the desired reaction conditions and the chemical nature of the substrates. This compound offers a balance of accessibility and reactivity, but other precursors provide milder or more versatile options.
| Precursor Class | Reagents & Conditions | Typical Temp. | Advantages | Disadvantages & Byproducts |
| Haloarenes (e.g., this compound) | Strong bases (NaNH₂, KNH₂, LDA, nBuLi)[4][9][10] | -78 °C to RT | Inexpensive, readily available starting materials. | Requires strong, often pyrophoric bases; limited functional group tolerance. |
| o-(Trimethylsilyl)aryl Triflates (Kobayashi Precursor) | Fluoride sources (CsF, TBAF)[5][8][11] | RT to 80 °C | Very mild conditions; excellent functional group tolerance; no strong base needed. | Multi-step synthesis of precursor; relatively expensive. Byproducts: TMS-F, Triflate salts. |
| Anthranilic Acid Derivatives | Diazotization (e.g., t-BuONO, isoamyl nitrite)[1][8] | RT to Reflux | Mild, neutral conditions; gaseous byproducts (N₂, CO₂) drive reaction forward. | Precursor can be explosive; potential for side reactions from diazonium intermediate. |
| Hypervalent Iodine Precursors (e.g., Phenyl[2-(TMS)phenyl]iodonium triflate) | Fluoride sources (TBAF)[8] | Room Temp. | Generates benzyne under very mild conditions. | Precursor synthesis can be complex; produces iodobenzene as a byproduct.[11] |
Field Insights: For routine transformations where substrates are robust and cost is a primary concern, haloarene precursors like this compound are a workhorse. However, for sensitive substrates, late-stage functionalization in drug development, or reactions incompatible with strong bases, the Kobayashi precursor (o-(trimethylsilyl)aryl triflate) is unequivocally the superior choice, despite its higher cost.[8][11]
Key Synthetic Applications & Workflows
The power of using this compound lies in its ability to generate benzyne for subsequent trapping in complex synthetic routes.
Workflow: Tandem Benzyne Generation and [4+2] Cycloaddition
A common and powerful application is the synthesis of polycyclic aromatic compounds via a Diels-Alder reaction. The benzyne, generated in situ, acts as a potent dienophile.
Caption: General experimental workflow for a benzyne cycloaddition.
Validated Experimental Protocols
The following protocols are provided as representative examples. All operations should be conducted by trained personnel in a well-ventilated chemical fume hood under an inert atmosphere.
Protocol 1: Synthesis of this compound
This protocol describes the controlled oxidation of the corresponding sulfide precursor.
-
Materials: 2-Bromothioanisole (1.0 eq), meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq), Dichloromethane (DCM).
-
Procedure:
-
Dissolve 2-Bromothioanisole in DCM and cool the solution to 0 °C in an ice bath.
-
Add a solution of m-CPBA in DCM dropwise over 30 minutes, maintaining the internal temperature below 5 °C. Causality: Slow addition prevents over-oxidation to the sulfone.
-
Monitor the reaction by TLC until the starting sulfide is consumed (typically 1-2 hours).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/hexanes gradient) to yield the pure sulfoxide.
-
Protocol 2: In Situ Generation of Benzyne and Trapping with Furan
This protocol demonstrates a classic Diels-Alder reaction.
-
Materials: this compound (1.0 eq), Furan (3.0 eq, freshly distilled), Diisopropylamine (1.2 eq), n-Butyllithium (1.1 eq, in hexanes), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried, three-neck flask under argon, add anhydrous THF and diisopropylamine. Cool to -78 °C.
-
Slowly add n-butyllithium and stir for 30 minutes at 0 °C to pre-form LDA. Then, re-cool the solution to -78 °C. Trustworthiness: Pre-forming the LDA ensures complete and rapid deprotonation in the subsequent step.
-
In a separate flask, dissolve this compound and furan in anhydrous THF.
-
Add the solution from step 3 to the LDA solution at -78 °C dropwise over 20 minutes.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 1,4-epoxynaphthalene adduct.
-
Safety and Handling
-
Hazards: While a specific safety data sheet for this compound should always be consulted, related bromoarenes are typically harmful if swallowed, cause serious eye irritation, and may cause skin irritation.[12][13][14]
-
Precautions:
-
Always handle in a chemical fume hood.[14]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Reagents like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere.
-
Store the compound in a tightly sealed container in a cool, dry place.[9]
-
Conclusion
This compound is a valuable and cost-effective precursor for generating the benzyne intermediate, particularly for transformations that can tolerate the use of strong bases. Its primary advantages lie in the simplicity and accessibility of the starting haloarene. While it may not offer the mildness or broad functional group compatibility of more modern precursors like o-(trimethylsilyl)aryl triflates, it remains a highly relevant tool in the synthetic chemist's arsenal for the construction of complex polycyclic and substituted aromatic systems. The choice between this classic precursor and its modern counterparts should be a deliberate one, guided by substrate sensitivity, project budget, and the desired reaction scale.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 1-Bromo-2-(methylsulfinyl)benzene
Introduction: The Imperative for Rigorous Analytical Oversight
In the landscape of pharmaceutical development and organic synthesis, the purity and precise quantification of intermediates are paramount. 1-Bromo-2-(methylsulfinyl)benzene, a versatile building block, is no exception.[1] Its molecular structure, featuring a brominated aromatic ring and a chiral sulfoxide group, presents unique analytical challenges.[1] Ensuring the reliability of data for this compound necessitates robust analytical methods. However, relying on a single analytical method, no matter how well-validated, can introduce systemic bias.
This guide provides an in-depth comparison and cross-validation strategy for two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Cross-validation serves as a critical process to demonstrate that different analytical procedures are suitable for their intended purpose and yield equivalent, reliable results.[2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols grounded in established regulatory principles, such as those outlined in the ICH Q2(R1) guidelines.[4][5][6][7][8]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)
Principle and Rationale
RP-HPLC is the workhorse of pharmaceutical analysis for its versatility and suitability for non-volatile and thermally sensitive compounds. For this compound, this method leverages the differential partitioning of the analyte between a nonpolar stationary phase (like C18) and a polar mobile phase. The bromophenyl group provides hydrophobicity, leading to strong retention on a C18 column, while the polar sulfoxide group allows for modulation of retention time with aqueous-organic mobile phases. UV detection is highly effective due to the presence of the benzene ring, which is a strong chromophore.
Causality in Method Design:
-
Stationary Phase Selection: A C18 (octadecylsilane) column is chosen for its strong hydrophobic interaction with the bromophenyl ring, ensuring adequate retention and separation from polar impurities.
-
Mobile Phase Composition: A gradient of acetonitrile in water is employed. Acetonitrile is a common organic modifier that provides good peak shape and is UV-transparent. A gradient elution is selected to ensure that any potential impurities with different polarities are eluted efficiently within a reasonable run time.
-
UV Wavelength Selection: The UV detection wavelength is set at the absorption maximum of the benzene ring to achieve the highest sensitivity for the analyte.
Detailed Experimental Protocol: HPLC-UV
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in a 25 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Dissolve the test sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter before injection.
-
Visualization: HPLC-UV Analytical Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale
GC-MS provides an orthogonal separation and detection mechanism compared to HPLC-UV. Separation in GC is based on the analyte's volatility and interaction with a stationary phase in a heated column. Mass spectrometry offers high specificity and structural information by ionizing the analyte and separating the resulting ions based on their mass-to-charge ratio.
Causality in Method Design:
-
Thermal Stability Consideration: A critical consideration for sulfoxides is their potential for thermal degradation in the hot GC inlet.[9][10][11] To mitigate this, a lower injection port temperature and a robust, inert column (e.g., a 5% phenyl-methylpolysiloxane) are chosen. A splitless injection mode is used to maximize sensitivity for trace-level analysis.
-
Column Selection: A mid-polarity column like a DB-5ms or equivalent is selected. This provides good general-purpose separation for a wide range of semi-volatile compounds.
-
MS Detection: Electron Ionization (EI) is a standard, robust ionization technique that produces a reproducible fragmentation pattern, creating a "fingerprint" of the molecule for confident identification. Selected Ion Monitoring (SIM) mode is used for quantification to enhance sensitivity and selectivity by monitoring only characteristic ions of the analyte.
Detailed Experimental Protocol: GC-MS
-
Instrumentation:
-
GC system with a split/splitless inlet, coupled to a Mass Spectrometer.
-
-
Chromatographic and Spectrometric Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 220°C (minimized to prevent degradation).
-
Injection Mode: Splitless, 1 µL injection volume.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 250°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line Temp: 250°C.
-
Ion Source Temp: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 218/220 for the molecular ion, and other key fragments).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of reference standard and dissolve in a 25 mL volumetric flask with Ethyl Acetate.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.
-
Sample Preparation: Dissolve the test sample in Ethyl Acetate to achieve a theoretical concentration within the calibration range (e.g., 5 µg/mL).
-
Visualization: GC-MS Analytical Workflow
Caption: Workflow for the GC-MS analysis of this compound.
The Cross-Validation Study: Bridging the Methods
The objective of cross-validation is to demonstrate the equivalency and interchangeability of the HPLC-UV and GC-MS methods for the quantitative analysis of this compound.[2] This is achieved by analyzing the same set of samples using both validated procedures and statistically comparing the results.
Visualization: Cross-Validation Logical Flow
Caption: Logical workflow for the cross-validation of HPLC-UV and GC-MS methods.
Data Comparison and Acceptance Criteria
The performance of each method should first be independently validated according to ICH Q2(R1) guidelines.[4][7][8] Key parameters are summarized below with hypothetical, yet realistic, data.
Table 1: Method Validation Performance Summary
| Parameter | HPLC-UV | GC-MS | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9992 | r² ≥ 0.999 |
| Range (µg/mL) | 1 - 200 | 0.1 - 20 | Relevant to test concentration |
| Accuracy (% Recovery) | 99.5% ± 1.2% | 101.1% ± 1.8% | 98.0% - 102.0% |
| Precision (RSD) | |||
| - Repeatability | 0.8% | 1.1% | RSD ≤ 2.0% |
| - Intermediate Precision | 1.3% | 1.9% | RSD ≤ 3.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Report |
| LOQ (µg/mL) | 1.0 | 0.1 | Report |
| Specificity | No interference from blank | No interference from blank | No interference at analyte RT |
Once both methods are confirmed to be valid, the cross-validation can proceed. The results from the analysis of the same samples are then compared.
Table 2: Cross-Validation Results Comparison (Hypothetical Data)
| Sample ID | HPLC-UV Result (µg/mL) | GC-MS Result (µg/mL) | % Difference |
| Low-1 | 5.05 | 5.15 | +1.98% |
| Low-2 | 4.98 | 4.91 | -1.41% |
| Med-1 | 49.9 | 50.8 | +1.80% |
| Med-2 | 50.3 | 49.5 | -1.59% |
| High-1 | 99.8 | 101.2 | +1.40% |
| High-2 | 101.1 | 99.9 | -1.19% |
| Average Difference | ±1.56% |
Acceptance Criterion: The percentage difference between the results from the two methods should not exceed a predefined limit, typically ±5.0%. A paired t-test should also show no statistically significant difference between the two datasets (p > 0.05).
Discussion and Recommendations
This guide demonstrates the development and cross-validation of two orthogonal methods for the analysis of this compound.
-
HPLC-UV stands out as a robust, precise, and non-destructive method suitable for routine quality control (QC) environments. Its simplicity and high throughput make it ideal for assay and purity testing.
-
GC-MS offers superior sensitivity (a 10-fold lower LOQ in this example) and unparalleled specificity.[9] The mass spectral data provides definitive identification, making it the preferred method for impurity identification, trace analysis, and confirmatory testing. The primary challenge with GC-MS is the potential for thermal degradation, which must be carefully controlled and monitored.[11]
The successful cross-validation, as shown in the hypothetical data, confirms that both methods are reliable and can be used interchangeably for quantitative purposes within the validated ranges. This provides flexibility in laboratory operations and increases confidence in the analytical data generated during drug development and manufacturing. For routine release testing, the HPLC-UV method is recommended due to its robustness and speed. The GC-MS method should be maintained as a qualified secondary or reference method for out-of-specification investigations and impurity characterization.
References
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]
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ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. [Link]
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Analytical Method Summaries. U.S. Environmental Protection Agency. [Link]
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FDA publishes new Guidance on Validation of Analytical Methods. (2014). ECA Academy. [Link]
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Transfer of Analytical Methods and Procedures FDA Requirements and Strategies. (2015). GlobalCompliancePanel. [Link]
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1-Bromo-2-methanesulfinylbenzene. PubChem, National Center for Biotechnology Information. [Link]
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Application of Direct Thermal Desorption–Gas Chromatography–Mass Spectrometry for Determination of Volatile and Semi-Volatile Organosulfur Compounds in Onions: A Novel Analytical Approach. (2023). MDPI. [Link]
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Analytical Method Validation, Verification and Transfer Right. ComplianceOnline. [Link]
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Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024). ACS Publications. [Link]
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Unveiling the reaction chemistry of sulfoxides during water chlorination. (2022). Infoscience, EPFL. [Link]
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Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024). Journal of Medicinal Chemistry. [Link]
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Thermal degradation of sulforaphane in aqueous solution. (1999). Journal of Agricultural and Food Chemistry. [Link]
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Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. (2018). MDPI. [Link]
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Activity and Decomposition. Separation Science. [Link]
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Safety Operating Guide
A Procedural Guide for the Safe Disposal of 1-Bromo-2-(methylsulfinyl)benzene
As a Senior Application Scientist, it is understood that the integrity of our research extends beyond the bench to include the safe and responsible management of all chemical reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Bromo-2-(methylsulfinyl)benzene (CAS No. 7321-58-6). This compound is a valuable synthetic building block, but its halogenated sulfoxide structure necessitates a rigorous and informed disposal plan to ensure laboratory safety and environmental compliance.[1] This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream effectively.
Hazard Identification and Core Risk Assessment
The foundational step in any disposal protocol is a thorough understanding of the chemical's intrinsic hazards. This compound is classified as a hazardous substance.[2] The primary risks associated with this compound dictate the stringent handling and disposal requirements.
Key Mechanistic Insight: The hazardous properties stem from its structure. The brominated aromatic ring makes it a halogenated organic compound, requiring specific waste segregation.[3][4] The methylsulfinyl group, while a key reactive handle in synthesis, also contributes to the overall toxicological profile.[1] The GHS classifications mandate that this compound be treated as a harmful irritant.[2]
| Property | Value | Source |
| Chemical Formula | C₇H₇BrOS | PubChem[2] |
| Molecular Weight | 219.10 g/mol | PubChem[2] |
| GHS Signal Word | Warning | PubChem[2] |
| Hazard Statements | H302, H315, H319, H335 | PubChem[2] |
| Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Serious Eye Irritation (Category 2A)Specific Target Organ Toxicity, Single Exposure (Category 3, Respiratory tract irritation) | PubChem[2] |
Mandatory Safety Protocols: PPE and Engineering Controls
Given the identified hazards, strict adherence to safety protocols is non-negotiable.
-
Engineering Controls : All handling and preparation for disposal of this compound and its waste must be conducted within a properly functioning chemical fume hood.[3][4] This is the primary defense against respiratory exposure to vapors or aerosols.
-
Personal Protective Equipment (PPE) : A complete ensemble of PPE is required at all times.
-
Eye Protection : ANSI-approved chemical splash goggles are mandatory to protect against serious eye irritation.[5][6]
-
Hand Protection : Nitrile gloves must be worn. Given that sulfoxides like DMSO can enhance skin penetration of other chemicals, ensuring glove integrity is paramount.[7] For prolonged tasks or when handling concentrated waste, double-gloving is a prudent measure.[8]
-
Body Protection : A fully buttoned, flame-retardant lab coat must be worn to prevent skin contact.[3][4]
-
Step-by-Step Disposal and Segregation Protocol
The cardinal rule for disposal is that this compound is a halogenated organic waste . It must never be disposed of down the drain or mixed with non-halogenated waste streams.[3][4]
At the point of generation, you must determine the nature of the waste.
-
Pure or Concentrated Waste : Unused, expired, or concentrated residues of the chemical.
-
Dilute Solutions : The compound dissolved in a solvent. The identity of the solvent is critical. If dissolved in another halogenated solvent (e.g., dichloromethane), the entire solution is halogenated waste. If dissolved in a non-halogenated solvent (e.g., THF, Ethyl Acetate), the entire mixture must still be treated as halogenated waste due to the presence of this compound.
-
Contaminated Materials : Includes items like pipette tips, contaminated gloves, or absorbent materials from a spill cleanup. These must be treated as solid hazardous waste.
-
Container Choice : Use a designated, leak-proof hazardous waste container with a secure screw cap. The container must be chemically compatible with the waste. Polyethylene or glass containers are typically appropriate. Avoid metal containers, as halogenated solvents can degrade over time to form acids that corrode metal.[8]
-
Labeling : Proper labeling is a strict regulatory requirement.[9] The label must be securely affixed to the container before any waste is added and must include:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound " and any other constituents in the waste mixture.
-
The specific hazard warnings: "Harmful, Irritant ".
-
The date accumulation begins (this is typically done when the waste is moved to a central accumulation area, not in the lab's satellite area).[9]
-
-
Segregate at the Source : Designate a specific waste container for "Halogenated Organic Liquids ".
-
Transfer Waste : Carefully transfer the waste into the designated container inside a chemical fume hood. Avoid splashing.
-
Secure Container : After adding waste, securely close the container to prevent the release of vapors.
-
Contaminated Solids : Double-bag contaminated solid waste (e.g., paper towels, gloves) in clear plastic bags, label them as "Hazardous Waste" with the chemical name, and dispose of them according to your institution's solid hazardous waste procedures.[10]
Storage and Final Disposition
Laboratory waste is typically stored temporarily in a Satellite Accumulation Area (SAA) before being moved to a Central Accumulation Area (CAA) for pickup.[9]
-
Satellite Accumulation Area (SAA) : This is the designated area within your lab where the waste is generated. The waste container should be stored here, under the control of laboratory personnel, away from incompatible materials (e.g., strong oxidizing agents).[6][11]
-
Final Disposition : Once the container is full or needs to be removed, it must be transported to your institution's designated Central Accumulation Area (CAA). From there, a licensed environmental health and safety (EH&S) vendor will collect it for final disposal, which typically involves high-temperature incineration.[9][12] Never attempt to dispose of this chemical yourself.
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources : Although not highly flammable, it's good practice to remove any nearby ignition sources.[10]
-
Contain the Spill : For small spills, absorb the liquid with an inert, non-combustible material like vermiculite, sand, or a commercial spill pillow.[10]
-
Collect and Dispose : Carefully sweep the absorbed material into a suitable, sealable container. Label the container as "Hazardous Waste" containing this compound.
-
Decontaminate : Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing this compound.
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A Senior Application Scientist's Guide to Handling 1-Bromo-2-(methylsulfinyl)benzene: Essential Safety Protocols
For the diligent researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. 1-Bromo-2-(methylsulfinyl)benzene, a key reagent in various synthetic pathways, demands a protocol built on a deep understanding of its properties. This guide moves beyond a simple checklist, providing a holistic operational plan grounded in scientific causality to ensure your safety and the integrity of your work.
Understanding the Compound: A Proactive Approach to Safety
This compound belongs to the family of brominated aromatic compounds and sulfoxides. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structural motifs provide critical clues to its potential hazards. Brominated organic compounds are often associated with skin and eye irritation, and can be harmful if inhaled or ingested.[1][2][3] The sulfoxide group can enhance the absorption of chemicals through the skin.[4] Therefore, we must operate under the assumption that this compound is, at a minimum, an irritant and potentially toxic. This conservative approach is the bedrock of a trustworthy safety protocol.
The primary risks we must mitigate are:
-
Dermal Contact: Skin irritation and potential systemic absorption.
-
Inhalation: Respiratory tract irritation from vapors or aerosols.[2]
-
Ingestion: Harmful if swallowed.[1]
Our safety plan is therefore designed as a multi-layered defense system, with Personal Protective Equipment (PPE) as the most critical barrier between you and the chemical.
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not arbitrary; it is a direct response to the specific hazards posed by this compound. The following table outlines the minimum required PPE.
| Protection Area | Required PPE | Rationale and Expert Insight |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes, while a face shield offers a secondary layer of protection for the entire face.[5][6] This dual-layer system is critical during procedures with a high risk of splashing, such as transferring large volumes or working under positive pressure. |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | The sulfoxide moiety may facilitate dermal absorption. Therefore, selecting the correct glove material is paramount. Nitrile gloves offer good resistance to a wide range of chemicals and are a suitable primary choice for incidental contact.[7][8] For prolonged handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before use.[5] |
| Body Protection | Chemical-Resistant Laboratory Coat & Apron | A standard cotton lab coat is not enough. A chemical-resistant or flame-retardant lab coat should be worn, fully buttoned, with sleeves rolled down. For procedures involving larger quantities, an additional chemical-resistant apron provides an extra barrier against spills and splashes.[4] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect against spills, footwear must fully cover the foot. Shoes made of leather or other absorbent materials can retain chemicals, posing a prolonged exposure risk. Therefore, non-porous, chemical-resistant footwear is the professional standard.[7][9] |
| Respiratory Protection | Use in a Certified Chemical Fume Hood | The primary method for controlling inhalation exposure is through engineering controls. All handling of this compound that could generate vapors or aerosols must be conducted within a properly functioning chemical fume hood.[1][7] If engineering controls are not feasible or sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be required.[1] |
Operational Plan: From Receipt to Disposal
A robust safety protocol extends beyond simply wearing PPE. It encompasses the entire lifecycle of the chemical within your laboratory.
Step-by-Step Handling Protocol
-
Preparation and Pre-Handling Checks:
-
Verify that a certified chemical fume hood is available and functioning correctly.
-
Ensure that an eyewash station and safety shower are accessible and unobstructed.[1][4]
-
Assemble all necessary equipment and reagents within the fume hood before introducing the this compound.
-
Don all required PPE as outlined in the table above.
-
-
Handling and Use:
-
Conduct all transfers and manipulations of the chemical within the fume hood with the sash at the lowest practical height.[10]
-
Use appropriate, chemically resistant tools (e.g., glass or Teflon-coated spatulas).
-
Keep the container tightly closed when not in use to minimize the release of vapors.[11]
-
-
Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.
-
Properly remove and dispose of contaminated gloves. Never touch "clean" items like doorknobs or keyboards with contaminated gloves.[5]
-
Wash hands thoroughly with soap and water after removing gloves.[2]
-
Spill Management Plan
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent.[2]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste.
-
Decontaminate the spill area.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert your institution's emergency response team or environmental health and safety office.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Disposal Plan
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including excess reagent, contaminated absorbent materials, and empty containers, must be treated as hazardous waste.
-
Containerization: Collect this waste in a designated, properly labeled "Halogenated Organic Waste" container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's waste management protocols.
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain.[5][12]
Workflow Visualization
The following diagram illustrates the logical flow of the safe handling protocol, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
References
-
MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. 4
-
Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem.
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SAFETY DATA SHEET - Fisher Scientific. 11
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Handling liquid bromine and preparing bromine water | Demonstration - RSC Education.
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Navigating the Safe Disposal of 1-Bromo-2-(prop-1-en-2-yl)benzene: A Procedural Guide - Benchchem. 12
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
